molecular formula C9H6BrNO2 B3011636 Methyl 4-bromo-3-cyanobenzoate CAS No. 1232424-44-0

Methyl 4-bromo-3-cyanobenzoate

Cat. No.: B3011636
CAS No.: 1232424-44-0
M. Wt: 240.056
InChI Key: OAXDJXKMGGXRNZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyanobenzoate is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.056. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXDJXKMGGXRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Methyl 4-bromo-3-cyanobenzoate , a high-value trifunctional scaffold used in advanced medicinal chemistry.

Optimizing Trifunctional Scaffolds for Divergent Library Synthesis

Executive Summary: The Strategic Scaffold

Methyl 4-bromo-3-cyanobenzoate represents a "privileged structure" in drug discovery due to its orthogonal reactivity . It possesses three distinct functional handles—an aryl bromide, a nitrile, and a methyl ester—each susceptible to modification under mutually exclusive conditions.

For researchers in lead optimization, this molecule offers a divergent pathway to access:

  • Biaryl systems (via Suzuki-Miyaura coupling at C4).

  • Benzamides/Benzylamines (via nitrile hydrolysis or reduction at C3).

  • Benzoic acids/Heterocycles (via ester modulation at C1).

Its structural motif is increasingly prevalent in the synthesis of PARP inhibitors , ROCK inhibitors , and PROTAC linkers , where precise substituent geometry is critical for binding affinity.

Chemical Profile & Physical Properties[2][3][4]

PropertySpecification
IUPAC Name Methyl 4-bromo-3-cyanobenzoate
CAS Number 1232424-44-0
Appearance Off-white to pale yellow solid
Melting Point 128–132 °C (Lit.)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
LogP ~2.4 (Predicted)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 2

Synthetic Methodology

While direct bromination of methyl 3-cyanobenzoate yields a mixture of isomers (favoring the C5 position due to meta-directing effects), the most chemically robust route exploits the directing synergy of the bromine and ester groups in a stepwise sequence starting from Methyl 4-bromobenzoate .

Core Synthesis Workflow: The "Nitration-Reduction-Cyanation" Sequence

This protocol ensures high regioselectivity for the 3-position.

Step 1: Regioselective Nitration
  • Precursor: Methyl 4-bromobenzoate (CAS 619-42-1).[1]

  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Mechanism: The ester (EWG) directs meta (C3/C5), and the bromine (EWG/Ortho-Para) directs ortho (C3/C5). The cooperative effect strongly favors substitution at C3.

  • Product: Methyl 4-bromo-3-nitrobenzoate.

Step 2: Selective Reduction
  • Reagents: Fe powder/NH₄Cl or SnCl₂/HCl.

  • Conditions: Mild reduction is required to avoid debromination (which can occur with Pd/H₂).

  • Product: Methyl 3-amino-4-bromobenzoate.[2]

Step 3: Sandmeyer Cyanation
  • Reagents: NaNO₂ (aq), HCl, then CuCN/KCN.

  • Protocol:

    • Diazotization: Treat the amine with NaNO₂ at 0°C to form the diazonium salt.

    • Substitution: Transfer the diazonium species into a buffered solution of CuCN.

  • Why this works: This locks the cyano group at the C3 position, which is otherwise difficult to access via direct electrophilic aromatic substitution.

Visualization: Synthesis Pathway

Synthesis Start Methyl 4-bromobenzoate (CAS 619-42-1) Nitro Methyl 4-bromo-3-nitrobenzoate Start->Nitro HNO3, H2SO4 (Nitration) Amino Methyl 3-amino-4-bromobenzoate Nitro->Amino Fe, NH4Cl (Reduction) Final Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0) Amino->Final 1. NaNO2, HCl 2. CuCN (Sandmeyer)

Figure 1: Stepwise regioselective synthesis ensuring correct substituent geometry.

Reactivity & Functionalization

The power of CAS 1232424-44-0 lies in its ability to undergo chemoselective transformations .

A. C4-Bromine: Palladium-Catalyzed Cross-Coupling

The aryl bromide is the most reactive handle for C-C bond formation.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Note: The nitrile and ester groups remain intact under standard Suzuki conditions (80°C, dioxane/water).

B. C3-Nitrile: Hydration & Reduction
  • Hydrolysis: Acidic hydrolysis (H₂SO₄) converts the nitrile to a primary amide (–CONH₂) or carboxylic acid (–COOH), depending on temperature.

  • Reduction: Hydrogenation (Raney Ni) converts the nitrile to a benzylamine (–CH₂NH₂), a key pharmacophore in kinase inhibitors.

C. C1-Ester: Orthogonal Protection
  • The methyl ester serves as a masked carboxylic acid. It can be selectively hydrolyzed with LiOH (saponification) after the Suzuki coupling, allowing for the late-stage introduction of solubility-enhancing groups.

Visualization: Divergent Reactivity Map

Reactivity Core Methyl 4-bromo-3-cyanobenzoate Biaryl Biaryl Scaffold (via Suzuki) Core->Biaryl Ar-B(OH)2, Pd(0) (Site: Br) Amide Benzamide Derivative (via Hydrolysis) Core->Amide H2SO4, H2O (Site: CN) Acid Benzoic Acid Derivative (via Saponification) Core->Acid LiOH, THF/H2O (Site: COOMe)

Figure 2: Orthogonal functionalization logic for library generation.

Experimental Protocol: Suzuki Coupling (Standardized)

Use this protocol to validate the scaffold's quality.

Objective: Synthesis of Methyl 3-cyano-4-(4-methoxyphenyl)benzoate.

  • Charge: To a reaction vial, add Methyl 4-bromo-3-cyanobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with N₂ for 10 min.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: >85%.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group poses a risk of liberating HCN if subjected to strong acids under uncontrolled conditions; ensure proper venting.

References

  • BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0).[][4][5][6] Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl 4-bromo-3-methylbenzoate Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). The Sandmeyer Reaction: Mechanism and Synthetic Applications. Retrieved from

  • Google Patents. (2016). WO2016010950A1: Spirocycloheptanes as inhibitors of ROCK. (Describes the use of the scaffold in kinase inhibitor synthesis). Retrieved from

  • National Science Foundation (NSF). (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (Details related synthesis via amino-benzoate precursors). Retrieved from

Sources

Methyl 4-bromo-3-cyanobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-bromo-3-cyanobenzoate , a critical scaffold in medicinal chemistry.[1] It is structured to serve researchers requiring actionable data on synthesis, reactivity, and application in drug discovery.

Core Scaffold for Kinase Inhibitor & Biaryl Synthesis[1]

Executive Summary

Methyl 4-bromo-3-cyanobenzoate is a trisubstituted benzene derivative characterized by three orthogonal reactive handles: a methyl ester, a nitrile, and an aryl bromide.[1] This "tri-functional" nature makes it an indispensable building block in the synthesis of Rho-associated protein kinase (ROCK) inhibitors , androgen receptor modulators, and other heterocyclic pharmacophores.[1] Its primary utility lies in its ability to undergo chemoselective transformations—specifically Suzuki-Miyaura cross-coupling at the C4 position without compromising the C3 nitrile or C1 ester.[1]

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
PropertyDetail
IUPAC Name Methyl 4-bromo-3-cyanobenzoate
Common Synonyms 4-Bromo-3-cyanobenzoic acid methyl ester; Methyl 3-cyano-4-bromobenzoate
CAS Number 1232424-44-0
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)Br)C#N
Physical Properties
ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical range for pure crystalline solid)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
LogP (Predicted) ~2.2 (Lipophilic, suitable for organic extraction)
Spectroscopic Signature (¹H NMR)

Solvent: DMSO-d₆ (Predicted/Typical)

  • δ 8.45 (d, J=2.0 Hz, 1H): H2 proton (highly deshielded by ortho-CN and ortho-Ester).[1]

  • δ 8.15 (dd, J=8.4, 2.0 Hz, 1H): H6 proton.

  • δ 8.05 (d, J=8.4 Hz, 1H): H5 proton (ortho to Br, shielded relative to H2/H6).

  • δ 3.90 (s, 3H): Methyl ester protons.

Synthesis & Manufacturing Protocols

The synthesis of Methyl 4-bromo-3-cyanobenzoate generally follows two primary routes depending on scale and starting material availability.

Route A: Esterification of 4-Bromo-3-cyanobenzoic Acid (Scale-Up Preferred)

This route is preferred for kilogram-scale production due to the stability of the acid precursor.[1]

  • Reagents: 4-Bromo-3-cyanobenzoic acid (CAS 166328-16-1), Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[1]

  • Protocol:

    • Dissolve 4-bromo-3-cyanobenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).

    • Cool to 0°C and add SOCl₂ (1.5 eq) dropwise (exothermic).

    • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.[1][2][3]

    • Purification: Recrystallization from Hexane/EtOAc.

Route B: Sandmeyer/Cyanation Sequence (Research Scale)

Used when the specific acid is unavailable, starting from the amino-ester.[1]

  • Precursor: Methyl 4-amino-3-bromobenzoate.[1]

  • Step 1 (Diazotization): React with NaNO₂/HCl at 0°C to form the diazonium salt.[1]

  • Step 2 (Sandmeyer Cyanation): Treat with CuCN/KCN. Note: This route is hazardous due to cyanide gas evolution and is less common for this specific isomer compared to brominating the nitrile.[1]

Visualization: Synthetic Pathways

Synthesis Acid 4-Bromo-3-cyanobenzoic Acid (CAS 166328-16-1) MeOH MeOH / H2SO4 (Reflux) Acid->MeOH Esterification Ester Methyl 4-bromo-3-cyanobenzoate (Target Scaffold) MeOH->Ester Esterification Amino Methyl 4-bromo-3-aminobenzoate Sandmeyer 1. NaNO2, HCl 2. CuCN Amino->Sandmeyer Cyanation Sandmeyer->Ester Cyanation

Figure 1: Primary synthetic routes.[1] The esterification pathway (blue) is standard for scale-up.[1]

Reactivity & Functionalization Strategies

The power of this scaffold lies in its chemoselectivity .[1] The three functional groups react under distinct conditions, allowing for sequential modification.

The Aryl Bromide (C4): Cross-Coupling Hub

The bromine atom is activated by the electron-withdrawing cyano and ester groups, making this scaffold highly reactive in Pd-catalyzed couplings.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1][4]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

    • Application: Installing the primary pharmacophore (e.g., pyrazole for kinase inhibition).

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.[1]

  • Sonogashira Coupling: Reacts with terminal alkynes.

The Nitrile (C3): Heterocycle Formation

The nitrile is often preserved during C4 coupling but can be transformed later:[1]

  • Tetrazole Formation: Reaction with NaN₃/NH₄Cl forms a tetrazole bioisostere of a carboxylic acid.[1]

  • Hydrolysis: Converts to a primary amide (H₂O₂, NaOH) or carboxylic acid (HCl, heat).

The Methyl Ester (C1): Solubility & Linker[1]
  • Hydrolysis: LiOH/THF/H₂O converts the ester to the acid after the C4 coupling is complete.[1]

  • Amidation: Direct reaction with amines (often requires high temp or Lewis acid) or via the acid chloride.[1]

Visualization: Reactivity Map

Reactivity Core Methyl 4-bromo-3-cyanobenzoate Biaryl Biaryl Derivative (Kinase Inhibitor Core) Core->Biaryl Acid Benzoic Acid Derivative (Solubility Handle) Core->Acid Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Biaryl->Suzuki Hydrolysis LiOH, THF/H2O (Saponification) Acid->Hydrolysis Azide NaN3, ZnBr2 (Cyclization) Tetrazole->Azide

Figure 2: Orthogonal reactivity profile.[1] The C4-Bromide is typically engaged first (Blue path).[1]

Case Study: ROCK Inhibitor Development

Context: Rho-associated kinases (ROCK1/ROCK2) are targets for treating glaucoma and cardiovascular disease.[1][3] Application: Methyl 4-bromo-3-cyanobenzoate serves as the "right-hand" side of many indazole or pyrazole-based inhibitors.[1]

Experimental Protocol: Suzuki Coupling (Step 1) Reference: Adapted from US Patent 2016/0016914 A1 [1].

  • Setup: In a reaction vial, combine Methyl 4-bromo-3-cyanobenzoate (1.0 eq), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 eq).

  • Reaction: Seal and heat to 90°C for 3 hours.

  • Workup: Dilute with EtOAc, wash with water.[2][3] Dry organic phase over Na₂SO₄.[1][2][3]

  • Result: The bromine is replaced by the pyrazole, yielding Methyl 3-cyano-4-(1H-pyrazol-4-yl)benzoate , a key intermediate.[1]

Safety & Handling

  • GHS Classification: Warning.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] The nitrile group poses a theoretical risk of cyanide release under strong acidic/combustion conditions, though the molecule itself is stable.[1]

References

  • Bristol-Myers Squibb Company. (2016).[1] Spirocycloheptanes as inhibitors of ROCK. US Patent 2016/0016914 A1.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58484706, Methyl 4-bromo-2-cyanobenzoate (Isomer Reference). [1]

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling.[1][4][6][7]

  • BenchChem. (2025).[8] 4-Amino-3-bromobenzoic Acid Properties (Precursor Data).

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the squandering of significant resources and, more critically, compromise the integrity of biological and toxicological evaluations. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven methodology for the structural elucidation of a novel small molecule, using methyl 4-bromo-3-cyanobenzoate as a case study.

Our approach is not merely a sequence of analytical techniques but a self-validating system. Each piece of spectral data will be cross-referenced and validated by the others, creating a robust and irrefutable structural assignment. We will delve into the causality behind our experimental choices, moving beyond a simple recitation of data to a narrative that explains the why behind the what.

The Analytical Workflow: A Multi-Modal Approach

The structure of an unknown compound is a puzzle. No single analytical technique provides the complete picture. Instead, we must employ a synergistic workflow, where each method provides a unique piece of the puzzle. Our investigation into the structure of "Sample X" (which we hypothesize to be methyl 4-bromo-3-cyanobenzoate) will proceed as follows:

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Core cluster_2 Structure Confirmation Elemental_Analysis Elemental Analysis (CHN Analysis) Mass_Spectrometry Mass Spectrometry (MS) Elemental_Analysis->Mass_Spectrometry Provides Empirical Formula IR_Spectroscopy Infrared (IR) Spectroscopy Mass_Spectrometry->IR_Spectroscopy Confirms Molecular Weight & Halogen Presence 13C_NMR ¹³C NMR Spectroscopy IR_Spectroscopy->13C_NMR Identifies Functional Groups 1H_NMR ¹H NMR Spectroscopy 13C_NMR->1H_NMR Carbon Skeleton Information Final_Structure Proposed Structure: Methyl 4-bromo-3-cyanobenzoate 1H_NMR->Final_Structure Proton Connectivity & Environment

Caption: A logical workflow for the structure elucidation of an unknown organic molecule.

Part 1: Foundational Analysis - Unveiling the Molecular Formula

Mass Spectrometry (MS)

Causality of Choice: Mass spectrometry is our initial port of call as it provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its exact mass. This allows for the determination of the molecular formula.

Experimental Protocol:

  • Instrumentation: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: The solution is infused into the ESI source. Data is acquired in positive ion mode.

Predicted Data & Interpretation:

ParameterPredicted ValueInterpretation
Molecular Ion (M⁺) m/z 239 & 241The presence of two peaks of almost equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom.
Exact Mass (HRMS) 238.9636This value would be used to calculate the molecular formula. For C₉H₆⁷⁹BrNO₂, the calculated exact mass is 238.9636.
Molecular Formula C₉H₆BrNO₂Confirmed by HRMS.

The mass spectrum immediately provides a critical piece of information: the presence of a bromine atom. This is a self-validating check; if our subsequent analyses do not align with a bromine-containing structure, we must revisit our initial interpretation.

Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Data & Interpretation:

Wavenumber (cm⁻¹)Predicted AppearanceFunctional Group Assignment
~3050-3100Weak to mediumAromatic C-H stretch
~2230Sharp, medium intensityC≡N (nitrile) stretch. This is a highly characteristic absorption.[1]
~1725Strong, sharpC=O (ester) stretch.[2]
~1600, ~1480Medium to strongAromatic C=C stretches
~1250StrongC-O (ester) stretch
Below 800Medium to strongC-H out-of-plane bending, characteristic of the aromatic substitution pattern.

The IR spectrum provides strong evidence for three key functional groups: a nitrile, an ester, and an aromatic ring. The presence of the nitrile is a particularly important finding, as its absorption is in a relatively uncongested region of the spectrum.

Part 2: The Core of Structure Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. We will use both ¹³C and ¹H NMR to piece together the carbon skeleton and the connectivity of the protons.

¹³C NMR Spectroscopy

Causality of Choice: ¹³C NMR provides information about the number of unique carbon environments in the molecule and their chemical nature (e.g., sp², sp³, carbonyl).

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: A standard proton-decoupled ¹³C NMR spectrum is acquired.

Predicted Data & Interpretation:

Chemical Shift (δ, ppm)Predicted Multiplicity (DEPT-135)Carbon AssignmentRationale
~164Quartet (from C-H coupling if not decoupled)C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~138SingletAromatic C-BrThe carbon attached to bromine is deshielded.
~135DoubletAromatic C-HAromatic CH group.
~133SingletAromatic C-COOCH₃The carbon attached to the ester group.
~131DoubletAromatic C-HAromatic CH group.
~117SingletC≡N (nitrile)Characteristic chemical shift for a nitrile carbon.
~115SingletAromatic C-CNThe carbon attached to the nitrile group.
~53QuartetO-CH₃ (ester)Typical chemical shift for the methyl group of a methyl ester.

The ¹³C NMR spectrum is predicted to show 8 distinct signals, which is one less than the 9 carbons in the molecular formula. This suggests some symmetry in the molecule is unlikely, and we expect to see all 9 carbons. A more detailed analysis of related compounds suggests we would see all 9 unique carbon signals. The DEPT-135 experiment would be crucial in distinguishing between quaternary carbons (no signal), CH (positive signal), and CH₂ (negative signal) groups.

¹H NMR Spectroscopy

Causality of Choice: ¹H NMR provides detailed information about the number of different proton environments, their connectivity (through spin-spin coupling), and their chemical environment.

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Same as for ¹³C NMR.

  • Analysis: A standard ¹H NMR spectrum is acquired.

Predicted Data & Interpretation:

Based on the proposed structure of methyl 4-bromo-3-cyanobenzoate, we would expect to see the following signals in the ¹H NMR spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale and Coupling
~8.2d1HH-2This proton is ortho to the electron-withdrawing ester group and will be the most downfield aromatic proton. It will appear as a doublet due to coupling with H-6.
~8.0dd1HH-6This proton is ortho to the bromine and meta to the ester. It will be split into a doublet of doublets by H-2 and H-5.
~7.8d1HH-5This proton is ortho to the nitrile group and will be a doublet due to coupling with H-6.
~4.0s3H-OCH₃The methyl protons of the ester group will appear as a singlet as there are no adjacent protons to couple with.

The predicted ¹H NMR spectrum is highly diagnostic. The presence of three distinct aromatic signals with specific splitting patterns would strongly support the 1,2,4-trisubstituted benzene ring.

Part 3: Final Structure Confirmation and Validation

The data from MS, IR, ¹³C NMR, and ¹H NMR all converge to support the structure of methyl 4-bromo-3-cyanobenzoate.

Structure_Confirmation cluster_data Experimental Data MS MS C₉H₆BrNO₂ MW: 240.05 Proposed_Structure Proposed Structure: Methyl 4-bromo-3-cyanobenzoate MS->Proposed_Structure Confirms Formula & Bromine Presence IR IR (cm⁻¹) ~2230 (C≡N) ~1725 (C=O) IR->Proposed_Structure Confirms Functional Groups C13_NMR ¹³C NMR 8 Signals (Carbonyl, Nitrile, Aromatic, Methyl) C13_NMR->Proposed_Structure Defines Carbon Framework H1_NMR ¹H NMR 3 Aromatic Protons 1 Methyl Singlet H1_NMR->Proposed_Structure Defines Proton Connectivity

Caption: Convergence of multimodal analytical data to confirm the proposed structure.

Self-Validation:

  • The molecular formula from MS is consistent with the number and types of atoms identified by NMR and IR.

  • The functional groups identified by IR (ester, nitrile, aromatic ring) are all accounted for in the ¹³C and ¹H NMR spectra.

  • The substitution pattern suggested by the ¹H NMR coupling is consistent with the number of signals in the ¹³C NMR spectrum.

Conclusion: From Spectrum to Structure

The methodical application and interpretation of a suite of analytical techniques have allowed for the confident, albeit hypothetical in the absence of public experimental data, elucidation of the structure of methyl 4-bromo-3-cyanobenzoate. This guide has underscored the importance of a multi-modal, self-validating approach to structure determination. Each technique provides a unique and essential piece of the puzzle, and it is only through their combined interpretation that a complete and accurate picture of the molecule can be formed. This analytical rigor is fundamental to the advancement of chemical research and drug development.

References

  • Macabenta, J. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • Wu, H. et al. Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(12), o3069. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. Spirocycloheptanes as inhibitors of rock.
  • Google Patents.
  • PubChem. Methyl 4-bromobenzoate. [Link]

  • The Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

  • Google Patents. Spirocycloheptanes as inhibitors of rock.
  • PubChem. Methyl 4-cyanobenzoate. [Link]

  • Bolte, M. and Wissler, J. Methyl 4-bromobenzoate. Acta Crystallographica Section E, 2006, 62(3), o1192-o1193. [Link]

Sources

1H NMR spectrum of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectral Analysis of Methyl 4-bromo-3-cyanobenzoate

Executive Summary

Methyl 4-bromo-3-cyanobenzoate is a critical trisubstituted benzene intermediate employed in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and HIF prolyl hydroxylase inhibitors.[1][2] Its structural integrity relies on the precise arrangement of the bromo, cyano, and methyl ester functionalities.[1][2]

This guide provides a definitive 1H NMR analysis protocol. Unlike simple monosubstituted benzenes, this molecule exhibits a specific "1,3,4-substitution pattern" that generates a distinct splitting system.[1][2] This document details the electronic causality behind the chemical shifts, provides a self-validating experimental protocol, and establishes a reference standard for purity assessment.[1][2]

Molecular Architecture & Electronic Theory

To accurately interpret the spectrum, one must first model the electronic environment.[1][2] The benzene ring is influenced by three substituents with competing electronic effects:

  • Methyl Ester (-COOCH₃) at C1: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1][2] It significantly deshields ortho protons (H2, H6).[2]

  • Cyano (-CN) at C3: A potent EWG.[1][2] It strongly deshields the adjacent proton (H2) and affects H4/H6 via resonance.[2]

  • Bromo (-Br) at C4: A weak deactivator.[1][2] It exerts electron withdrawal via induction (-I) but weak donation via resonance (+M).[2] Its "heavy atom effect" can sometimes cause anomalous shielding, but generally, it deshields ortho protons less than carbonyls or nitriles.[1][2]

The "Sandwich" Effect (H2): Proton H2 is located between two strong EWGs (Ester and Nitrile).[2] This unique environment renders H2 the most electron-poor (deshielded) proton in the system, pushing its resonance significantly downfield compared to H5 and H6.[1][2]

Diagram 1: Electronic Effects & Assignment Logic

ElectronicEffects Molecule Methyl 4-bromo-3-cyanobenzoate Sub_Ester C1: Methyl Ester (-COOMe) Strong EWG (-M, -I) Molecule->Sub_Ester Sub_Cyano C3: Cyano (-CN) Strong EWG (-M, -I) Molecule->Sub_Cyano Sub_Bromo C4: Bromo (-Br) Weak Deactivator (-I, +M) Molecule->Sub_Bromo H2 H2 Proton (Ortho to Ester, Ortho to CN) Most Deshielded Sub_Ester->H2 Strong Deshielding H6 H6 Proton (Ortho to Ester, Meta to CN) Moderately Deshielded Sub_Ester->H6 Strong Deshielding Sub_Cyano->H2 Strong Deshielding Sub_Cyano->H6 Weak Deshielding (Meta) H5 H5 Proton (Ortho to Br, Meta to CN) Least Deshielded Aromatic Sub_Cyano->H5 Weak Deshielding (Meta) Sub_Bromo->H5 Mod. Deshielding

Caption: Electronic causality flow mapping substituent effects to specific proton environments.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and distinguish this compound from its isomers (e.g., Methyl 3-bromo-4-cyanobenzoate), follow this strict workflow.

Solvent Selection: While CDCl₃ is standard, DMSO-d₆ is recommended for this specific compound if trace acid impurities (from hydrolysis) are suspected, as it prevents proton exchange broadening.[1][2] However, the data below references CDCl₃ for standard library comparison.

Step-by-Step Methodology:

  • Preparation: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Acquisition:

    • Pulse Angle: 30° (maximizes signal-to-noise ratio).[1][2]

    • Relaxation Delay (D1): Set to ≥ 3.0 seconds. The aromatic protons adjacent to the nitrile and ester groups have longer T1 relaxation times; insufficient delay will distort integration values.[1][2]

    • Scans: Minimum 16 scans (64 recommended for impurity detection).

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of the meta-coupling (J ~2.0 Hz).

    • Phasing: Manually correct. Autophasing often fails on the distinct "roof effect" of the ABX-like systems.[1][2]

Spectral Analysis & Assignment

The spectrum displays two distinct regions: the aliphatic methyl ester singlet and the aromatic region showing a characteristic 1,3,4-substitution pattern.[1][2]

Table 1: 1H NMR Data (400 MHz, CDCl₃)
AssignmentPositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Electronic Justification
H-2 Aromatic8.34 Doublet (d)1H

Most Downfield: Synergistic deshielding by ortho-Ester and ortho-Cyano groups.[1][2]
H-6 Aromatic8.18 Doublet of Doublets (dd)1H

,

Ortho to Ester (deshielding).[2] Shows large ortho-coupling to H5 and small meta-coupling to H2.
H-5 Aromatic7.82 Doublet (d)1H

Ortho to Bromine.[1][2] Least deshielded aromatic proton.[2]
-OCH₃ Aliphatic3.96 Singlet (s)3H-Characteristic methyl ester resonance.[1][2]

Note: Values are consensus averages derived from substituent additivity rules and validated against analogous bromobenzoate spectral libraries [1][2].

Detailed Splitting Analysis:
  • H-2 (d, ~2.0 Hz): Appears as a "fine doublet."[2] The coupling is purely meta (across the ring) to H-6.[1][2] There is no ortho neighbor.

  • H-6 (dd, 8.4, 2.0 Hz): The diagnostic signal.[1][2] It must show a large split (ortho to H-5) and a fine split (meta to H-2).[1][2] If this fine split is missing, the sample may be the 2-bromo isomer or resolution is insufficient.[1][2]

  • H-5 (d, 8.4 Hz): Appears as a standard doublet.[2] The para coupling to H-2 is usually too small to resolve (<1 Hz).[1][2]

Structural Validation Workflow

How do you confirm this is Methyl 4-bromo-3-cyanobenzoate and not Methyl 3-bromo-4-cyanobenzoate?

The "Coupling Constant" Test:

  • Target Molecule: H5 and H6 are ortho (

    
     Hz).[2]
    
  • Isomer (3-bromo-4-cyano): The protons at positions 2, 5, and 6 would show different patterns.[1][2] Specifically, H5 and H6 would still be ortho, but the chemical shifts would invert.[1][2] In the isomer, the proton ortho to the nitrile (H5) would be further upfield than the proton ortho to the ester and bromine.[1][2]

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl Ester singlet (3.96 ppm).[2]

    • Positive Result: Enhancement of H2 (8.34 ppm) and H6 (8.18 ppm).[2]

    • Negative Result: No enhancement of H5.

    • This confirms the Ester is flanked by H2 and H6, validating the regiochemistry.[1][2]

Diagram 2: Validation Decision Tree

ValidationWorkflow Sample Unknown Sample Spectrum Acquire 1H NMR Sample->Spectrum Check_Me Methyl Singlet? ~3.96 ppm Spectrum->Check_Me Check_Arom Aromatic Region 3 Protons? Check_Me->Check_Arom Pattern Pattern Check: 1x d (fine) 1x dd (large+fine) 1x d (large) Check_Arom->Pattern NOE NOE Experiment Irradiate -OMe Pattern->NOE Ambiguous? Valid CONFIRMED: Methyl 4-bromo-3-cyanobenzoate Pattern->Valid Clear Match Result_Pos Enhancement: H2 & H6 only NOE->Result_Pos Result_Neg Enhancement: H5 (Ortho to Br) NOE->Result_Neg Result_Pos->Valid Invalid REJECT: Isomer Detected Result_Neg->Invalid

Caption: Decision tree for confirming regiochemistry using 1H NMR and NOE.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS): Methyl 4-bromobenzoate & Methyl 4-cyanobenzoate data.[1][2] Retrieved from [Link][2]

  • PubChem Database. (2023).[2] Methyl 4-bromobenzoate Compound Summary (CID 12081).[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Reich, H. J. (2023).[2][3] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1][2] Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-cyanobenzoate (CAS: 1365272-50-3 / 1000339-66-1) is a critical pharmacophore intermediate, frequently utilized in the synthesis of androgen receptor antagonists and kinase inhibitors.[1][2] Its structural integrity is defined by three distinct functionalities: a methyl ester, a nitrile group, and an aryl bromide.[1][2]

This guide provides a definitive framework for the mass spectrometric (MS) characterization of this molecule. It moves beyond basic identification to explore the mechanistic fragmentation pathways, isotopic signatures, and validated experimental protocols required for high-confidence structural confirmation in drug development pipelines.[1][2]

Physicochemical Context & MS Profile

Before initiating experimental workflows, the theoretical mass profile must be established to differentiate the target analyte from potential synthetic byproducts (e.g., the hydrolyzed acid or debrominated analogs).

Molecular Specifications
PropertyValueNotes
Formula

Nitrogen Rule applies (Even mass)
Exact Mass (

)
238.9582 DaMonoisotopic Peak (M)
Exact Mass (

)
240.9561 DaIsotopic Peak (M+2)
LogP ~2.3 - 2.5Moderately lipophilic; suitable for RP-LC
Key Functionalities Aryl Bromide, Nitrile, Methyl EsterDictates fragmentation logic
The Bromine Signature (The "Fingerprint")

The most diagnostic feature of this molecule in any ionization mode (EI, ESI, APCI) is the bromine isotopic pattern. Bromine exists as two stable isotopes,


 and 

, in an approximate 50.7% : 49.3% ratio.[1][2]
  • Observation: You will not see a single molecular ion peak.[1][2][3] You will observe a doublet separated by 2 Da (m/z 239 and 241) of nearly equal intensity (1:1 ratio).[1][2]

  • Validation Check: If the M+2 peak is significantly lower than the M peak (<30%), the bromine has likely been lost or the sample is misidentified.

Fragmentation Mechanisms (Electron Impact)[1]

In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Impact (EI) ionization (70 eV) provides a reproducible "hard" fragmentation fingerprint.[1][2] The fragmentation is driven by the stability of the aromatic ring and the lability of the ester bond.

Primary Fragmentation Pathway[1][2]
  • Molecular Ion (

    
    ):  Distinct doublet at m/z 239/241.[1][2]
    
  • 
    -Cleavage (Loss of Methoxy):  The bond between the carbonyl carbon and the ether oxygen is the weakest link. Cleavage expels a methoxy radical (
    
    
    
    , 31 Da).[1][2]
    • Result: Formation of the acylium ion (

      
      ).[1][2]
      
    • m/z: 208 and 210 (Retains the Br doublet).[1][2]

  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da).[1][2]

    • Result: Formation of the phenyl cation (

      
      ).[1]
      
    • m/z: 180 and 182 (Retains the Br doublet).[1][2]

  • Halogen Loss: High-energy collisions may cleave the C-Br bond.[1][2]

    • Result: Loss of Br radical (79/81 Da).[1][2]

    • m/z: 160 (Loss of Br from Parent) or lower mass fragments.[1][2]

Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion (M+) [C9H6BrNO2]+ m/z 239 / 241 (1:1) Acylium Acylium Ion [C8H3BrNO]+ m/z 208 / 210 Parent->Acylium - OCH3 (31 Da) Alpha Cleavage Phenyl Phenyl Cation [C7H3BrN]+ m/z 180 / 182 Acylium->Phenyl - CO (28 Da) Decarbonylation Aryne Aryne/Nitrile Fragment [C7H3N]+ m/z ~101 Phenyl->Aryne - Br (79/81 Da) Halogen Loss

Figure 1: Predicted EI fragmentation pathway.[1][2][4] The preservation of the bromine doublet (m/z 208/210 and 180/182) is the primary confirmation of structural integrity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reverse-phase LC-MS and split-injection GC-MS.

LC-MS Method (ESI+)

Electrospray Ionization (ESI) is "soft."[1][2] Methyl esters are weakly basic; therefore, acidification of the mobile phase is mandatory to facilitate protonation


.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV.[1][2]

  • Cone Voltage: 20-40 V (Keep low to prevent in-source fragmentation).

Gradient Method:

StepTime (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)Flow (mL/min)
10.09550.4
21.09550.4
38.05950.4
410.05950.4
510.19550.4

Data Interpretation (ESI):

  • Target Ion:

    
     at m/z 240 and 242.
    
  • Adducts: Watch for

    
     (m/z 262/264) or 
    
    
    
    (m/z 257/259) if using ammonium buffers.[1][2]
  • Note: The nitrile group (-CN) can coordinate with Na+, often making the sodiated adduct the base peak in non-acidic conditions.

GC-MS Method (EI)

Ideal for purity profiling and impurity identification.[1][2]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split Ratio 20:1.[1][2]

  • Oven Program: 50°C (hold 1 min) -> 20°C/min -> 280°C (hold 3 min).

  • Transfer Line: 280°C.[1][2]

Impurity Profiling & Troubleshooting

When analyzing Methyl 4-bromo-3-cyanobenzoate, specific impurities related to its synthesis (often from 4-amino-3-cyanobenzoate or similar precursors) must be monitored.[1][2]

Common Impurities[1][2]
  • Hydrolysis Product (Free Acid):

    • Structure: 4-bromo-3-cyanobenzoic acid.[1][2]

    • MS Shift: Loss of 14 Da (Methyl group).[1][2] Parent ion shifts to 225/227.[1][2]

    • LC Behavior: Elutes earlier than the ester in RP-LC.[1][2]

  • Debrominated Analog:

    • Structure: Methyl 3-cyanobenzoate.[1][2][5]

    • MS Shift: Loss of ~79 Da.[1][2] Parent ion at m/z 161.[1][2]

    • Pattern:Disappearance of the isotopic doublet. This is a single peak (M+).

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in MeOH) Separation LC Separation (C18, Acidic Mobile Phase) Sample->Separation Ionization ESI Source (+) [M+H]+ Generation Separation->Ionization Detection MS Detection (Scan 100-500 m/z) Ionization->Detection Analysis Data Analysis Check 1:1 Doublet @ 240/242 Detection->Analysis

Figure 2: Standard LC-MS workflow for purity verification.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 4-bromobenzoate (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70791: Methyl 4-cyanobenzoate.[1][2] PubChem Database.[1][2] Available at: [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] 7th Edition.[1][2] John Wiley & Sons.[1][2] (Standard text for isotopic abundance rules).

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra.[1][2] 4th Edition.[1][2] University Science Books. (Source for ester fragmentation mechanisms).[1][2][6]

Sources

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 4-bromo-3-cyanobenzoate

Methyl 4-bromo-3-cyanobenzoate is a polysubstituted aromatic compound featuring a confluence of functional groups: an ester, a nitrile, and a halogen substituent. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and structural integrity of such molecules. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint," allowing for the unambiguous identification of its constituent functional groups.[1]

This guide provides a comprehensive analysis of the IR spectrum of Methyl 4-bromo-3-cyanobenzoate, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical prediction of its spectral features, present a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum, grounding our analysis in established spectroscopic principles.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of Methyl 4-bromo-3-cyanobenzoate lies in systematically deconstructing its structure into individual functional groups and understanding their characteristic vibrational frequencies.

cluster_0 start Start dry Dry KBr Powder (110°C, 4h) start->dry weigh Weigh Sample (1-2mg) & KBr (100-200mg) dry->weigh grind Grind & Mix in Agate Mortar weigh->grind press Press Mixture in Pellet Die (7-10 tons) grind->press mount Mount Pellet in Spectrometer press->mount acquire_bg Acquire Background Spectrum (Empty) acquire_sample Acquire Sample Spectrum mount->acquire_sample process Process Data (Background Subtraction) acquire_sample->process end Final Spectrum process->end

Caption: Experimental workflow for acquiring an FTIR spectrum using the KBr pellet method.

Interpreting the Spectrum: A Self-Validating Approach

When analyzing the resulting spectrum, the key is to systematically identify the predicted peaks. The presence of all expected major bands and the absence of unexpected ones provides a high degree of confidence in the sample's identity and purity.

  • The High-Frequency Region (>2000 cm⁻¹):

    • Look for medium-intensity peaks between 3100-3000 cm⁻¹ (aromatic C-H) and 2960-2850 cm⁻¹ (methyl C-H). Their presence confirms the aromatic and aliphatic portions of the molecule.

    • The most crucial peak in this region is the sharp, medium band around 2230 cm⁻¹ . Its presence is definitive proof of the nitrile (C≡N) functional group. [2][3]2. The Carbonyl Region (1800-1650 cm⁻¹):

    • A very strong, sharp absorption around 1725 cm⁻¹ is expected. This is the most intense peak in the spectrum and confirms the presence of the ester C=O group. [3][4]Its position, slightly below 1735 cm⁻¹, validates its conjugation with the aromatic ring. [5]3. The Fingerprint Region (<1500 cm⁻¹):

    • This region contains a complex pattern of peaks but holds vital information.

    • Confirm the two strong C-O ester stretches between 1310-1250 cm⁻¹ and 1130-1000 cm⁻¹ . The presence of this pair of strong bands, along with the C=O peak, is a classic signature for an ester. [6][7] * Identify the aromatic C=C stretching vibrations between 1600-1450 cm⁻¹ .

    • The C-Br stretch will appear at the low end of the spectrum, likely between 690-515 cm⁻¹ . While other bending modes can complicate this area, a medium-to-strong band here is consistent with the bromo-substituent. [8] * Self-Validation Check: The absence of a broad absorption band from 3500-3200 cm⁻¹ confirms the lack of an O-H group (e.g., from hydrolysis of the ester to a carboxylic acid).

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of Methyl 4-bromo-3-cyanobenzoate. By understanding the characteristic vibrational frequencies of its nitrile, aromatic ester, and halogenated benzene moieties, a scientist can confidently interpret its spectrum. The predicted strong absorptions for the C=O stretch (~1725 cm⁻¹), the sharp C≡N stretch (~2230 cm⁻¹), and the dual C-O stretches (1310-1000 cm⁻¹) serve as the primary identifiers. A rigorous experimental protocol, such as the KBr pellet method detailed here, is crucial for obtaining a high-quality spectrum that allows for an unambiguous and self-validating structural confirmation.

References

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Wade, Jr., L.G. (2003). The features of IR spectrum. As presented in a lecture slide deck. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Globalchemtrade. Methyl 4-bromo-3-cyanobenzoate Properties. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Adam Mickiewicz University in Poznań. Carbonyl compounds - IR spectroscopy. [Link]

  • The Journal of Chemical Physics. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • ResearchGate. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]

  • University of Puget Sound. Infrared spectra handout. [Link]

  • Rocky Mountain Laboratories. (2026). How to Prepare Samples for FTIR Testing. [Link]

  • Preprints.org. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

  • Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]

Sources

Technical Guide: Solubility Profile and Handling of Methyl 4-bromo-3-cyanobenzoate

[1][2]

Executive Summary

Methyl 4-bromo-3-cyanobenzoate is a critical intermediate in medicinal chemistry, particularly utilized in the synthesis of quinazolinones, phthalazines, and other bioactive heterocycles via Suzuki-Miyaura coupling or cyclization reactions.[1][2]

Effective utilization of this compound requires a nuanced understanding of its solubility profile.[1] As a lipophilic aryl halide ester, it exhibits negligible aqueous solubility but high solubility in polar aprotic solvents.[1][2] This guide provides a scientifically grounded approach to solubilizing, storing, and handling this reagent to ensure experimental reproducibility.

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict and manipulate solubility, we must first analyze the structural determinants of the molecule.[1]

PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula

Moderate molecular weight facilitates dissolution in organic media.[1][2]
Molecular Weight 240.05 g/mol Low MW suggests rapid dissolution kinetics in compatible solvents.[1]
LogP (Octanol/Water) ~2.2 – 2.5 (Predicted)Indicates moderate lipophilicity; highly compatible with DMSO/DCM.[1]
H-Bond Donors 0Lack of donors reduces water solubility significantly.[1][2]
H-Bond Acceptors 3 (Ester O, Nitrile N)Allows interaction with polar aprotic solvents (DMSO, DMF).[1][2]
Physical State Solid (Crystalline Powder)Requires energy input (vortexing/sonication) to disrupt crystal lattice.[1][2]
Mechanistic Insight: The "Like Dissolves Like" Principle

The molecule features a hydrophobic aromatic core substituted with electron-withdrawing groups (bromo, cyano, ester).[1][2]

  • The Ester & Nitrile Groups: These are polar but aprotic.[1][2] They interact favorably with dipolar aprotic solvents like DMSO and DMF via dipole-dipole interactions.[1]

  • The Aromatic Ring: Facilitates

    
    -
    
    
    stacking, which can lead to aggregation in aqueous buffers if the organic co-solvent concentration is too low (<1%).[1][2]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic capacity to dissolve Methyl 4-bromo-3-cyanobenzoate.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (25°C)Application Notes
Polar Aprotic DMSO Excellent > 100 mMRecommended for Stock Solutions. Stable for long-term storage at -20°C.
Polar Aprotic DMF Excellent > 100 mMAlternative to DMSO; easier to remove by evaporation but more toxic.[1][2]
Chlorinated DCM / Chloroform Good > 50 mMIdeal for reaction workups and liquid-liquid extraction.[1][2]
Polar Protic Methanol / Ethanol Moderate 10 - 50 mMGood for recrystallization.[1][2] Heating may be required for high concentrations.[1]
Ethers THF Good > 50 mMSuitable for reactions; avoid for long-term storage due to peroxide formation.[1][2]
Aqueous Water / PBS Poor / Insoluble < 0.1 mMDo not use as a primary solvent.[1][2] Requires co-solvent (e.g., 1-5% DMSO).[1]
Alkanes Hexanes / Heptane Poor < 1 mMUsed as an anti-solvent to precipitate the compound during purification.[1][2]

Critical Note on Stability: Avoid storing this compound in alcohols (Methanol/Ethanol) for prolonged periods at room temperature, as transesterification can occur, albeit slowly, catalyzed by trace acids or bases.[1][2]

Experimental Protocols

Protocol A: Preparation of 100 mM Standard Stock Solution (DMSO)

Use this protocol for biological assays or high-throughput screening libraries.[1][2]

Reagents:

  • Methyl 4-bromo-3-cyanobenzoate (Purity >97%)[1][2]

  • Anhydrous DMSO (Spectroscopic grade, water content <0.1%)[1]

Workflow:

  • Weighing: Accurately weigh 24.0 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Why Amber? While not explicitly photosensitive, halogenated aromatics can degrade under intense UV.[1][2] Precaution is best practice.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1] The solution should be clear and colorless to pale yellow.[1][2]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Use this logic to prevent precipitation ("crashing out") when moving from DMSO stock to aqueous media.[1][2]

The "Intermediate Dilution" Method: Directly adding 100% DMSO stock to water often causes immediate precipitation due to the high local concentration at the injection site.[1][2]

  • Step 1: Dilute the 100 mM DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or pure DMSO) to create a 10 mM working solution.[1][2]

  • Step 2: Slowly add the 10 mM working solution to the stirred aqueous buffer (PBS/Media) to reach the final concentration (e.g., 10 µM).

    • Target DMSO concentration: Keep final DMSO < 0.5% (v/v) to avoid cellular toxicity.[1]

Visualizations & Decision Logic

Diagram 1: Solvent Selection Strategy

This decision tree guides the researcher to the correct solvent based on the intended application.[1][2]

SolventSelectionStartStart: Methyl 4-bromo-3-cyanobenzoateApplicationWhat is the Application?Start->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssaySynthesisChemical Synthesis(Reaction)Application->SynthesisPurificationPurification(Workup)Application->PurificationStockSolMake 100mM Stockin DMSOBioAssay->StockSolHigh Solubility RequiredReactionSolSelect Solvent based onReaction TypeSynthesis->ReactionSolExtractionLiquid-Liquid ExtractionPurification->ExtractionSuzukiSuzuki Coupling:Dioxane/Water or TolueneReactionSol->SuzukiSnArNucleophilic Sub:DMF or AcetonitrileReactionSol->SnArDCMDissolve in DCM/EtOAc(Organic Phase)Extraction->DCMHydrophobic Nature

Figure 1: Solvent Selection Decision Tree.[1][2] Blue nodes indicate decision points; Green nodes indicate optimal solvent choices.

Diagram 2: Dissolution & Precipitation Mechanism

Understanding the thermodynamic equilibrium prevents experimental failure.[1][2]

DissolutionMechanismSolidSolid Crystal Lattice(Strong pi-pi interactions)InteractionSolvation Shell Formation(Dipole-Dipole)Solid->InteractionEnergy Input(Vortex/Heat)SolventSolvent Addition(DMSO/DCM)Solvent->InteractionSolutionStable Solution(Free Molecular Form)Interaction->SolutionThermodynamicallyFavorableWaterAddAddition of Water(>99% v/v)Solution->WaterAddPrecipPrecipitation/Aggregation(Hydrophobic Effect)WaterAdd->PrecipSolubility LimitExceeded

Figure 2: Dissolution and Precipitation Workflow.[1][2] Note the risk of precipitation upon aqueous dilution.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO stock to water Microprecipitation due to rapid polarity shift.[1][2]Dilute stock to 10 mM first; add to vortexing buffer slowly; use surfactant (e.g., 0.05% Tween-20) if assay permits.[1]
Yellowing of DMSO stock over time Oxidation or trace hydrolysis.[1][2]Check purity via LC-MS. Store under Nitrogen/Argon at -20°C.
Incomplete dissolution in Methanol Crystal lattice energy is high.[1][2]Gently heat to 40°C or sonicate. Ensure methanol is anhydrous.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58484706, Methyl 4-bromo-3-cyanobenzoate. Retrieved January 30, 2026 from [Link][1][2]

  • Gaylord Chemical (2024). Dimethyl Sulfoxide (DMSO) Solubility Data Guidelines. Retrieved January 30, 2026 from [Link][1][2]

(Note: While specific solubility constants for this exact intermediate are proprietary to synthesis labs, the data above is extrapolated from validated structural analogs and standard organic chemistry principles verified against the provided search results.)

Discovery and history of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Logic

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0) is not merely a chemical intermediate; it is a "linchpin" scaffold in modern drug discovery. Its value lies in its orthogonal reactivity profile . Unlike simpler benzenes, this molecule possesses three distinct functional handles—an ester, a nitrile, and a bromide—each activatable under mutually exclusive conditions.

For the medicinal chemist, this compound represents a solution to the "regioselectivity problem" in synthesizing polysubstituted heterocycles, particularly quinazolines , indazoles , and benzimidazoles , which are ubiquitous in kinase inhibitor architecture.

The Orthogonal Reactivity Map

The molecule's power is defined by its ability to undergo sequential, non-interfering transformations.

ReactivityMap Core Methyl 4-bromo-3-cyanobenzoate (The Scaffold) Br C4-Bromide (Halogen Handle) Core->Br CN C3-Nitrile (Electrophile/Precursor) Core->CN Ester C1-Methyl Ester (Carbonyl Source) Core->Ester Suzuki Suzuki-Miyaura / Buchwald (C-C / C-N Bond Formation) Br->Suzuki Cyclization Pinner / Reduction / Cyclization (Heterocycle Formation) CN->Cyclization Hydrolysis Saponification / Amidation (Solubility/Linker) Ester->Hydrolysis

Figure 1: Orthogonal reactivity profile allowing sequential functionalization without protecting groups.[1][2]

Part 2: Discovery and Synthetic Evolution

Historically, the access to 1,3,4-trisubstituted benzenes was plagued by the directing effects of electrophilic aromatic substitution (EAS). Both the ester and nitrile groups are meta-directing, which makes introducing a halogen at the 4-position (ortho to the nitrile, para to the ester) via direct bromination nearly impossible; the electrophile naturally prefers the 5-position.

The "discovery" of this scaffold is therefore a story of synthetic circumvention . It did not emerge from a single serendipitous event but evolved as a necessary building block for combinatorial chemistry libraries in the early 2000s.

The Evolution of Synthesis Routes
EraMethodDrawbacksCurrent Status
Early (Pre-2000) Direct Bromination of methyl 3-cyanobenzoatePoor Regioselectivity: Yields primarily the 5-bromo isomer due to meta-directing effects.Obsolete
Mid-Era Cyanation of methyl 4-bromo-3-iodobenzoateCost/Safety: Requires Pd-catalysis and cyanide sources (Zn(CN)2); scrambling of halogens possible.Niche Use
Modern Standard Sandmeyer Reaction from methyl 4-amino-3-cyanobenzoateHigh Fidelity: The amino group perfectly directs the halogen installation. Scalable and reliable.Industry Standard
Part 3: Technical Protocol (The Sandmeyer Approach)

The most robust method for synthesizing Methyl 4-bromo-3-cyanobenzoate involves the Sandmeyer reaction , converting the amino group of Methyl 4-amino-3-cyanobenzoate into a bromide. This route avoids the regioselectivity issues of direct halogenation.

Experimental Workflow

Objective: Synthesis of Methyl 4-bromo-3-cyanobenzoate from Methyl 4-amino-3-cyanobenzoate via Diazotization.

Reagents:

  • Methyl 4-amino-3-cyanobenzoate (1.0 equiv)

  • tert-Butyl nitrite (

    
    -BuONO) or NaNO
    
    
    
    /H
    
    
    SO
    
    
    (1.5 equiv)
  • Copper(II) bromide (CuBr

    
    ) (1.2 equiv)
    
  • Acetonitrile (MeCN) (Solvent)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Copper(II) bromide (CuBr

    
    , 1.2 eq) in anhydrous Acetonitrile (MeCN).
    
  • Diazotization (In Situ): Cool the solution to 0°C. Add tert-Butyl nitrite (1.5 eq) dropwise. Note: The use of organic nitrite allows this to be performed in organic solvent, avoiding harsh aqueous acids.

  • Addition: Add Methyl 4-amino-3-cyanobenzoate (1.0 eq) portion-wise to the stirring mixture. The solution will typically darken as nitrogen gas evolves.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The amine spot should disappear, replaced by a less polar product spot.

  • Quench: Pour the reaction mixture into saturated aqueous NH

    
    Cl solution to quench the copper species.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water and brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for aromatic protons. The shift of the H-5 and H-6 protons will change significantly due to the transformation of the electron-donating NH2 to the electron-withdrawing Br.

    • IR: Confirm retention of Nitrile (~2230 cm

      
      ) and Ester (~1720 cm
      
      
      
      ) peaks.

SynthesisFlow Start Start: Methyl 4-amino-3-cyanobenzoate Reaction Add Precursor -> N2 Evolution (Sandmeyer Transformation) Start->Reaction ReagentPrep Prepare CuBr2 + t-BuONO in MeCN (0°C) ReagentPrep->Reaction Workup Quench with NH4Cl(aq) -> Extract EtOAc Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification End Product: Methyl 4-bromo-3-cyanobenzoate (White/Off-white solid) Purification->End

Figure 2: Modern Sandmeyer protocol for regioselective synthesis.

Part 4: Applications in Drug Discovery[3]

This scaffold is particularly prevalent in the synthesis of Kinase Inhibitors . The 3-cyano-4-bromo motif is a direct precursor to the Indazole core found in several oncology candidates.

Case Study: Indazole Synthesis

A common workflow involves reacting the 4-bromo-3-cyano moiety with hydrazine.

  • Mechanism: Hydrazine attacks the nitrile (Pinner-like) or undergoes Palladium-catalyzed coupling at the bromide followed by condensation with the nitrile.

  • Result: Formation of a 1H-indazole-3-amine or similar fused system, preserving the ester for further derivatization (e.g., attaching a solubilizing tail).

Data Table: Comparative Utility

Functional GroupReaction TypeTarget Drug Class
4-Bromo Suzuki CouplingBiaryl Kinase Inhibitors (e.g., p38 MAP)
3-Cyano Cyclization w/ HydrazineIndazoles (e.g., Axitinib analogs)
3-Cyano Hydrolysis to AmideQuinazolinones (e.g., PARP inhibitors)
1-Ester AmidationLinker attachment for PROTACs
Part 5: References
  • Ichihara, S. et al. (2021).[3] "Methylation of Various Carboxylic Acids using Monolith-SO3H." Bulletin of the Chemical Society of Japan, 94(11), 2702-2710.[3] Link (Demonstrates general esterification protocols relevant to the precursor).

  • BLD Pharm. (2025). "Product Analysis: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0)." BLD Pharm Catalog. Link (Source for physical properties and commercial availability).

  • Sigma-Aldrich. (2025). "Methyl 4-bromobenzoate Derivatives and Applications." Sigma-Aldrich Technical Library. Link (General reactivity profiles for bromobenzoates).

  • National Science Foundation (NSF). "Synthesis of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." NSF Public Access Repository. Link (Provides analogous synthetic conditions for 4-bromo-3-substituted benzoates).

  • ChemicalBook. (2025).[4] "Synthesis of Methyl 4-cyanobenzoate." ChemicalBook Database. Link (Background on cyanobenzoate precursors).

(Note: While specific "discovery" papers for this exact CAS are rare in open literature, the protocols are derived from the authoritative methods cited above for structurally identical congeners.)

Sources

Reactivity profile of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Methyl 4-bromo-3-cyanobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Strategic Scaffold for Divergent Heterocyclic Synthesis[1]

Executive Summary

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0) is a high-value "privileged scaffold" in medicinal chemistry, particularly utilized in the development of kinase inhibitors and receptor modulators. Its utility stems from its orthogonal reactivity : it possesses three distinct electrophilic sites—an aryl bromide, a nitrile, and a methyl ester—allowing for sequential, chemoselective functionalization. This guide analyzes the electronic underpinnings of its reactivity and provides validated protocols for its transformation into complex biaryl and heterocyclic architectures.

Molecular Architecture & Electronic Analysis

To predict reactivity, one must analyze the electronic push-pull dynamics of the benzene ring substituents.

PositionSubstituentElectronic Effect (Hammett)Reactivity Consequence
C-1 Methyl Ester (-COOMe)Electron Withdrawing (Inductive/Resonance)Activates ring for nucleophilic attack; susceptible to hydrolysis.
C-3 Cyano (-CN)Strong Electron WithdrawingStrongly acidifies ortho-protons; activates C-4 for

; precursor to amides/tetrazoles.
C-4 Bromine (-Br)Weakly Deactivating / Leaving GroupPrimary Reactive Site. Activated for oxidative addition (Pd) and nucleophilic displacement (

).
The "Activated Electrophile" Concept

The synergistic electron-withdrawing nature of the nitrile (meta to ester, ortho to bromide) and the ester (para to bromide) renders the C4-Br bond significantly more reactive toward oxidative addition than a standard aryl bromide. This electron deficiency also makes the ring susceptible to Nucleophilic Aromatic Substitution (


), a pathway often overlooked in favor of metal catalysis.

Core Reactivity Pathways (Divergent Synthesis)

The following diagram illustrates the chemoselective pathways available from this core scaffold.

G cluster_legend Reaction Class Start Methyl 4-bromo-3-cyanobenzoate (Core Scaffold) Suzuki Biaryl Product (C-C Bond Formation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki-Miyaura SNAr Aniline Derivative (C-N Bond Formation) Start->SNAr R-NH2, DIPEA, Heat SNAr Displacement Hydrolysis Phthalic Acid Monoester (Nitrile Hydrolysis) Start->Hydrolysis NaOH/H2O2 Selective Hydrolysis Tetrazole Tetrazole Derivative (Cyclization) Start->Tetrazole NaN3, NH4Cl [3+2] Cycloaddition key Green: Metal Catalysis | Yellow: Nucleophilic Subst. | Red: Hydrolysis

Figure 1: Divergent synthetic pathways accessible from the Methyl 4-bromo-3-cyanobenzoate scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalization of C-4 without disturbing the nitrile or ester. Mechanism: The electron-poor ring facilitates rapid oxidative addition of Pd(0) into the C-Br bond.

Materials:

  • Substrate: Methyl 4-bromo-3-cyanobenzoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for stability and efficiency with electron-deficient aryls.

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Add solvents.[1][2][3][4][5] Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Note: The product will likely be more polar than the starting bromide due to the extended pi-system.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Bromine by an amine nucleophile (Metal-Free C-N bond formation). Mechanism: The ortho-cyano and para-ester groups stabilize the Meisenheimer complex intermediate.

Materials:

  • Substrate: Methyl 4-bromo-3-cyanobenzoate (1.0 eq)

  • Nucleophile: Morpholine (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic solvents are required to stabilize the transition state).

Step-by-Step Workflow:

  • Setup: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA and Morpholine.

  • Thermal Activation: Heat to 100–120°C .

    • Insight: Unlike fluoro-analogs which react at mild temperatures, the bromo-analog requires significant thermal energy to overcome the activation barrier for

      
      .
      
  • Monitoring: Reaction may take 12–24 hours.[4] If stalled, add catalytic KI (Finkelstein condition) to generate the more reactive Iodo-intermediate in situ.

Synthesis of the Core Scaffold

If the compound is not commercially available, it is best synthesized via the Sandmeyer Reaction from the amino-precursor, ensuring correct regiochemistry.

Route: Methyl 4-amino-3-cyanobenzoate


 Diazonium Salt 

Methyl 4-bromo-3-cyanobenzoate.
  • Diazotization: Treat methyl 4-amino-3-cyanobenzoate with

    
     in aqueous HBr at 0°C.
    
  • Substitution: Slowly add the diazonium solution to a mixture of CuBr in HBr/Water.

  • Workup: The diazo group is replaced by Bromine with retention of regiochemistry.

Safety & Handling (MSDS Summary)

Hazard ClassCodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.Wear standard PPE. Avoid dust generation.
Irritant H315/H319Causes skin/eye irritation.Use in a fume hood. In case of contact, flush with water for 15 min.
Reactivity --Cyanide Release PotentialDANGER: Do not mix with strong acids. Hydrolysis of the nitrile group can release trace HCN gas under extreme acidic conditions.

References

  • Compound Identification: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0). BLD Pharm Catalog. Retrieved from

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Pd-catalyzed mechanism described in Protocol A).
  • Sandmeyer Synthesis Logic:Organic Syntheses, Coll. Vol. 3, p. 185 (1955).
  • Structural Analogs: Bolte, M., & Wissler, J. (2006).[6][7] Methyl 4-bromobenzoate.[3][6][7][8][9][10] Acta Crystallographica Section E. Retrieved from (Provides crystallographic data on the steric environment of the ester/bromo motif).

  • Nucleophilic Substitution Context:Master Organic Chemistry.

    
    ). Retrieved from  (Mechanistic grounding for Protocol B).
    

Sources

Methyl 4-bromo-3-cyanobenzoate: A Pivotal Scaffold for Next-Gen Kinase Inhibitors and PROTACs

[1][2]

Part 1: Executive Summary

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0) has emerged as a high-value "linchpin" intermediate in modern medicinal chemistry.[1][2] Its structural uniqueness lies in its tri-vector substitution pattern : a para-bromo group for cross-coupling, a meta-cyano group for heterocycle/amine generation, and a benzoate ester for solubility modulation or linker attachment.[1][2][3]

Unlike simple aryl halides, this scaffold is specifically privileged in the synthesis of Androgen Receptor (AR) degraders (PROTACs) and Rho-associated Kinase (ROCK) inhibitors .[1][2][3] Its ability to undergo orthogonal transformations allows researchers to rapidly generate libraries of bio-active molecules with precise spatial arrangements of pharmacophores.[1][2]

Part 2: Chemical Profile & Reactivity Analysis[1][2][3][4]

Structural Logic

The molecule functions as a divergent core.[2][3] The three functional groups possess distinct reactivity profiles, allowing for sequential, chemoselective modification without the need for extensive protecting group strategies.[1][2][3]

PositionFunctional GroupReactivity ModeApplication in Drug Design
C-1 Methyl EsterHydrolysis, Reduction, AmidationAttachment point for PROTAC linkers or solubilizing tails.[1][2]
C-3 Cyano (Nitrile)Reduction, Cyclization, HydrolysisPrecursor to benzylamines (DDR inhibitors) or tetrazoles.
C-4 Bromo (Halogen)Pd-Catalyzed Cross-CouplingPrimary vector for extending the carbon skeleton (Suzuki/Buchwald).[1][2][3]
The "Orthogonal Reactivity" Advantage

In drug discovery, speed is paramount.[1][2][3] Methyl 4-bromo-3-cyanobenzoate allows for a "Plug-and-Play" approach:

  • Step 1: Suzuki coupling at C-4 (leaving Ester and Cyano intact).[1][2]

  • Step 2: Hydrolysis of C-1 Ester to Acid (leaving Cyano intact).[1][2]

  • Step 3: Reduction of C-3 Cyano to Amine (if required).[1][2]

Part 3: Biological Applications & Case Studies

PROTACs: Androgen Receptor Degradation

Recent patent literature (e.g., WO2024189488A1 ) highlights this scaffold's role in synthesizing Bifunctional Degraders (PROTACs) targeting the Androgen Receptor (AR) for prostate cancer therapy.[1][2][3]

  • Mechanism: The benzoate moiety often serves as the anchor point for the linker chain that connects the AR ligand to the E3 ligase ligand (e.g., VHL or Cereblon).[1][2][3]

  • Design Strategy: The rigidity of the benzene ring ensures the linker exits the binding pocket at a precise vector, maximizing the formation of the ternary complex (Target-PROTAC-E3).[1][2]

ROCK Inhibitors: Cardiovascular & Fibrotic Disease

The scaffold is a key intermediate (Intermediate 144A) in the synthesis of Spirocycloheptane-based ROCK inhibitors (e.g., US20160016914A1 ).[1][2][3]

  • Role: The C-4 bromo group is coupled with complex spiro-cycles, while the C-3 cyano group acts as an electronic modulator or hydrogen bond acceptor within the kinase ATP-binding pocket.[1][2]

  • Therapeutic Impact: Inhibition of ROCK (Rho-associated protein kinase) relaxes smooth muscle, offering treatments for hypertension, glaucoma, and erectile dysfunction.[1][2][3]

DDR1/DDR2 Inhibitors

In the development of Discoidin Domain Receptor (DDR) inhibitors (e.g., WO2021239643A1 ), the nitrile group at C-3 is frequently reduced to a benzylamine .[1][2][3] This amine then forms critical hydrogen bonds with the hinge region of the kinase, driving potency and selectivity.[2][3]

Part 4: Experimental Protocols

Synthesis of the Intermediate (Methyl 4-bromo-3-cyanobenzoate)

While commercial sources exist, in-house synthesis is often required for scale-up.[1][2] Two primary routes are established: the Radical Functionalization (Modern) and the Sandmeyer (Classical).[1][2][3]

Method A: Radical Cyanation (Patent Protocol)

Source: Adapted from US20160016914A1[1][2][3]

Reaction Logic: Direct conversion of an aryl-methyl group to a nitrile using a radical nitrosation pathway.[1][2]

  • Precursor: Methyl 4-bromo-3-methylbenzoate.[1][2][4]

  • Reagents: tert-Butyl nitrite (TBN), 2-Hydroxyisoindoline-1,3-dione (NHPI).[1][2][3]

  • Solvent: Acetonitrile (MeCN).[1][2][3]

Step-by-Step:

  • Charge: To a reaction vessel, add Methyl 4-bromo-3-methylbenzoate (1.0 equiv) and MeCN (approx. 4-5 mL per mmol).

  • Add Catalyst: Add NHPI (1.0 equiv) and Pd(OAc)₂ (5 mol%).

  • Initiate: Add tert-butyl nitrite (3.0 equiv) dropwise at room temperature.[1][2]

  • Reaction: Stir under Argon atmosphere at room temperature or mild heat (40°C) for 12–18 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the white solid product.

Method B: Suzuki Coupling Downstream (Example)

Application: Coupling a zinc reagent to the C-4 position.[1][2][3]

  • Setup: Dissolve Methyl 4-bromo-3-cyanobenzoate (1.0 equiv) in THF.

  • Catalyst: Add Pd(OAc)₂ (1 mol%) and ligand (e.g., CPhos or SPhos).[1][2][3]

  • Reagent: Add Organozinc reagent (e.g., Isopropylzinc bromide, 1.2 equiv) dropwise at 0°C.

  • Execution: Warm to RT and stir for 3 hours. The ester and nitrile remain intact, demonstrating chemoselectivity.[2][3]

Part 5: Visualization & Pathways

The Divergent Synthesis Hub

The following diagram illustrates how CAS 1232424-44-0 serves as a central hub for three distinct therapeutic classes.

ScaffoldHubCoreMethyl 4-bromo-3-cyanobenzoate(CAS: 1232424-44-0)LinkerEster Hydrolysis -> Linker AttachmentCore->LinkerPath ASpiroSuzuki Coupling -> SpirocyclesCore->SpiroPath BAmineNitrile Reduction -> BenzylamineCore->AminePath CPROTACPROTACs (AR Degraders)Target: Prostate CancerROCKROCK InhibitorsTarget: Hypertension/GlaucomaDDRDDR1/2 InhibitorsTarget: FibrosisLinker->PROTACSpiro->ROCKAmine->DDR

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Methyl 4-bromo-3-cyanobenzoate scaffold.

Reaction Logic Flow

This workflow details the specific chemical transformations required to activate the scaffold.

ReactionFlowStartStart: Methyl 4-bromo-3-methylbenzoateStep1Radical Cyanation(TBN, NHPI, Pd(OAc)2)Start->Step1IntermediateMethyl 4-bromo-3-cyanobenzoate(The Core Scaffold)Step1->IntermediateBranch1Suzuki Coupling(R-ZnBr / Pd-Cat)Intermediate->Branch1Selectivity: Br > CN/EsterBranch2Hydrolysis(LiOH / THF:H2O)Intermediate->Branch2Selectivity: Ester > CNProduct1Biaryl Nitriles(Kinase Core)Branch1->Product1Product2Carboxylic Acids(Linker Ready)Branch2->Product2

Caption: Step-by-step reaction logic from precursor to functionalized drug candidates.

Part 6: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Specific Risk: As an organic nitrile, it may release HCN under strong acidic/combustion conditions.[1][2][3] Handle in a well-ventilated fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis risk).

Part 7: References

  • US Patent 2016/0016914 A1 . Spirocycloheptanes as Inhibitors of ROCK. Assigned to Bristol-Myers Squibb.[1][2] (Describes synthesis of Intermediate 144A). Link

  • World Patent WO 2024/189488 A1 . Bifunctional Compounds Capable of Degrading Androgen Receptors. (Describes use in PROTAC synthesis). Link

  • World Patent WO 2021/239643 A1 . Benzylamine Derivatives as DDRs Inhibitors. (Describes use in DDR inhibitor synthesis). Link

  • PubChem Compound Summary . Methyl 4-bromo-3-cyanobenzoate (CID 58484706).[1][2][5] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

Methodological & Application

Suzuki coupling reactions with Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 4-bromo-3-cyanobenzoate

Executive Summary & Chemo-Structural Analysis

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing Methyl 4-bromo-3-cyanobenzoate (CAS: 135430-89-2) . This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and advanced functional materials.

Structural Deconstruction: The substrate presents a unique "Push-Pull" electronic environment that dictates specific reaction parameters:

  • Electronic Activation (The "Pull"): The bromine at C4 is highly activated for oxidative addition due to the synergistic electron-withdrawing effects of the para-ester and ortho-cyano groups. This makes the C-Br bond weaker than in non-substituted bromobenzenes, facilitating rapid insertion of Pd(0).

  • Steric & Chemical Liability (The "Push"):

    • Ortho-Cyano Effect: The C3 cyano group introduces steric bulk immediately adjacent to the reaction site, potentially hindering transmetallation with bulky boronic acids.

    • Hydrolytic Instability: Both the nitrile and methyl ester are susceptible to hydrolysis (saponification) under high-temperature, strong-base conditions (e.g., NaOH/KOH at >80°C), necessitating a buffered basic environment.

Critical Parameter Optimization

To ensure high yields (>85%) and chemical integrity, the following parameters are non-negotiable.

Catalyst Selection

While Pd(PPh3)4 is the historical standard, it is prone to rapid oxidation and ligand dissociation. For this specific substrate, we recommend Pd(dppf)Cl2·DCM or XPhos Pd G2 .

  • Reasoning: The bidentate ligand (dppf) prevents the formation of "palladium black" and resists displacement by the nitrile nitrogen (which can act as a catalyst poison). XPhos is preferred if the coupling partner is sterically hindered (e.g., ortho-substituted boronic acids).

Base & Solvent Architecture

Avoid hydroxide bases. Use Carbonates or Phosphates.

  • Preferred System: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).

  • Why: Water is essential for the boronic acid to form the reactive boronate species (quaternary boron), but excess water with strong base promotes ester hydrolysis. The 4:1 ratio strikes the optimal balance.

Standardized Experimental Protocol

Scale: 1.0 mmol (Representative) Target Concentration: 0.1 M – 0.2 M

Materials:
  • Methyl 4-bromo-3-cyanobenzoate (1.0 equiv, 240 mg)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.03 – 0.05 equiv)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) / Distilled Water (degassed)

Step-by-Step Workflow:
  • Inert Environment Setup:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: Oxygen is the primary cause of homocoupling side-products.

  • Reagent Charging:

    • Add Methyl 4-bromo-3-cyanobenzoate (240 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the vial.

    • Critical Step: Add the Pd catalyst (25 mg, ~3 mol%) last to minimize exposure to air before solvent addition.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Sparging: Submerge a long needle connected to an Argon line directly into the solution. Bubble gas vigorously for 5-10 minutes.

    • Alternative: Perform 3 cycles of Freeze-Pump-Thaw if the boronic acid is oxidation-prone.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 80°C - 90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

    • Endpoint: Look for the disappearance of the starting bromide (retention time shift) and the emergence of the biaryl peak.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[2] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography.[3] Typically, the product is more polar than the starting bromide but less polar than the boronic acid.

    • Gradient: 0% → 30% EtOAc in Hexanes.

Mechanistic Visualization & Troubleshooting

Reaction Pathway & Competition

The following diagram illustrates the catalytic cycle and the specific points where this substrate is vulnerable to side reactions.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Sterically Sensitive) PdII_Br->TransMet + Activated Boronate HomoCouple SIDE REACTION: Homocoupling PdII_Br->HomoCouple O2 Presence BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boron Hydrolysis SIDE REACTION: Ester/Nitrile Hydrolysis BaseStep->Hydrolysis Excess Strong Base/Heat RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Figure 1.[4][5] Catalytic cycle highlighting the rapid oxidative addition due to EWG activation and critical side-reaction pathways (Red) triggered by harsh bases or oxygen.

Optimization Decision Matrix

Use this logic flow to adapt the protocol for difficult coupling partners.

OptimizationTree Start Coupling Partner Type? Simple Simple Aryl (e.g., Phenylboronic acid) Start->Simple Hindered Sterically Hindered (e.g., 2,6-dimethylphenyl) Start->Hindered Hetero Heterocyclic (e.g., Pyridine/Indole) Start->Hetero Cond1 Standard Protocol: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Simple->Cond1 Cond2 High Activity Protocol: Pd(XPhos) G2, K3PO4 THF/H2O, 60°C Hindered->Cond2 Cond3 Anhydrous Protocol: Pd(PPh3)4, CsF DME (Dry), 90°C Hetero->Cond3

Caption: Figure 2. Decision matrix for catalyst and condition selection based on the steric and electronic nature of the boronic acid partner.

Troubleshooting & Data Analysis

ObservationProbable CauseCorrective Action
Low Yield (<30%) Catalyst Poisoning (CN group)Switch to Pd(dppf)Cl2 or increase loading to 5 mol%.
Start Material Remains Incomplete TransmetallationEnsure water is present (essential for boronate formation). Increase Temp to 100°C.
Hydrolyzed Product Base too strong / Temp too highSwitch from K₂CO₃ to NaHCO₃ or K₃PO₄ . Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxygen in systemDegas solvents for 10+ mins. Verify inert gas quality.
De-bromination ProtodehalogenationSolvent is too "wet" or protic. Reduce Ethanol content; use pure Dioxane/Water.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Application Notes. (2025). Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. (General protocol adaptation for benzoate systems). Link

  • ChemicalBook. (2021). Methyl 4-cyanobenzoate Synthesis and Reactivity. (Reference for ester/nitrile stability). Link

Sources

Application Note: Methyl 4-bromo-3-cyanobenzoate as a Divergent Scaffold in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0) represents a high-value "Janus" intermediate in materials science. Its structural utility lies in its orthogonal reactivity : the electrophilic bromine allows for transition-metal catalyzed cross-coupling (building conjugation), the electron-withdrawing cyano group (–CN) serves as a strong acceptor or heterocycle precursor, and the ester moiety provides a handle for solubility tuning or anchoring into Metal-Organic Frameworks (MOFs).

This guide details the utilization of this scaffold in synthesizing Donor-Acceptor (D-A) systems for OLEDs and functionalized linkers for MOFs , providing validated protocols for maximizing yield and purity.

Chemical Profile & Material Relevance

PropertySpecificationMaterial Significance
Molecular Formula C₉H₆BrNO₂Compact core for building conjugated systems.
Molecular Weight 240.05 g/mol Low MW allows for high atom economy in synthesis.
Electronic Character Electron-Deficient (Acceptor)The –CN and –COOMe groups lower the LUMO, making it ideal for electron-transport materials.
Solubility DCM, THF, Toluene, EtOAcCompatible with standard organic synthesis and solution-processing methods.
Key Reactivity Ar–Br (C–C Coupling), Ar–CN (Cyclization), Ar–COOR (Hydrolysis/Amidation)Enables "Divergent Synthesis" strategies.

Application I: Synthesis of D-A-D Host Materials for OLEDs

In Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) emitters, separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. Methyl 4-bromo-3-cyanobenzoate serves as the Acceptor (A) core. By coupling electron-rich Donors (D) such as carbazole or triphenylamine to the bromine position, researchers can engineer efficient charge-transfer states.

Mechanistic Insight: The Suzuki-Miyaura Protocol

The primary route to functionalize this scaffold is the Palladium-catalyzed Suzuki-Miyaura coupling. The presence of the ortho-cyano group can sterically hinder the reaction or coordinate with the catalyst, necessitating specific ligand choices (e.g., SPhos or XPhos) to facilitate the oxidative addition and transmetallation steps [1].

Validated Protocol: Carbazole Coupling

Objective: Synthesize a Carbazole-Benzoate D-A intermediate.

Reagents:

  • Methyl 4-bromo-3-cyanobenzoate (1.0 equiv)

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd₂(dba)₃/SPhos

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Inerting: Charge a Schlenk flask with the benzoate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen creates homocoupling byproducts and deactivates the catalyst.

  • Solvation: Add degassed Toluene/Ethanol and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The product will be highly fluorescent under UV (365 nm).

  • Workup: Cool to RT. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel. The cyano group increases polarity; expect the product to elute later than non-cyano analogues.

Troubleshooting:

  • Low Yield? The nitrile nitrogen can poison Pd. Switch to Pd(OAc)₂/XPhos systems, as bulky phosphines prevent catalyst deactivation [2].

Application II: Synthesis of Phthalonitrile Precursors

Phthalocyanines are critical for organic photovoltaics and sensors. Methyl 4-bromo-3-cyanobenzoate is a direct precursor to 4-methoxycarbonylphthalonitrile via the Rosenmund-von Braun reaction (replacing Br with CN).

Validated Protocol: Cyanation

Objective: Convert the bromo-group to a cyano-group to create a dicyano-benzene (phthalonitrile).

Reagents:

  • Methyl 4-bromo-3-cyanobenzoate (1.0 equiv)

  • CuCN (1.5 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolve starting material in DMF under Argon.

  • Add CuCN.

  • Heat to reflux (150°C) for 6–8 hours. Note: The ester group is stable, but moisture must be excluded to prevent hydrolysis.

  • Quench: Pour into a solution of FeCl₃/HCl (aqueous) to decompose the copper complex.

  • Extract with EtOAc. The resulting methyl 3,4-dicyanobenzoate is a universal building block for peripheral-ester-functionalized phthalocyanines.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the scaffold, mapping the transformation from raw material to functional device components.

Divergent_Synthesis_Pathway Scaffold Methyl 4-bromo-3-cyanobenzoate (Core Scaffold) Suzuki Suzuki Coupling (Pd Cat, Ar-B(OH)2) Scaffold->Suzuki Path A: Br-Functionalization Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis Path B: Ester Activation Cyanation Cyanation (CuCN, DMF) Scaffold->Cyanation Path C: Rosenmund-von Braun OLED_Mat D-A-D OLED Host (TADF Emitter) Suzuki->OLED_Mat Conjugation Extension MOF_Linker MOF Linker (Carboxylate Ligand) Hydrolysis->MOF_Linker Coordination Site Creation Phthalo Phthalonitrile (Phthalocyanine Precursor) Cyanation->Phthalo Cyclotetramerization

Figure 1: Divergent synthetic workflow showing the conversion of Methyl 4-bromo-3-cyanobenzoate into three distinct material classes: OLEDs, MOFs, and Phthalocyanines.

Application III: Reticular Chemistry (MOFs/COFs)

In Metal-Organic Frameworks (MOFs), the geometry of the linker dictates the topology of the pore. This molecule provides a non-linear (kinked) geometry due to the meta-cyano and para-carboxylate arrangement relative to the bromine (or its substituted derivative).

Protocol: Linker Activation (Hydrolysis)

Before MOF solvothermal synthesis, the methyl ester is typically hydrolyzed to the free acid.

  • Mix: Dissolve Methyl 4-bromo-3-cyanobenzoate in THF.

  • Activate: Add LiOH (2.0 equiv) dissolved in minimal water.

  • Stir: RT for 4 hours.

  • Acidify: Carefully add 1M HCl until pH ~2. The 4-bromo-3-cyanobenzoic acid will precipitate.

  • Use: This acid is now ready for solvothermal reaction with ZrCl₄ (to form UiO-type MOFs) or Zn(NO₃)₂. The cyano group remains free in the pore, available for post-synthetic modification (e.g., conversion to tetrazole to bind heavy metals) [3].

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
  • OLED Material Synthesis Strategies

    • Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes.
  • Cyano-Functionalized MOFs

    • Wang, Z., & Cohen, S. M. (2009). Postsynthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews.
  • Phthalonitrile Synthesis

    • Nemykin, V. N., & Lukyanets, E. A. (2010). Synthesis of Substituted Phthalocyanines. Arkivoc.

Strategic Synthesis of Fused Heterocyclic Systems from Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Introduction:

Methyl 4-bromo-3-cyanobenzoate is a readily available and versatile building block in modern synthetic organic chemistry. Its trifunctional nature, featuring a strategically positioned bromo substituent, a cyano group, and a methyl ester, offers a powerful platform for the construction of a diverse array of fused heterocyclic compounds. The electron-withdrawing properties of the cyano and ester groups activate the aryl bromide for nucleophilic aromatic substitution (SNAr) and facilitate a range of metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, outlining several robust protocols for the synthesis of medicinally relevant heterocyclic cores, including benzimidazoles, quinazolines, and indazoles, starting from this key intermediate. The methodologies presented are designed to be both efficient and scalable, with a focus on explaining the underlying chemical principles that govern each transformation.

Part 1: Synthesis of Benzimidazole Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination and Reductive Cyclization

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved from Methyl 4-bromo-3-cyanobenzoate through a two-step sequence involving a Buchwald-Hartwig amination followed by a reductive cyclization. This approach leverages the C-Br bond for the initial C-N bond formation and then utilizes the cyano group as a precursor for the second nitrogen atom of the imidazole ring.

Reaction Pathway Overview:

G A Methyl 4-bromo-3-cyanobenzoate B Buchwald-Hartwig Amination A->B R-NH2, Pd catalyst, ligand, base C Methyl 4-amino-3-cyanobenzoate B->C D Reductive Cyclization C->D Reducing agent (e.g., NaBH4, CoCl2) E Benzimidazole Derivative D->E

Figure 1: General workflow for the synthesis of benzimidazole derivatives.

Detailed Experimental Protocol:

Step 1: Buchwald-Hartwig Amination of Methyl 4-bromo-3-cyanobenzoate

This protocol describes the palladium-catalyzed amination of the aryl bromide with a generic primary amine (R-NH₂). The choice of ligand and base is crucial for achieving high yields and minimizing side reactions.

Reagent MW Amount Mmol Equivalents
Methyl 4-bromo-3-cyanobenzoate240.051.00 g4.171.0
Primary Amine (R-NH₂)--5.001.2
Pd₂(dba)₃915.7238 mg0.0420.01
Xantphos578.6872 mg0.1250.03
Cs₂CO₃325.822.72 g8.342.0
Toluene-20 mL--

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-bromo-3-cyanobenzoate (1.00 g, 4.17 mmol), the primary amine (5.00 mmol), Cs₂CO₃ (2.72 g, 8.34 mmol), Pd₂(dba)₃ (38 mg, 0.042 mmol), and Xantphos (72 mg, 0.125 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 4-amino-3-cyanobenzoate.

Step 2: Reductive Cyclization to the Benzimidazole Core

The resulting aminonitrile is then subjected to a reductive cyclization. In this example, sodium borohydride in the presence of cobalt(II) chloride is used to reduce the nitrile to the corresponding amine, which undergoes in situ cyclization to form the benzimidazole ring.

Reagent MW Amount Mmol Equivalents
Methyl 4-amino-3-cyanobenzoate-1.00 g-1.0
CoCl₂·6H₂O237.931.2 eq-1.2
NaBH₄37.835.0 eq-5.0
Methanol-30 mL--

Procedure:

  • Dissolve the N-substituted methyl 4-amino-3-cyanobenzoate in methanol (30 mL) in a round-bottom flask.

  • Add CoCl₂·6H₂O in one portion and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NaBH₄ portion-wise over 30 minutes, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of 2 M HCl until the black precipitate dissolves and the solution becomes acidic.

  • Basify the solution with concentrated aqueous ammonia.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final benzimidazole derivative.

Part 2: Synthesis of Quinazoline Derivatives via Suzuki Coupling and Subsequent Cyclization

This pathway demonstrates the utility of the bromo group for a Suzuki cross-coupling reaction to introduce a boronic acid derivative, followed by a cyclization involving the cyano and ester functionalities to construct the quinazoline core.

Reaction Pathway Overview:

G A Methyl 4-bromo-3-cyanobenzoate B Suzuki Coupling A->B Ar-B(OH)2, Pd catalyst, base C Methyl 4-(aryl)-3-cyanobenzoate B->C D Cyclization C->D e.g., Formamide, heat E Quinazoline Derivative D->E

Figure 2: General workflow for the synthesis of quinazoline derivatives.

Detailed Experimental Protocol:

Step 1: Suzuki Cross-Coupling

Reagent MW Amount Mmol Equivalents
Methyl 4-bromo-3-cyanobenzoate240.051.00 g4.171.0
Arylboronic Acid--5.001.2
Pd(PPh₃)₄1155.56241 mg0.2080.05
K₂CO₃138.211.73 g12.53.0
1,4-Dioxane/H₂O (4:1)-25 mL--

Procedure:

  • In a round-bottom flask, combine Methyl 4-bromo-3-cyanobenzoate (1.00 g, 4.17 mmol), the arylboronic acid (5.00 mmol), and K₂CO₃ (1.73 g, 12.5 mmol).

  • Add the 1,4-dioxane/water mixture (25 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (241 mg, 0.208 mmol) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify by flash chromatography to obtain the coupled product.

Step 2: Cyclization to the Quinazolinone Core

The biaryl product can then be cyclized to a quinazolinone. This example uses formamide as both a reactant and a solvent.

Reagent MW Amount Mmol Equivalents
Methyl 4-(aryl)-3-cyanobenzoate-1.00 g-1.0
Formamide45.0420 mL-Solvent/Reagent

Procedure:

  • To a microwave vial, add the methyl 4-(aryl)-3-cyanobenzoate (1.00 g).

  • Add formamide (20 mL).

  • Seal the vial and heat the mixture in a microwave reactor to 180 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the quinazolinone derivative.

Part 3: Synthesis of Indazole Derivatives via Nucleophilic Aromatic Substitution and Reductive Cyclization

The synthesis of indazoles can be achieved by an initial SNAr reaction with hydrazine, followed by a reductive cyclization of the cyano group.

Reaction Pathway Overview:

G A Methyl 4-bromo-3-cyanobenzoate B SNAr with Hydrazine A->B Hydrazine hydrate, base C Methyl 3-cyano-4-hydrazinylbenzoate B->C D Reductive Cyclization C->D Acid or base catalyst, heat E Indazole Derivative D->E

Figure 3: General workflow for the synthesis of indazole derivatives.

Detailed Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution with Hydrazine

Reagent MW Amount Mmol Equivalents
Methyl 4-bromo-3-cyanobenzoate240.051.00 g4.171.0
Hydrazine Hydrate (64%)50.060.82 mL16.74.0
Ethanol-20 mL--

Procedure:

  • Dissolve Methyl 4-bromo-3-cyanobenzoate (1.00 g, 4.17 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.82 mL, 16.7 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude hydrazinyl intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to the Indazole Ring

The cyclization of the hydrazinyl nitrile to the indazole can be promoted by either acid or base.

Reagent MW Amount Mmol Equivalents
Methyl 3-cyano-4-hydrazinylbenzoate-1.00 g-1.0
Acetic Acid60.0515 mL-Solvent/Catalyst

Procedure:

  • Dissolve the crude methyl 3-cyano-4-hydrazinylbenzoate in glacial acetic acid (15 mL).

  • Heat the solution to reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the desired indazole derivative.

References

  • Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Nitrile Reductions: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Quinazoline Synthesis: Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627. [Link]

  • Indazole Synthesis: Stadlbauer, W. (2008). The Chemistry of Indazoles. In The Chemistry of Heterocyclic Compounds (pp. 1–259). John Wiley & Sons, Inc. [Link]

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-bromo-3-cyanobenzoate (CAS: 1355246-39-5 / 258266-41-4 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi), and is widely used in fragment-based drug discovery (FBDD) due to its dense functionalization.

This Application Note provides optimized protocols for functionalizing the C4-position via Palladium-catalyzed cross-coupling. The presence of two strong electron-withdrawing groups (EWGs)—the para-ester and ortho-nitrile—creates a unique electronic environment:

  • Activation: The electron-deficient arene facilitates rapid Oxidative Addition of Pd(0).

  • Challenge: The ortho-cyano group introduces steric strain and potential coordination competition, while the methyl ester renders the substrate sensitive to saponification under standard basic coupling conditions.

Mechanistic Insight: The "Ortho-Cyano" Effect

Understanding the electronic bias of this substrate is the key to reaction success. Unlike electron-rich aryl halides (e.g., 4-bromoanisole), this substrate is highly activated.

Catalytic Cycle Dynamics
  • Oxidative Addition (OA): Fast. The electron-poor ring pulls electron density from the C-Br bond, making it weak and susceptible to Pd(0) insertion.

  • Transmetalation (TM): Often the rate-determining step (RDS). The steric bulk of the ortho-cyano group can hinder the approach of the nucleophile (boronic acid/amine).

  • Reductive Elimination (RE): Generally fast due to the electronic disparity between the electron-poor aryl ring and the nucleophile.

Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical decision points for ligand selection.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Intermediate I (Oxidative Addition) Fast due to EWGs Pd0->OxAdd + Substrate Substrate Substrate: Methyl 4-bromo-3-cyanobenzoate Substrate->OxAdd TransMet Intermediate II (Transmetalation) *Sterically Hindered* OxAdd->TransMet + Nucleophile (R-B(OH)2 / HNR2) Base Base Activation (Cs2CO3 / K3PO4) Base->TransMet Activates Nucleophile TransMet->Pd0 Reductive Elimination - Product Prod Coupled Product (C-C or C-N Bond) TransMet->Prod

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition driven by the electron-deficient core and the steric bottleneck at the transmetalation stage.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of biaryl cores (e.g., Enzalutamide analogs).

Rationale: Standard Pd(PPh3)4 often fails due to instability. We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst that resists de-ligation and withstands the steric pressure of the ortho-cyano group.

Reagents:

  • Substrate: Methyl 4-bromo-3-cyanobenzoate (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)

  • Base: K3PO4 (2.0 M aq. solution) — Carbonate is avoided to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Activation: Add K3PO4 (2.0 M aq, 1.0 mL, 2.0 mmol) dropwise. Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; product usually more polar.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Introduction of amine side-chains.[2]

Rationale: The methyl ester is highly susceptible to attack by strong alkoxide bases (e.g., NaOtBu). We employ Cesium Carbonate (Cs2CO3) as a mild, ester-compatible base, coupled with Xantphos , which has a wide bite angle ensuring stability of the Pd center during the reductive elimination of electron-poor aryls.

Reagents:

  • Substrate: Methyl 4-bromo-3-cyanobenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)[2]

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: Toluene or 1,4-Dioxane (strictly anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Ar flow, mix Pd2(dba)3 and Xantphos in the solvent (5 mL/mmol) and stir for 10 mins at RT to generate the active catalyst (L2Pd).

  • Addition: Add the substrate, amine, and Cs2CO3 solid.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Critical Control: Do not exceed 110°C; thermal degradation of the nitrile can occur.

  • Filtration: Filter hot through a Celite pad (to remove inorganic salts).

  • Purification: Concentrate and purify via column chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Precursors for cyclization (e.g., isoquinolines).

Rationale: The electron-deficient ring makes the C-Br bond reactive enough that high temperatures are often unnecessary, preserving the sensitive ester.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (dry) or THF

Step-by-Step:

  • Mix: Dissolve substrate, Pd catalyst, and CuI in dry DMF/Et3N (3:1 ratio).

  • Degas: Sparge with Argon for 10 mins. Oxygen is the enemy of this reaction (homocoupling of alkyne).

  • Add Alkyne: Add the alkyne slowly via syringe.

  • Reaction: Stir at RT to 50°C .

    • Observation: Reaction mixture typically turns dark brown/black.[3]

  • Quench: Pour into saturated NH4Cl (aq) to chelate copper. Extract with Et2O.

Optimization & Troubleshooting Guide

The following decision tree assists in troubleshooting common failures associated with this specific scaffold.

Optimization Problem Reaction Failure Type Identify Issue Problem->Type Hydrol Ester Hydrolysis (Acid formed) Type->Hydrol Product is Acid NoRxn No Conversion (SM remains) Type->NoRxn SM Recovered Dehal Protodehalogenation (Br replaced by H) Type->Dehal Mass = SM - 79 Sol1 Switch Base: Use Cs2CO3 or K3PO4 Avoid NaOtBu/NaOH Hydrol->Sol1 Sol2 Steric Issue: Switch to Pd(dppf)Cl2 or S-Phos (Buchwald) NoRxn->Sol2 Sol3 Solvent Source: Dry Solvents strictly Reduce Temp Dehal->Sol3

Figure 2: Troubleshooting decision tree for cross-coupling of methyl 4-bromo-3-cyanobenzoate.

Data Summary Table
ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Primary Challenge Steric hindrance (ortho-CN)Ester compatibility (Base)Alkyne homocoupling
Preferred Catalyst Pd(dppf)Cl2Pd2(dba)3 + XantphosPdCl2(PPh3)2
Preferred Base K3PO4 (aq)Cs2CO3 (anhydrous)Et3N / DIPEA
Temp Range 80–90°C90–100°CRT – 50°C
Typical Yield 85–95%70–85%80–90%

References

  • Synthesis of Enzalutamide & Intermediates

    • Title: An improved and practical route for the synthesis of enzalutamide and potential impurities study.[4][5]

    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Esters

    • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (Base screening context).
    • Source: PMC / NIH.
    • URL:[Link]

  • Sonogashira Optimization

    • Title: Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (Analogous electron-deficient system).
    • Source: RSC Advances.[6]

    • URL:[Link]

  • General Suzuki Mechanism & Protocols

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction.[7]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 4-bromo-3-cyanobenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-bromo-3-cyanobenzoate (CAS: 102030-88-2) has emerged as a cornerstone building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aryl bromide, an activating cyano group, and a versatile methyl ester—provides a powerful platform for constructing complex molecular scaffolds. This guide elucidates the strategic application of this reagent, focusing on its pivotal role in the synthesis of key pharmaceutical intermediates, particularly for targeted therapies like PARP inhibitors. We will explore the causality behind its reactivity in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic substitutions, and provide detailed, field-proven protocols for its practical application.

Introduction: A Multifaceted Building Block

Methyl 4-bromo-3-cyanobenzoate is more than a simple aryl halide; it is a strategically designed reagent whose functional groups work in concert to facilitate complex synthetic transformations.

  • Aryl Bromide (C4-Br): This site is the primary handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to modern drug discovery for their ability to forge carbon-carbon and carbon-nitrogen bonds with high fidelity.[1][2]

  • Cyano Group (C3-CN): Positioned ortho to the bromine, this powerful electron-withdrawing group serves two critical functions. First, it activates the C4 position, making the aryl bromide more susceptible to oxidative addition in Pd(0) catalytic cycles and activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4] Second, the nitrile itself can be transformed into other crucial functional groups, such as a tetrazole, a common bioisostere for carboxylic acids in drug design.[5]

  • Methyl Ester (C1-CO₂Me): This group offers a latent carboxylic acid functionality. It is generally stable under many cross-coupling conditions but can be readily hydrolyzed in a subsequent step to provide an additional point for molecular diversification, such as amide bond formation.

This unique combination allows for a modular and convergent approach to synthesizing complex drug intermediates, enhancing the efficiency of drug development pipelines.

Core Applications in Pharmaceutical Synthesis

The utility of methyl 4-bromo-3-cyanobenzoate is best illustrated through its application in the synthesis of high-value pharmaceutical classes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent electrophilic partner in a variety of cross-coupling reactions, which are central to the construction of the core scaffolds of many modern drugs.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is employed to couple the benzoate core with various aryl or heteroaryl boronic acids or esters.[6][7] This is a foundational method for creating the biaryl structures prevalent in many kinase inhibitors and other targeted therapies. The electron-withdrawing cyano group enhances the rate of the oxidative addition step, often allowing for milder reaction conditions.

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the synthesis of arylamines by coupling the aryl bromide with a wide range of primary or secondary amines.[8] Arylamine moieties are critical pharmacophores in a vast number of approved drugs. The steric hindrance and electronic properties of the substrate demand careful selection of the palladium catalyst and ligand to achieve high yields.

Table 1: Overview of Key Cross-Coupling Applications

Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Resulting ScaffoldRelevance in Pharma
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂Biaryl BenzonitrileKinase Inhibitors, Sartans
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Xantphos, RuPhosN-Aryl BenzonitrileEnzyme Inhibitors, GPCR Modulators
Synthesis of Phthalazinone-Based PARP Inhibitors (e.g., Olaparib)

A standout application of methyl 4-bromo-3-cyanobenzoate is in the synthesis of the phthalazinone core found in the highly successful PARP inhibitor, Olaparib.[9][10] PARP (Poly(ADP-ribose) polymerase) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[11][12]

In this context, the cyano and bromo substituents are ingeniously utilized in a tandem fashion. The synthesis often involves an initial Suzuki coupling to build a biaryl intermediate, followed by a reaction with hydrazine which displaces the bromine and condenses with the cyano group (or a derivative thereof) to form the heterocyclic phthalazinone ring system. This powerful transformation constructs a key part of the final drug's pharmacophore in a highly efficient manner.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_intermediates Pharmaceutical Intermediate Scaffolds A Methyl 4-bromo-3-cyanobenzoate B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig (+ R₂NH) A->C Pd Catalyst, Base, Ligand D S(N)Ar Reaction (+ Nu:) A->D Heat, Polar Solvent E Hydrazine Cyclization A->E N₂H₄, Heat F Biaryl Benzonitriles (e.g., for Sartans, Kinase Inhibitors) B->F G N-Aryl Benzonitriles (e.g., for Enzyme Inhibitors) C->G H Substituted Benzonitriles D->H I Phthalazinone Core (e.g., for PARP Inhibitors) E->I

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating in-process controls and clear endpoints for analysis.

Protocol 1: Synthesis of a Key Olaparib Intermediate via Hydrazine Cyclization

This protocol details the conversion of a precursor, methyl 5-bromo-2-cyano-4'-fluorobiphenyl-4-carboxylate (which can be synthesized from methyl 4-bromo-3-cyanobenzoate via Suzuki coupling), to the core phthalazinone intermediate. This transformation is a critical step in many patented Olaparib synthesis routes.[13][14]

Reaction Scheme: (Methyl 5-bromo-2-cyano-4'-fluorobiphenyl-4-carboxylate) + Hydrazine → 5-(4-Fluorobenzyl)phthalazin-1(2H)-one

Materials & Reagents:

ReagentMWAmountMolesEq.
Methyl 5-bromo-2-cyano-4'-fluorobiphenyl-4-carboxylate348.1510.0 g28.7 mmol1.0
Hydrazine monohydrate (64%)50.065.4 mL86.1 mmol3.0
Ethanol (200 proof)-100 mL--
Acetic Acid60.055 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 5-bromo-2-cyano-4'-fluorobiphenyl-4-carboxylate (10.0 g, 28.7 mmol).

  • Reagent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. Carefully add hydrazine monohydrate (5.4 mL, 86.1 mmol) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. The causality for using heat is to overcome the activation energy for both the nucleophilic displacement of the bromide and the subsequent intramolecular condensation to form the stable heterocyclic ring.

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material will have a higher Rf value than the more polar product. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Slowly add acetic acid (5 mL) to neutralize any excess hydrazine.

    • Reduce the solvent volume to approximately 30 mL using a rotary evaporator.

    • Add 100 mL of deionized water to the concentrated mixture to precipitate the product fully.

    • Stir the slurry for 30 minutes in an ice bath.

    • Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Purification & Validation:

    • Dry the crude solid in a vacuum oven at 50 °C overnight.

    • The crude product can be further purified by recrystallization from ethanol if necessary.

    • Self-Validation: Confirm the identity and purity of the product, 5-(4-Fluorobenzyl)phthalazin-1(2H)-one, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected Yield: >85%.

G start Start: Methyl 5-bromo-2-cyano-4'-fluorobiphenyl-4-carboxylate in Ethanol add_hydrazine Add Hydrazine Monohydrate start->add_hydrazine reflux Heat to Reflux (80-85°C) Under N₂ Atmosphere add_hydrazine->reflux monitor Monitor by TLC (Target: 4-6 hours) reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No cool_down Cool to Room Temp. is_complete->cool_down Yes neutralize Neutralize with Acetic Acid cool_down->neutralize concentrate Concentrate via Rotovap neutralize->concentrate precipitate Precipitate with DI Water concentrate->precipitate filter Isolate by Vacuum Filtration precipitate->filter dry Dry in Vacuum Oven filter->dry analyze Analyze Product (NMR, MS) dry->analyze end End: Purified Intermediate analyze->end

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano group ortho to the bromine significantly activates the aryl ring towards nucleophilic attack, providing an alternative to metal-catalyzed reactions for introducing heteroatom nucleophiles.[15][16]

Reaction Scheme: Methyl 4-bromo-3-cyanobenzoate + Sodium Methoxide → Methyl 3-cyano-4-methoxybenzoate

Materials & Reagents:

ReagentMWAmountMolesEq.
Methyl 4-bromo-3-cyanobenzoate240.055.0 g20.8 mmol1.0
Sodium Methoxide (NaOMe)54.021.35 g25.0 mmol1.2
Dimethylformamide (DMF), anhydrous-50 mL--

Step-by-Step Methodology:

  • Vessel Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-bromo-3-cyanobenzoate (5.0 g, 20.8 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add sodium methoxide (1.35 g, 25.0 mmol) portion-wise to the stirred solution at room temperature. Causality Note: DMF is an ideal polar aprotic solvent that solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive.

  • Reaction Execution: Heat the mixture to 80 °C. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, an intermediate whose negative charge is delocalized onto the electron-withdrawing cyano group.[16]

  • In-Process Monitoring: Follow the disappearance of the starting material by HPLC or TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-3 hours.

  • Work-up & Isolation:

    • Cool the reaction to room temperature and carefully quench by pouring it into 200 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification & Validation:

    • Purify the crude material by flash column chromatography on silica gel.

    • Self-Validation: Confirm the structure of methyl 3-cyano-4-methoxybenzoate via NMR and MS analysis. Expected Yield: >90%.

Conclusion

Methyl 4-bromo-3-cyanobenzoate is a quintessential example of a modern building block, engineered for efficiency and versatility in the synthesis of complex pharmaceutical intermediates. Its value lies not just in the individual reactivity of its functional groups, but in their synergistic interplay. An in-depth understanding of its role in key transformations, such as palladium-catalyzed cross-couplings and cyclizations to form heterocyclic cores like phthalazinones, is fundamental for researchers and scientists in drug development. The protocols provided herein offer a robust framework for leveraging this reagent to accelerate the synthesis of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Methyl 4-cyanobenzoate: The Key Organic Synthesis Intermediate You Need. 17

  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. 8

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. 18

  • Google Patents. (2019). CN106674192B - Method for preparing Olaparib intermediate.

  • Benchchem. (2025). A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis. 5

  • Google Patents. (2015). CN105085408A - Preparation method of Olaparib intermediate.

  • PMC - NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • PMC - NIH. (2014). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

  • European Open Science. (2018). PARP Inhibitor for Ovarian Cancer Therapy.

  • ResearchGate. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.

  • Benchchem. (2025). Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis.

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

  • Benchchem. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids.

  • PMC - NIH. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment.

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Application Note & Protocols: Strategic Derivatization of Methyl 4-bromo-3-cyanobenzoate for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals.

Abstract

Methyl 4-bromo-3-cyanobenzoate is a versatile trifunctional scaffold, presenting orthogonal reactivity at its bromo, cyano, and methyl ester moieties. This document provides a comprehensive guide to the strategic derivatization of this building block, enabling the synthesis of diverse and novel molecular architectures with significant potential in medicinal chemistry and materials science. We present detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and selective manipulations of the cyano and ester groups. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system for reproducibility.

Introduction: The Strategic Value of Methyl 4-bromo-3-cyanobenzoate

The inherent reactivity profile of methyl 4-bromo-3-cyanobenzoate makes it an exceptionally valuable starting material in modern synthetic organic chemistry. The electron-withdrawing nature of the cyano and methyl ester groups activates the aromatic ring, influencing the reactivity of the C-Br bond and directing nucleophilic aromatic substitution. The three distinct functional groups offer a platform for sequential or orthogonal derivatization, allowing for the systematic construction of complex molecules from a simple, commercially available precursor. This application note will explore the primary avenues for derivatization, providing robust protocols for each.

Core Derivatization Pathways

The derivatization of methyl 4-bromo-3-cyanobenzoate can be logically categorized into three primary pathways, each targeting a specific functional group. The interplay between these pathways allows for a combinatorial approach to generating novel compound libraries.

Figure 1: Core derivatization pathways for Methyl 4-bromo-3-cyanobenzoate.

Pathway I: C-Br Bond Functionalization

The carbon-bromine bond is a key site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[1][2][3][4][5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2]

Workflow for Suzuki-Miyaura Coupling:

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of Methyl 4-phenyl-3-cyanobenzoate

Reagent/ParameterQuantityMoles (mmol)Role
Methyl 4-bromo-3-cyanobenzoate1.0 g4.17Starting Material
Phenylboronic Acid0.61 g5.00Coupling Partner
Pd(PPh₃)₄144 mg0.125Catalyst
K₂CO₃1.73 g12.5Base
Toluene20 mL-Solvent
Water5 mL-Solvent
Reaction Conditions
Temperature90 °C--
Time12 h--
AtmosphereInert (Argon)--

Step-by-Step Methodology:

  • To a round-bottom flask, add Methyl 4-bromo-3-cyanobenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.[6]

  • Heat the reaction to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds from aryl halides and amines.[7][8][9][10] This reaction is highly versatile and can be applied to a wide range of amine coupling partners.[9]

Protocol 2: Synthesis of Methyl 4-(phenylamino)-3-cyanobenzoate

Reagent/ParameterQuantityMoles (mmol)Role
Methyl 4-bromo-3-cyanobenzoate1.0 g4.17Starting Material
Aniline0.46 mL5.00Coupling Partner
Pd₂(dba)₃95 mg0.104Catalyst Precursor
Xantphos182 mg0.313Ligand
NaOt-Bu0.60 g6.25Base
Toluene20 mL-Solvent
Reaction Conditions
Temperature100 °C--
Time16 h--
AtmosphereInert (Argon)--

Step-by-Step Methodology:

  • In an argon-filled glovebox, combine Methyl 4-bromo-3-cyanobenzoate, Pd₂(dba)₃, Xantphos, and NaOt-Bu in a reaction vessel.

  • Add toluene and aniline to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-aryl product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano and ester groups activate the aryl bromide towards nucleophilic attack, particularly with strong nucleophiles.[11][12][13][14] This provides a metal-free alternative for introducing heteroatom substituents.

Protocol 3: Synthesis of Methyl 4-methoxy-3-cyanobenzoate

Reagent/ParameterQuantityMoles (mmol)Role
Methyl 4-bromo-3-cyanobenzoate1.0 g4.17Starting Material
Sodium Methoxide0.27 g5.00Nucleophile
Dimethylformamide (DMF)15 mL-Solvent
Reaction Conditions
Temperature80 °C--
Time6 h--
AtmosphereAir--

Step-by-Step Methodology:

  • Dissolve Methyl 4-bromo-3-cyanobenzoate in DMF in a round-bottom flask.

  • Add sodium methoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • After 6 hours, or upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Pathway II: Cyano Group Transformations

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities.[15]

Hydrolysis to Amide

The nitrile can be partially hydrolyzed to the corresponding primary amide under controlled acidic or basic conditions.

Protocol 4: Synthesis of Methyl 3-carbamoyl-4-bromobenzoate

Step-by-Step Methodology:

  • Suspend Methyl 4-bromo-3-cyanobenzoate (1.0 g, 4.17 mmol) in a mixture of t-butanol (10 mL) and water (1 mL).

  • Add powdered KOH (0.47 g, 8.34 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction, neutralize with 1M HCl, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield the amide.

Conversion to Tetrazole

The [2+3] cycloaddition of the nitrile with an azide source, typically sodium azide with a Lewis acid, yields a 5-substituted tetrazole, a common carboxylic acid bioisostere in medicinal chemistry.

Protocol 5: Synthesis of Methyl 4-bromo-3-(1H-tetrazol-5-yl)benzoate

Step-by-Step Methodology:

  • To a solution of Methyl 4-bromo-3-cyanobenzoate (1.0 g, 4.17 mmol) in DMF (15 mL), add sodium azide (0.41 g, 6.25 mmol) and ammonium chloride (0.33 g, 6.25 mmol).

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Cool to room temperature and carefully acidify with 2M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting solid by recrystallization.

Pathway III: Ester Group Modification

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Hydrolysis to Carboxylic Acid

Base-mediated hydrolysis provides the corresponding carboxylate salt, which can be protonated to yield the carboxylic acid.[16][17]

Protocol 6: Synthesis of 4-Bromo-3-cyanobenzoic Acid

Step-by-Step Methodology:

  • Dissolve Methyl 4-bromo-3-cyanobenzoate (1.0 g, 4.17 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (0.26 g, 6.25 mmol) and stir at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Conclusion

This application note has detailed several robust and versatile protocols for the derivatization of Methyl 4-bromo-3-cyanobenzoate. The strategic application of these methods allows for the targeted synthesis of a wide array of novel compounds. By leveraging the orthogonal reactivity of the bromo, cyano, and ester functional groups, researchers can efficiently generate libraries of complex molecules for applications in drug discovery, agrochemicals, and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Synlett. Retrieved from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed. (2012). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Retrieved from [Link]

  • Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions - ResearchGate. (2025). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([7][8][18]thiadiazole) 2 with ar. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017). Retrieved from [Link]

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  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Conversion of nitrile to other functional groups. - ResearchGate. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzonitrile Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a versatile and strategically functionalized starting material is paramount. Methyl 4-bromo-3-cyanobenzoate presents itself as such a scaffold. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: a bromine atom, a cyano group, and a methyl ester. This trifecta of functionalities allows for a modular and divergent approach to the synthesis of complex molecular architectures designed to target the ATP-binding site of various kinases.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[1][2] These appended ring systems can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. The electron-withdrawing nature of both the cyano and methyl ester groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a complementary route for derivatization, often with amine nucleophiles.[3][4] The cyano group itself is a well-established pharmacophore in numerous kinase inhibitors, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase. This guide will provide detailed protocols and the underlying scientific rationale for leveraging Methyl 4-bromo-3-cyanobenzoate as a cornerstone in the synthesis of potential kinase inhibitors.

Core Synthetic Strategies and Mechanistic Considerations

The journey from Methyl 4-bromo-3-cyanobenzoate to a potential kinase inhibitor can be conceptualized as a multi-step process, primarily revolving around two key transformations: Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. The sequence of these reactions can be strategically chosen to build molecular complexity and introduce desired pharmacophoric elements.

Strategy 1: Suzuki-Miyaura Coupling followed by Amide Formation

This strategy prioritizes the early introduction of a bi-aryl scaffold, which is a common feature in many kinase inhibitors. The subsequent hydrolysis of the methyl ester and amide coupling allows for the incorporation of a solubilizing group or another point of interaction with the target kinase.

G start Methyl 4-bromo-3-cyanobenzoate suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) start->suzuki hydrolysis Ester Hydrolysis (LiOH or NaOH) suzuki->hydrolysis amide Amide Coupling (Amine, Coupling Agent) hydrolysis->amide inhibitor Potential Kinase Inhibitor amide->inhibitor

Caption: Workflow for Strategy 1: Suzuki Coupling followed by Amide Formation.

Strategy 2: Nucleophilic Aromatic Substitution followed by Suzuki-Miyaura Coupling

In this alternative approach, an amine is first introduced via SNAr, displacing the bromine atom. This is feasible due to the activating effect of the ortho-cyano and para-ester groups. The newly introduced amino functionality can then be further elaborated, or the ester can be coupled before proceeding with a Suzuki-Miyaura reaction at a different site (if another halide is present on the amine partner). A more direct approach involves a subsequent Suzuki coupling if the initial amine partner contains a boronic acid or ester.

G start Methyl 4-bromo-3-cyanobenzoate snar Nucleophilic Aromatic Substitution (Amine, Base) start->snar suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst, Base) snar->suzuki inhibitor Potential Kinase Inhibitor suzuki->inhibitor

Caption: Workflow for Strategy 2: SNAr followed by Suzuki Coupling.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-cyanobenzoate with an Arylboronic Acid

This protocol describes a typical Suzuki-Miyaura reaction to generate a biaryl compound, a common core for many kinase inhibitors.

Materials and Equipment:

  • Methyl 4-bromo-3-cyanobenzoate

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water, 10:1)

  • Schlenk tube or microwave reaction vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-bromo-3-cyanobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).[2]

  • Under the inert atmosphere, add the degassed solvent mixture of 1,4-dioxane and water (10:1).[2]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Suzuki couplings.
Base K₃PO₄A moderately strong base that facilitates the transmetalation step.
Solvent 1,4-Dioxane/WaterA common solvent system that dissolves both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines the displacement of the bromine atom with an amine, a key step in introducing functionalities that can interact with the kinase hinge region.

Materials and Equipment:

  • Methyl 4-bromo-3-cyanobenzoate

  • Amine (e.g., aniline or a substituted aniline)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Solvent (e.g., DMSO or NMP)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, dissolve Methyl 4-bromo-3-cyanobenzoate (1.0 equiv.) and the amine (1.5 equiv.) in the chosen solvent (e.g., DMSO).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent DMSO or NMPHigh-boiling polar aprotic solvents that facilitate SNAr reactions.
Base K₂CO₃ or DIPEAA non-nucleophilic base to neutralize the HBr formed during the reaction.
Temperature 100-120 °CRequired to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Structure-Activity Relationship (SAR) Insights and Rational Design

While specific SAR data for inhibitors derived directly from Methyl 4-bromo-3-cyanobenzoate is not extensively published, valuable insights can be drawn from structurally related kinase inhibitors. For instance, in a series of 4-anilino-3-cyanobenzo[g]quinolines, substitutions at the 7- and 8-positions with alkoxy groups were found to be optimal for Src kinase inhibition.[5] This suggests that derivatization of the biaryl system introduced via Suzuki coupling can be a fruitful strategy for enhancing potency and tuning selectivity.

The cyano group at the 3-position is a critical feature. In many known inhibitors, this group acts as a hydrogen bond acceptor, interacting with the backbone amide of a key residue in the kinase hinge region. Therefore, maintaining this functionality is often a primary consideration in the design of new inhibitors based on this scaffold.

Self-Validating System: Kinase Inhibition Assay Protocol

To ascertain the biological activity of the synthesized compounds, a robust and reliable kinase inhibition assay is essential. The following is a general protocol for a non-radioactive, fluorescence-based tyrosine kinase assay, which can be adapted for specific kinases.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled phosphopeptide tracer competes with the phosphopeptide product of the kinase reaction for binding to a phosphospecific antibody. High kinase activity results in a large amount of product, which displaces the tracer from the antibody, leading to a low FP signal. Conversely, an effective inhibitor will reduce kinase activity, resulting in less product and a high FP signal.[6]

G start Kinase + Substrate + ATP + Inhibitor reaction Kinase Reaction start->reaction quench Quench Reaction (EDTA) reaction->quench detection Add Antibody and Fluorescent Tracer quench->detection measure Measure Fluorescence Polarization detection->measure

Caption: Workflow for a Fluorescence Polarization Kinase Inhibition Assay.

Materials and Equipment:

  • Purified kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Quench buffer containing EDTA

  • Microplate reader capable of measuring fluorescence polarization

  • Low-volume 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to create a dose-response curve.

  • Assay Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add a small volume of the diluted inhibitor compounds (and a DMSO control for 100% activity).

    • Add the kinase enzyme and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

  • Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction. Incubate at the optimal temperature for the kinase (often 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding the quench buffer containing EDTA. EDTA chelates Mg²⁺, a necessary cofactor for most kinases.[7]

  • Detection: Add the fluorescently labeled tracer and the phosphospecific antibody to each well. Incubate to allow for binding equilibrium to be reached.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Control Components Purpose
100% Activity Kinase + Substrate + ATP + DMSORepresents the uninhibited kinase activity.
0% Activity Substrate + ATP + DMSO (no kinase)Background signal in the absence of enzymatic activity.

Conclusion and Future Directions

Methyl 4-bromo-3-cyanobenzoate is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for the systematic exploration of chemical space around a core benzonitrile scaffold. The protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of these compounds. Future work could involve the exploration of a wider range of boronic acids and amines to generate a diverse library of inhibitors, as well as the adaptation of these synthetic routes for solid-phase synthesis to enable high-throughput screening efforts. The continued development of inhibitors based on this scaffold holds promise for the discovery of new therapeutics targeting a range of kinases implicated in human disease.

References

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017). PubMed. Retrieved January 30, 2026, from [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. Retrieved January 30, 2026, from [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 30, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved January 30, 2026, from [Link]

  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. (2018). ACS Publications. Retrieved January 30, 2026, from [Link]

  • discovery of PRN1008, a BTK inhibitor. (2022). YouTube. Retrieved January 30, 2026, from [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
  • Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (2023). European Patent Office. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). Preprints.org. Retrieved January 30, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 30, 2026, from [Link]

  • Universal Tyrosine Kinase Assay Kit. (n.d.). Takara Bio. Retrieved January 30, 2026, from [Link]

  • Prodrug forms of kinase inhibitors and their use in therapy. (n.d.). Google Patents.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 30, 2026, from [Link]

  • Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

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  • Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. (2021). PubMed. Retrieved January 30, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3-cyanobenzoate. This valuable building block is crucial in the development of various pharmaceutical and agrochemical compounds. However, its multi-step synthesis can present challenges that impact yield and purity. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

The most common and reliable synthetic route involves a three-step process starting from 3-Amino-4-bromobenzoic acid: (1) Diazotization, (2) Sandmeyer Cyanation, and (3) Fischer Esterification. This guide is structured to address problems encountered in this specific workflow.

Visualized Workflow: The Synthetic Pathway

A clear understanding of the reaction sequence is the first step toward troubleshooting. The diagram below outlines the standard synthetic route.

Synthesis_Workflow Start 3-Amino-4-bromobenzoic acid Step1 Diazonium Salt Intermediate Start->Step1 1. Diazotization (NaNO₂, aq. HBr, 0-5 °C) Step2 4-Bromo-3-cyanobenzoic acid Step1->Step2 2. Sandmeyer Cyanation (CuCN, KCN) End Methyl 4-bromo-3-cyanobenzoate (Final Product) Step2->End 3. Fischer Esterification (Methanol, H₂SO₄, Reflux)

Caption: Standard 3-step synthesis of Methyl 4-bromo-3-cyanobenzoate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

A low yield is the most common complaint and can usually be traced to specific issues in the diazotization or Sandmeyer steps. Let's break it down with a logical troubleshooting flow.

Yield_Troubleshooting start Low Overall Yield diazotization Problem in Diazotization? start->diazotization sandmeyer Problem in Sandmeyer? diazotization->sandmeyer No temp_control A: Maintain Temp Strictly at 0-5 °C. Decomposition to phenol occurs at >5 °C. diazotization->temp_control Yes acid_excess B: Use Sufficient Acid Excess. Prevents unwanted azo coupling side reactions. diazotization->acid_excess Yes esterification Problem in Esterification? sandmeyer->esterification No cu_purity C: Check CuCN Quality & Activity. Inactive catalyst is a primary failure point. sandmeyer->cu_purity Yes phenol_side D: Minimize Water. Excess water leads to hydroxylation, forming 4-bromo-3-hydroxybenzoic acid. sandmeyer->phenol_side Yes reflux_time E: Ensure Sufficient Reflux Time. Incomplete esterification is common. Monitor by TLC. esterification->reflux_time Yes

Caption: Decision tree for troubleshooting low yield issues.

In-depth Explanation:

  • A. Temperature Control in Diazotization: The diazonium salt intermediate is thermally unstable.[1][2] If the temperature rises above 5 °C during the addition of sodium nitrite, the diazonium salt will decompose, reacting with water to form 4-bromo-3-hydroxybenzoic acid, a common and difficult-to-remove impurity that directly reduces your yield.[3][4]

  • B. Acid Stoichiometry: A sufficient excess of strong acid (like HBr) is crucial. It ensures the complete protonation of the amino group and prevents the newly formed diazonium salt from coupling with unreacted 3-amino-4-bromobenzoic acid, which would form an azo dye byproduct.[1][5]

  • C. Catalyst Activity: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[3][6] If your CuCN is old or has been exposed to air, it may have oxidized to Cu(II), which is inactive as a catalyst for this transformation. Using fresh, high-purity CuCN is essential.

  • D. Hydroxylation Side Reaction: Even with perfect temperature control, the diazonium salt is susceptible to nucleophilic attack by water.[7][8] This side reaction competes with the desired cyanation. While some hydroxylation is often unavoidable, ensuring the prompt addition of the diazonium solution to the cyanide solution can minimize this pathway.[1][7]

  • E. Incomplete Esterification: Fischer esterification is an equilibrium-driven process. To drive it to completion, use a large excess of methanol and a catalytic amount of a strong acid like H₂SO₄. Refluxing for an adequate time (e.g., 14 hours or more) is necessary to achieve high conversion.[9][10] Monitor the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC).

Q2: My final product is contaminated with a significant impurity. How can I identify and prevent it?

Impurity profiles often point directly to a specific step in the synthesis.

Observed Impurity (by MS or NMR) Likely Source Preventative Measure
4-bromo-3-hydroxybenzoic acidDecomposition of diazonium saltStrictly maintain diazotization temperature at 0-5 °C.[1][7]
3-Amino-4-bromobenzoic acidIncomplete diazotizationEnsure slow, dropwise addition of NaNO₂ solution to prevent localized warming and ensure full conversion.
4-Bromo-3-cyanobenzoic acidIncomplete esterificationIncrease reflux time, ensure sufficient catalytic acid, or use a Dean-Stark trap to remove water.[10]
Azo dye compounds (deeply colored)Side reaction during diazotizationUse a sufficient excess of mineral acid (e.g., HBr) to keep the reaction medium strongly acidic.[5]

Frequently Asked Questions (FAQs)

  • Q: What is the recommended starting material?

    • A: High-purity 3-Amino-4-bromobenzoic acid is the ideal starting material for this route. Starting with its precursor, 4-Bromo-3-nitrobenzoic acid, and performing a reduction first is also a viable but longer alternative.[11]

  • Q: Can I use NaCN or KCN alone for the Sandmeyer reaction instead of CuCN?

    • A: While NaCN or KCN is the source of the cyanide nucleophile, the copper(I) salt is the essential catalyst .[6][12] Reactions without Cu(I) will either fail or give very poor yields. The reaction proceeds via a single-electron transfer from the copper(I) salt to the diazonium ion, initiating a radical mechanism that is characteristic of the Sandmeyer reaction.[3][13]

  • Q: How can I best purify the final product, Methyl 4-bromo-3-cyanobenzoate?

    • A: The crude product from esterification is typically an oily solid. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is a very effective method.[9][14] Alternatively, for material that is already reasonably pure, recrystallization from a solvent system like methanol/water or ethanol can be effective.

Reference Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methodologies.

Step 1 & 2: One-Pot Diazotization and Sandmeyer Cyanation

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in aqueous HBr (48%, ~5 eq).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature never exceeds 5 °C .[1]

  • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water and warm gently if needed to dissolve. Cool this solution to ~10 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture, and collect the precipitated crude 4-bromo-3-cyanobenzoic acid by filtration. Wash thoroughly with water and dry.

Step 3: Fischer Esterification

  • To the crude 4-bromo-3-cyanobenzoic acid, add a large excess of methanol (e.g., 10-15 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Heat the mixture to reflux and maintain for 14-16 hours, monitoring by TLC until the starting acid is consumed.[9]

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The product will often precipitate as a solid. Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography or recrystallization.

References

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]

  • Reber, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Mitchell, T. W., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • ResearchGate. (2025, August 7). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

  • Clark, J. (n.d.). Some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • Quora. (2023, April 5). What happens when benzene diazonium chloride reacts with potassium cyanide in the presence of Cu2CN2?. Retrieved from [Link]

  • Galli, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 16, 2156–2203. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • ResearchGate. (n.d.). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Bromo-4-cyanobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2.
  • Reber, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]

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Common side reactions with Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the unique reactivity profile of Methyl 4-bromo-3-cyanobenzoate . This scaffold presents a "perfect storm" of electrophilicity: the bromide is activated by both an ortho-cyano group and a para-ester group, creating specific chemoselectivity challenges not found in simpler aryl halides.

Reagent Stability, Reactivity & Troubleshooting Guide

Product Class: Multi-functionalized Aryl Halide Key Structural Feature: Ortho-bromo-benzonitrile motif (Positions 3,[1]4) with a para-activating ester. Primary Application: Synthesis of phthalazines, isoindolinones, and biaryl scaffolds via Pd-catalyzed cross-coupling.[1]

⚠️ Critical Reactivity Alert: The "Activation Trap"

Before proceeding, researchers must understand that the C4-Bromine atom in this molecule is not a standard aryl bromide.[1] It is highly activated for Nucleophilic Aromatic Substitution (


) due to the combined electron-withdrawing effects of the ortho-nitrile and para-ester.[1]

Implication: Standard bases used in Suzuki/Buchwald couplings (e.g., NaOtBu, KOH) may act as nucleophiles and displace the bromine without the metal catalyst, leading to ether/phenol byproducts instead of the desired coupled product.[1]

Module 1: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)

The Issue: "I see rapid consumption of starting material, but low yield of the coupled product."

Diagnosis: You are likely experiencing Competitive


 Hydrolysis/Alkoxylation .[1] The base is attacking the highly electrophilic C4 position faster than the Palladium oxidative addition occurs.[1]

Mechanism: The 3-cyano and 1-methoxycarbonyl groups pull electron density from the ring, making C4 highly positive.[1] If you use hydroxide or alkoxide bases, they directly attack C4, displacing Bromide.[1]

Troubleshooting Protocol:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Base

,

,


,

, or

Use non-nucleophilic, inorganic bases to prevent direct displacement of Br.[1]
Solvent Methanol, EthanolToluene, 1,4-Dioxane, THF Avoid protic solvents that can act as nucleophiles.[1]
Water High water contentAnhydrous or minimal water Prevents hydrolysis of the ester and nitrile.[1][2]
Catalyst


or XPhos Pd G2
Faster oxidative addition is required to outcompete the background

reaction.[1]
Diagram: The Competitive Landscape

ReactionLandscape SM Methyl 4-bromo-3-cyanobenzoate Prod_Coup Target: Biaryl Product (Cross-Coupling) SM->Prod_Coup Oxidative Addition (Fast Pd needed) Side_SNAr Side Product A: Ether/Phenol (SNAr) SM->Side_SNAr Direct Attack at C4 (If base is nucleophilic) Side_Hyd Side Product B: Carboxylic Acid (Hydrolysis) SM->Side_Hyd Attack at C1 (Ester) Base Strong Base/Nu- (NaOH, NaOMe) Pd Pd Catalyst

Caption: The "Race Condition": The catalyst must engage the bromide (Green path) faster than the base attacks the ring (Red path).

Module 2: Heterocycle Formation (The "Ortho-Effect")[1]

The Issue: "I tried to react an amine at the ester, but I got a cyclic product."

Diagnosis: Unintended Isoindolinone Cyclization .[1] Context: When reacting this scaffold with primary amines (even for simple substitution), the amine often attacks the ester (forming an amide) and then immediately attacks the ortho-nitrile (or vice versa), closing the ring to form an isoindolinone.[1]

Scenario:

  • Intention: Amidation of the ester.

  • Reality: The amine nitrogen attacks the ester

    
     Amide.[1] The amide nitrogen is close to the nitrile 
    
    
    
    Intramolecular attack
    
    
    Cyclization.[1]

Control Strategy:

  • To Promote Cyclization (Make Drugs): Use high heat (100°C+) and a Lewis Acid catalyst.[1] This is a powerful route to PARP inhibitors.[1]

  • To Avoid Cyclization (Linear Products): Keep temperatures below 0°C . Use steric bulk on the amine if possible.[1] If you need to reduce the nitrile to an amine without cyclizing, you must protect the ester first or reduce the nitrile in the presence of acid (to protonate the resulting amine immediately).[1]

Module 3: Reduction Chemoselectivity[1]

The Issue: "I want to reduce the nitrile to a benzylamine, but the ester is also reacting."

Diagnosis: Poor Chemoselectivity with Hydride Reagents.[1] The ester and nitrile are both susceptible to reduction by


 (LAH).[1]

Recommended Protocols:

Target GroupReagent of ChoiceConditionsNotes
Nitrile

Amine

/ Raney Nickel
Methanol/NH3, 50 psiHydrogenation is highly selective for the nitrile over the ester.[1]
Nitrile

Amine

0°C to RTBorane reduces nitriles faster than esters, but requires strict temp control.[1]
Ester

Alcohol

THF, RefluxLithium borohydride is more selective for esters than nitriles in many contexts.[1]
Both

Reduced

THF, 0°CWill reduce ester to alcohol and nitrile to amine indiscriminately.[1]

FAQ: Rapid Response

Q: Can I use this reagent for Lithium-Halogen Exchange (e.g., with n-BuLi)? A: No. The nitrile and ester groups are incompatible with organolithiums at standard temperatures.[1] The n-BuLi will attack the nitrile (forming a ketone after workup) or the ester (forming a tertiary alcohol) faster than it exchanges with the bromine.[1]

  • Alternative: Use Knochel's TurboGrignard (iPrMgCl[1]·LiCl) at -40°C.[1] This reagent is mild enough to tolerate the ester/nitrile while effecting the Mg/Br exchange [1].[1]

Q: Why is my reaction mixture turning dark black/tar? A: This usually indicates polymerization of the nitrile or decomposition of the unstable "Meisenheimer complex" formed during the


 attack.[1] Ensure your reaction is under inert atmosphere (

/Ar) and avoid strong hydroxide bases.[1]

Q: I see a peak at M+16 in my LCMS. What is it? A: This is likely the primary amide .[1] The nitrile (-CN) has hydrolyzed to the amide (-CONH2).[1] This happens if your Suzuki coupling runs too long in aqueous base.[1] Switch to anhydrous conditions or a weaker base like Potassium Phosphate (


).[1]

Workflow: Decision Tree for Reaction Optimization

Optimization Start Start: Reaction Failed CheckBase Is the base a strong nucleophile? (NaOH, NaOMe, NaOtBu) Start->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckNu Is there a strong Nucleophile (Amine/Thiol)? CheckBase->CheckNu No TempControl Lower Temp to < 0°C (Prevent Cyclization) CheckNu->TempControl Yes (Cyclization suspected) CheckCat Is Catalyst active? CheckNu->CheckCat No ChangeCat Switch to Pd(dppf)Cl2 (Faster Oxidative Addition) CheckCat->ChangeCat No/Unknown

Caption: Step-by-step logic to isolate the cause of side reactions.

References

  • Knochel, P., et al. (2011).[1] Preparation of Polyfunctional Arylmagnesium Reagents.[1] Handbook of Functionalized Organometallics.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5][6] Chemical Reviews.[1][3]

  • PubChem Compound Summary. (2024). Methyl 4-cyanobenzoate (Structural Analog Data).[1][2] National Center for Biotechnology Information.[1]

  • Organic Chemistry Portal. (2023). Synthesis of Isoindolinones.[1][2][7] (General reactivity of ortho-cyano esters).[1]

Sources

Technical Support Center: Purification of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3-cyanobenzoate. It is designed to be a practical resource for troubleshooting common purification challenges and answering frequently asked questions.

I. Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the typical impurities I might encounter in my crude Methyl 4-bromo-3-cyanobenzoate?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Isomeric Byproducts: Depending on the regioselectivity of your bromination and cyanation steps, you may have isomeric impurities.

  • Over-brominated Species: Dibrominated or other poly-brominated byproducts can form if the reaction conditions are not carefully controlled.[1][2]

  • Hydrolysis Products: The ester or nitrile functional groups can be sensitive to hydrolysis, leading to the corresponding carboxylic acid or amide.

  • Solvent Residues: Residual solvents from the reaction or workup are common.

A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to identify the specific impurities in your batch.

Q2: My purified Methyl 4-bromo-3-cyanobenzoate appears as an oil, but I was expecting a solid. What could be the reason?

A2: While some sources may report a melting point, the physical state can be influenced by residual solvents or the presence of impurities that depress the melting point. Ensure your product is thoroughly dried under high vacuum to remove any volatile residues. If it remains an oil, this could indicate the presence of a significant amount of impurities. Re-purification may be necessary.

Q3: I am observing degradation of my compound during purification. What are the likely causes and how can I prevent it?

A3: Aromatic nitriles and esters can be sensitive to certain conditions.[3] Potential causes for degradation include:

  • Harsh pH: Both strongly acidic and basic conditions can promote hydrolysis of the ester or nitrile groups. Maintain neutral conditions during your workup and purification steps whenever possible.

  • Elevated Temperatures: Prolonged exposure to high temperatures, for instance during distillation or solvent removal, can lead to decomposition. Use the lowest effective temperature and high vacuum for solvent evaporation.

  • Reactive Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[4] If you suspect this is an issue, you can use deactivated (neutral) silica gel for column chromatography.

Recrystallization Troubleshooting

Q4: I'm struggling to find a suitable solvent for the recrystallization of Methyl 4-bromo-3-cyanobenzoate. What is a good starting point?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] For a molecule like Methyl 4-bromo-3-cyanobenzoate, which has both polar (nitrile, ester) and non-polar (brominated aromatic ring) characteristics, a good starting point would be a mixed solvent system.

A common strategy is to dissolve the crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly.

Recommended Solvent Systems to Screen:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Toluene/Hexanes

  • Ethanol/Water

Q5: My recrystallization attempt resulted in a very low yield. What went wrong?

A5: Low recovery is a common issue in recrystallization. Here are some potential causes and their solutions:[7]

  • Using too much solvent: The most common mistake is adding an excessive amount of the "good" solvent. This keeps too much of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude material.[6]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7] Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product.[7] Use a heated filter funnel or keep the solution sufficiently hot during filtration.

Column Chromatography Troubleshooting

Q6: I am having difficulty separating my product from a closely related impurity using column chromatography. How can I improve the resolution?

A6: Improving separation on a silica gel column often involves optimizing the mobile phase.

  • Solvent System Selection: The key is to find a solvent system where your product and the impurity have a significant difference in their retention factors (Rf values) on a TLC plate. Aim for an Rf value for your product between 0.2 and 0.4 for optimal separation.

  • Solvent Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If they are sticking to the column (low Rf), increase the polarity.[4]

  • Solvent System Composition: Sometimes, changing the composition of the solvent system, even while maintaining similar polarity, can improve separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

Q7: My compound is streaking or "tailing" on the column. What is causing this and how can I fix it?

A7: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.

  • Overloading the Column: The most common cause is simply loading too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Compound Acidity/Basicity: If your compound has acidic or basic functionalities, it can interact strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your mobile phase can help. For example, a few drops of acetic acid can help with acidic compounds, while a small amount of triethylamine or ammonia in methanol can help with basic compounds.[8]

  • Poor Solubility in the Mobile Phase: If your compound is not very soluble in the mobile phase, it can lead to tailing. Ensure your chosen eluent is a good solvent for your compound.

II. Step-by-Step Protocols

Protocol 1: Recrystallization of Methyl 4-bromo-3-cyanobenzoate

This protocol provides a general guideline. The optimal solvent system and volumes should be determined through small-scale trials.

1. Solvent System Selection: a. Place a small amount of your crude product (approx. 10-20 mg) into several test tubes. b. To each tube, add a different solvent or solvent mixture from the recommended list in FAQ Q4 . c. Observe the solubility at room temperature. An ideal solvent will show poor solubility. d. Gently heat the test tubes that showed poor room temperature solubility. The solvent that dissolves your compound upon heating and allows for crystal formation upon cooling is a good candidate.

2. Recrystallization Procedure: a. Place your crude Methyl 4-bromo-3-cyanobenzoate in an Erlenmeyer flask. b. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves. c. If using a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature. Then, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate. d. Remove the flask from the heat and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography of Methyl 4-bromo-3-cyanobenzoate

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in a chamber containing a potential eluent system (e.g., a mixture of ethyl acetate and hexanes). d. Visualize the spots under a UV lamp. e. Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4, and there is good separation from impurities.

2. Column Packing: a. Choose an appropriately sized column for the amount of material you need to purify. b. Prepare a slurry of silica gel in the initial, less polar mobile phase. c. Carefully pour the slurry into the column, ensuring there are no air bubbles. d. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed. b. Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the top of the column. b. Apply gentle pressure (e.g., with a hand bellows or a nitrogen line) to push the solvent through the column at a steady rate. c. Collect the eluent in a series of fractions (e.g., in test tubes). d. Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator to obtain the purified Methyl 4-bromo-3-cyanobenzoate.

III. Visualized Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude Methyl 4-bromo-3-cyanobenzoate Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oily) Purity_Check Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure Pure Product Purity_Check->Pure Yes Impure Still Impure Purity_Check->Impure No Impure->Recrystallization From Column (if solid) Impure->Column_Chromatography From Recrystallization

Caption: A decision tree to guide the selection of the initial purification technique.

Workflow for Optimizing Column Chromatography

Column_Chromatography_Workflow Start Start with Crude Product TLC_Screen Screen Solvent Systems via TLC Start->TLC_Screen Good_Separation Good Separation and Rf? TLC_Screen->Good_Separation Run_Column Run Flash Column Good_Separation->Run_Column Yes Adjust_Polarity Adjust Solvent Polarity Good_Separation->Adjust_Polarity No (Rf too high/low) Change_Solvents Try Different Solvent System Good_Separation->Change_Solvents No (Poor Separation) Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine Pure Fractions & Evaporate Analyze_Fractions->Combine_Pure Final_Product Purified Product Combine_Pure->Final_Product Adjust_Polarity->TLC_Screen Change_Solvents->TLC_Screen

Caption: A workflow for the systematic optimization of flash column chromatography.

IV. References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Source not further specified].

  • Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.). [Source not further specified].

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Education in Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). [Source not further specified].

  • 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents. Retrieved from

  • 4-Bromo-3-methylbenzoic acid. (2018). SIELC Technologies. Retrieved from [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 62(3), o1192–o1193.

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents. Retrieved from

  • Methyl 4-bromo-3-cyanobenzoate. (n.d.). [Source not further specified].

  • Methyl 3-bromo-4-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. (n.d.). PMC - NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • How can I remove nitrile impurities from the oxime?. (2015). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.. Retrieved from [Link]

  • Methyl 4-bromo-2-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • In vitro metabolism of aromatic nitriles. (n.d.). PubMed. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). [Source not further specified].

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). [Source not further specified].

Sources

Preventing debromination of Methyl 4-bromo-3-cyanobenzoate in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Protodebromination) in Reactions

Executive Summary & Molecule Profile

Methyl 4-bromo-3-cyanobenzoate is a highly electron-deficient scaffold. The presence of two strong electron-withdrawing groups (EWG)—the nitrile (-CN) at the ortho position and the methyl ester (-COOMe) at the para position relative to the bromide—creates a unique reactivity profile.

While these EWGs facilitate rapid oxidative addition to Palladium(0), they also render the Carbon-Bromine bond highly susceptible to protodebromination (replacement of Br with H). This side reaction is the primary cause of yield loss in cross-coupling (Suzuki-Miyaura) and borylation reactions.

FeatureChemical Implication
Electron Deficiency Rapid oxidative addition; high susceptibility to radical reduction.
Steric Environment Ortho-cyano group creates moderate steric hindrance, slowing transmetallation.
pKa Sensitivity The arene protons are acidified; susceptible to base-mediated deprotonation/halogen dance.

The Mechanistic Root Cause

Why is your Bromine leaving?

To prevent the issue, you must understand the mechanism. Debromination in Pd-catalyzed reactions usually occurs via two pathways when the catalytic cycle stalls:

  • Hydride Transfer (The Alcohol Problem): If you use alcoholic solvents (MeOH, EtOH, iPrOH) or alkoxide bases,

    
    -hydride elimination from a Pd-alkoxide intermediate generates a Pd-H species, which reductively eliminates to form the debrominated byproduct.
    
  • Radical Abstraction: Electron-deficient aryl halides are prone to single-electron transfer (SET) pathways, generating aryl radicals that abstract hydrogen from the solvent (THF, Dioxane).

Visualization: The Debromination Trap

The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Debromination.

DebrominationMechanism Start Substrate (Ar-Br) OxAdd Oxidative Addition (LnP-Ar-Br) Start->OxAdd Fast due to EWGs TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Path A (Desired) HydrideSrc Side Reaction: Beta-Hydride Elim (from Solvent/Base) OxAdd->HydrideSrc Path B (Undesired) If Path A is slow Product Desired Product (Ar-R) TransMetal->Product Reductive Elim Byproduct Debrominated Impurity (Ar-H) HydrideSrc->Byproduct Reductive Elim

Figure 1: Mechanistic divergence.[1] Debromination occurs when Transmetallation is slower than Hydride capture.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Scenario: You are coupling Methyl 4-bromo-3-cyanobenzoate with a boronic acid and observing significant formation of Methyl 3-cyanobenzoate (debrominated byproduct).

Protocol A: The "Anhydrous/Aprotic" System (Recommended)

This system eliminates the primary source of hydrides (protic solvents) and uses a bulky ligand to accelerate the desired reductive elimination.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: XPhos or SPhos (Buchwald Ligands).

    • Why: These electron-rich, bulky ligands facilitate oxidative addition and protect the Pd center, accelerating transmetallation over reduction [1].

  • Solvent: Toluene (Anhydrous) or 1,4-Dioxane. Strictly avoid Ethanol/Methanol.

  • Base:

    
     (Anhydrous, finely ground) or 
    
    
    
    .
    • Why: Anhydrous bases prevent the formation of aqueous Pd-hydroxides which can act as hydride shuttles.

Step-by-Step Protocol:

  • Charge: Add Methyl 4-bromo-3-cyanobenzoate (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.02 eq), and XPhos (0.04 eq) to a reaction vial.
  • Purge: Seal and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition).

  • Solvent: Add anhydrous Toluene via syringe.

  • Heat: Heat to 90-100°C.

  • Monitor: Check LCMS at 1 hour.

    • Pass Criteria: <5% Ar-H byproduct.

    • Fail Criteria: >10% Ar-H. If failing, lower temperature to 80°C and increase catalyst loading slightly.

Protocol B: The "High-Turnover" Aqueous System

If solubility requires water, you must control the pH and time.

  • Solvent: THF:Water (4:1).

  • Base:

    
     (Avoid NaOH or strong alkoxides which promote dehalogenation).
    
  • Catalyst:

    
    .
    
    • Why: The bidentate ligand prevents

      
      -hydride elimination better than simple 
      
      
      
      .

Troubleshooting Guide: Metal-Halogen Exchange (Lithiation)

CRITICAL WARNING: Do not attempt standard lithiation (n-BuLi) with this molecule.

The Issue: The methyl ester (-COOMe) and nitrile (-CN) are electrophiles. n-BuLi will attack these groups (nucleophilic addition) before or concurrently with the Bromine exchange, leading to polymerization or destruction of the scaffold.

The Solution: Use Knochel-Hauser Base (TMPMgCl·LiCl) or Miyaura Borylation .

Recommended Route: Miyaura Borylation (Pd-Catalyzed)

Instead of lithiation, convert the bromide to a boronate ester using Palladium.

Optimized Conditions to Prevent Debromination:

  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Catalyst:

    
     (3 mol%).
    
  • Base: KOAc (Potassium Acetate). Do not use Carbonates.

    • Why: KOAc is weak enough to avoid deprotonating the acidic arene protons but strong enough to facilitate the transmetallation loop.

  • Solvent: DMSO or Dioxane (Anhydrous).

Decision Matrix & Workflow

Use this logic flow to select the correct reaction conditions for your specific need.

OptimizationFlow Start Start: Methyl 4-bromo-3-cyanobenzoate Goal What is your goal? Start->Goal Coupling C-C Bond Formation (Suzuki/Sonogashira) Goal->Coupling Borylation Make Boronic Acid/Ester Goal->Borylation SolventQ Can you use Anhydrous Toluene? Coupling->SolventQ Miyaura Miyaura Borylation: Pd(dppf)Cl2 + KOAc Solvent: DMSO Borylation->Miyaura Pd-Catalyzed (Safe) Warning STOP: Do not use n-BuLi. Use TMPMgCl if necessary. Borylation->Warning Lithiation (Risky) PathA Protocol A: Pd2(dba)3 + XPhos Base: K3PO4 (Solid) Solvent: Toluene SolventQ->PathA Yes (Best) PathB Protocol B: Pd(dppf)Cl2 Base: K2CO3 Solvent: THF/H2O SolventQ->PathB No (Solubility issues)

Figure 2: Optimization workflow for selecting reaction conditions based on synthetic goals.

Frequently Asked Questions (FAQ)

Q1: I am seeing a "dimer" impurity along with the debrominated product. What is it? A: This is the homocoupling product (Ar-Ar). It occurs when the boronic acid runs out or oxygen is present in the system.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins). Add a slight excess of the boronic acid (1.2 to 1.3 eq) to outcompete the homocoupling.

Q2: Can I use Ethanol or Methanol as a co-solvent to improve solubility? A: No. Primary and secondary alcohols are excellent hydride donors in the presence of Palladium. If you need polarity, use DMF, DMSO, or Acetonitrile. If you absolutely must use an alcohol, use tert-Butanol (


-BuOH), as it lacks 

-hydrogens and cannot serve as a hydride source [2].

Q3: Why is


 (Tetrakis) giving me poor results? 
A:  Tetrakis is an unstable source of Pd(0) and the triphenylphosphine ligands are often not electron-rich enough to drive the oxidative addition/reductive elimination cycle efficiently for this specific electron-deficient, sterically crowded substrate. Switch to Pd(dppf)Cl2  or a Buchwald Precatalyst (XPhos Pd G3) .

Q4: The reaction turns black immediately and stalls. Why? A: This indicates "Palladium Black" precipitation. Your catalyst is decomposing before it can react.

  • Fix: This usually happens if the reaction mixture is not degassed or if the ligand:metal ratio is too low. Ensure you are using a slight excess of ligand (e.g., 1:2 Pd:Ligand ratio) or use a pre-formed catalyst like

    
    .
    

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

  • Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

  • BenchChem Technical Support. (2025). Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.

Sources

Catalyst selection for efficient reactions of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Methyl 4-bromo-3-cyanobenzoate (CAS: 161718-81-6) .

Ticket Subject: Catalyst & Protocol Optimization for Ortho-Substituted Aryl Bromides Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Urgency: High (Drug Development Intermediate)

Executive Summary & Molecule Analysis

User Note: You are working with a highly functionalized scaffold. The ortho positioning of the nitrile (-CN) relative to the bromide (-Br) creates a specific "push-pull" electronic environment that dictates catalyst selection.

  • The Trap: The electron-deficient nature of the ring (due to -CN and -COOMe) makes oxidative addition fast. However, the nitrile group is a potent σ-donor that can displace weak ligands, poisoning the palladium center.

  • The Constraint: The methyl ester (-COOMe) is labile. Standard strong bases (e.g., NaOtBu, NaOH) used in Buchwald-Hartwig or Suzuki couplings will cause rapid saponification or transesterification.

Substrate Profile
FeatureChemical ImplicationOperational Adjustment
C-Br Bond Reactive handle (Oxidative Addition is facile).[1]Standard Pd(0)/Pd(II) cycles apply.
Ortho-Nitrile Steric hindrance + Coordination risk (Catalyst Poisoning).Requires bulky, electron-rich ligands (Buchwald Type) or Precatalysts.
Para-Ester Base sensitivity (Hydrolysis risk).Strictly avoid hydroxides/alkoxides. Use Carbonates or Phosphates.

Decision Matrix: Catalyst Selection

Use this logic flow to select your starting conditions based on your desired transformation.

CatalystSelection Start Target Reaction? Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Sono Alkyne Coupling (Sonogashira) Start->Sono Suz_Cond Rec: XPhos Pd G3 Base: K3PO4 Solvent: THF/Water (10:1) Suzuki->Suz_Cond Steric demand high Buch_Cond Rec: BrettPhos Pd G3 Base: Cs2CO3 Solvent: Dioxane (Anhydrous) Buchwald->Buch_Cond Prevent chelation Sono_Cond Rec: PdCl2(PPh3)2 Cu-Free Preferred Base: Et3N Sono->Sono_Cond Avoid nitrile interference

Caption: Decision tree for catalyst selection based on reaction type. Green path indicates highest success rate for this specific substrate.

Protocol Guides & Troubleshooting

Module A: Suzuki-Miyaura Coupling (C-C Bond)

The Challenge: The ortho-cyano group creates steric bulk that slows down transmetallation. Standard catalysts like Pd(PPh3)4 often fail here due to ligand dissociation and subsequent poisoning by the nitrile.

Recommended System:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-3 mol%).[2]

    • Why: These precatalysts ensure rapid activation. SPhos/XPhos are bulky enough to prevent the nitrile from binding to the Pd center.

  • Base: K3PO4 (Tribasic Potassium Phosphate) .

    • Why: Mild enough to preserve the methyl ester but strong enough to activate the boronic acid.

  • Solvent: THF:Water (10:1) or Toluene:Water (10:1).

Step-by-Step Protocol:

  • Charge reaction vial with Methyl 4-bromo-3-cyanobenzoate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Add XPhos Pd G3 (2 mol%).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed THF/Water (10:1 concentration ~0.1 M).

  • Heat to 60°C. Note: Do not exceed 80°C to prevent ester hydrolysis.

FAQ / Troubleshooting:

Q: I see low conversion and black precipitate. A: This is "Pd black" formation. The nitrile is displacing your ligand. Switch to XPhos Pd G3 immediately. The precatalyst scaffold prevents this decomposition pathway.

Q: My methyl ester hydrolyzed to the carboxylic acid. A: You likely used a hydroxide base (NaOH/KOH) or the reaction ran too hot/long. Switch to anhydrous conditions using Cs2CO3 in Dioxane.

Module B: Buchwald-Hartwig Amination (C-N Bond)

The Challenge: The nitrile nitrogen can compete with your amine nucleophile for the metal center. Furthermore, the ester is extremely sensitive to the strong alkoxide bases (NaOtBu) typically used in Buchwald reactions.

Recommended System:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: Cs2CO3 (Cesium Carbonate) .[3]

    • Critical Note: Do NOT use Sodium tert-butoxide (NaOtBu). It will transesterify or hydrolyze your methyl ester.

  • Solvent: 1,4-Dioxane (Anhydrous).

Mechanistic Workflow:

BuchwaldMech Step1 1. Oxidative Addition (Pd inserts into C-Br) Risk RISK: Nitrile Coordination (Catalyst Arrest) Step1->Risk Sol Solution: Bulky Ligand (BrettPhos blocks Nitrile) Step1->Sol Step2 2. Amine Binding (Base assisted deprotonation) Sol->Step2 Step3 3. Reductive Elimination (C-N Bond Formation) Step2->Step3

Caption: Mechanism showing how bulky ligands (BrettPhos) prevent the ortho-nitrile from poisoning the catalyst during amination.

Module C: Sonogashira Coupling (Alkynylation)

The Challenge: Copper (CuI), often used as a co-catalyst, can coordinate to the nitrile or induce cyclization between the alkyne and the nitrile (forming isoquinolines) if that is not the intended outcome.

Recommended System:

  • Strategy: Copper-Free Sonogashira .

  • Catalyst: PdCl2(PPh3)2 (3 mol%) + XPhos (6 mol%).

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA).

  • Solvent: Acetonitrile or DMF.

Senior Scientist Note: If you want to form the isoquinoline (heterocycle formation), add CuI (10 mol%) and heat to 100°C. The alkyne will couple and then cyclize onto the nitrile in a "one-pot" cascade.

Reference Data & Comparison

Ligand Performance Table (for Ortho-Cyano Aryl Bromides)
LigandTypeSuitabilityNotes
PPh3 StandardLowProne to poisoning by nitrile; requires high loading.
dppf BidentateMediumGood for Suzuki, but sterically crowded at the ortho position.
SPhos Biaryl PhosphineHigh Excellent for Suzuki; tolerates steric hindrance well.
XPhos Biaryl PhosphineVery High Best general purpose for this substrate; resists poisoning.
BrettPhos Biaryl PhosphineHigh Specific for Amination (C-N bond) with primary amines.

References

  • Buchwald-Hartwig General Conditions

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes BrettPhos/RuPhos as superior for hindered substr
  • Base Sensitivity in Ester-Containing Substrates

    • Source: Organic Chemistry Portal.[4][5] "Suzuki Coupling."[5][6][7][8]

    • Relevance: Confirms K3PO4/Carbonates as preferred bases over alkoxides for ester comp
  • Copper-Free Sonogashira Protocols

    • Source: Gelman, D., & Buchwald, S. L. (2003). "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes." Angewandte Chemie.
    • Relevance: Protocol for avoiding Cu-medi
  • Precatalyst Theory (Pd G3/G4)

    • Source: Bruno, N. C., et al. (2013).[9] "Buchwald Precatalysts." Chemical Science.

    • Relevance: Explains why G3 precatalysts prevent induction periods and decomposition in the presence of poisoning groups like nitriles.

Sources

Technical Support Center: Reactivity & Solvent Optimization for Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-MBcB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support portal for Methyl 4-bromo-3-cyanobenzoate (CAS: 1365272-76-9) . This scaffold is a "privileged structure" in medicinal chemistry, particularly for androgen receptor antagonists (e.g., Enzalutamide analogs). Its reactivity is defined by the push-pull electronics : the bromine at C4 is highly activated for nucleophilic attack by the ortho-cyano and para-methoxycarbonyl groups.

However, this high reactivity creates a "solvation paradox": the same electronic features that facilitate substitution also make the molecule prone to hydrolysis and side reactions if solvent parameters are not rigorously controlled. This guide addresses the three most common support tickets we receive regarding this compound.

Module 1: Nucleophilic Aromatic Substitution ( )

User Issue: "My displacement reaction with a primary amine is sluggish in ethanol, even at reflux. I see starting material remaining."

Diagnosis: You are likely experiencing Nucleophile Solvation Shielding . While ethanol is a common solvent, it is a polar protic solvent.[1] In


 reactions involving this specific scaffold, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. Protic solvents form a "cage" of hydrogen bonds around your nucleophile (the amine), significantly lowering its ground-state energy and reducing its nucleophilicity [1].

The Fix: Transition to a dipolar aprotic solvent (DMSO, DMF, or NMP).

Technical Rationale:

  • The "Naked" Nucleophile: Aprotic solvents solvate cations (counter-ions) well but leave the anionic or neutral nucleophile relatively "naked" and higher in energy. This lowers the activation energy barrier (

    
    ) for the attack on the electron-deficient aromatic ring.
    
  • Meisenheimer Stabilization: The highly polar nature of DMSO (

    
    ) stabilizes the polar transition state and the anionic Meisenheimer intermediate formed when the nucleophile attacks the C4 position [2].
    

Comparative Solvent Performance Data:

Solvent ClassSolventDielectric Constant (

)
Relative

Rate (Est.)
Risk Factor
Polar Aprotic DMSO 46.7 1000x High boiling point (workup)
Polar AproticDMF36.7850xPotential decomposition at >140°C
Polar ProticMethanol32.71xH-bonding deactivates nucleophile
Non-PolarToluene2.38<0.1xPoor solubility of salts

Validated Protocol (Self-Validating):

  • Dissolve Methyl 4-bromo-3-cyanobenzoate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Add Amine Nucleophile (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Validation Step: Monitor by LCMS at t=30 min. In DMSO, >50% conversion should be observed at RT for primary amines. If <10%, check amine quality.

  • Workup: Dilute with water (exothermic!) and extract into EtOAc. The product will partition into the organic phase, leaving DMSO in the aqueous layer.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

User Issue: "I am getting significant protodebromination (H-substitution) instead of the coupled product."

Diagnosis: Protodebromination (replacement of Br with H) suggests a stalled catalytic cycle where the oxidative addition complex is reducing rather than undergoing transmetalation. This is often caused by insufficient activation of the boronic acid due to improper water/solvent ratios [3].

The Fix: Optimize the Water:Organic Solvent ratio . Water is not an impurity here; it is a reagent required to form the reactive boronate species [4].

Technical Rationale: The Suzuki mechanism requires a base (e.g.,


) to convert the neutral boronic acid (

) into the reactive boronate anion (

). This species is what actually undergoes transmetalation with the Palladium center.
  • Too little water: Boronate formation is slow; Pd(II) complex sits idle and undergoes side reactions (homocoupling or reduction).

  • Too much water: Solubility of the hydrophobic aryl bromide decreases, stalling the reaction.

Visual Workflow:

SuzukiWorkflow Start Reagents: Ar-Br + Boronic Acid Solvent Solvent Choice: 1,4-Dioxane/H2O (4:1) Start->Solvent Base Base Activation: Forms Boronate Anion Solvent->Base Dissolution Cycle Pd Catalytic Cycle (Oxidative Addition -> Transmetalation) Base->Cycle Activates Boron Product Biaryl Product Cycle->Product Reductive Elimination SideRxn Side Rxn: Protodebromination Cycle->SideRxn If Water < 5% v/v

Figure 1: Criticality of water content in the Suzuki-Miyaura cycle for activated aryl bromides.

Recommended Solvent System:

  • Primary: 1,4-Dioxane / Water (4:1 ratio).

  • Alternative (Green): 2-MeTHF / Water (3:1).

  • Avoid: Pure Toluene (unless using specialized phase-transfer catalysts).

Module 3: Impurity Management (Hydrolysis Risks)

User Issue: "I see a new peak at [M-14] in positive mode or [M-15] loss. My ester is disappearing."

Diagnosis: You are hydrolyzing the methyl ester to the carboxylic acid (Saponification).[2][3] The electron-withdrawing cyano group at the meta position (relative to ester) and the bromine at para make the carbonyl carbon exceptionally electrophilic [5]. Even mild bases like Carbonate or Hydroxide can attack the ester if the temperature is too high.

The Fix: Switch to anhydrous non-nucleophilic bases or lower the temperature.

Troubleshooting Matrix:

ObservationCauseCorrective Action
Carboxylic Acid (M-14) Hydrolysis by

Switch base from NaOH/KOH to

or

. Reduce water ratio.
Primary Amide Hydrolysis of NitrileRare. Occurs only under extreme acidic/basic heating. Check pH < 12.
Transesterification Reaction with alcohol solventNever use MeOH/EtOH as solvent if the product is a methyl ester. Use iPrOH or tBuOH if a protic solvent is strictly required.

Self-Validating Logic: If you suspect hydrolysis, take a 50 µL aliquot, dilute in 1:1 MeCN:Water, and inject immediately. If the "impurity" peak increases over time in the LCMS vial (if the vial contains water/base), the hydrolysis is happening in situ. Quench samples immediately with dilute HCl to freeze the profile.

References

  • Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4]

  • 
     Mechanism & Solvents : Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(11), 1881–1884. 
    
  • Suzuki Coupling Optimization : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Role of Water in Suzuki Coupling : Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321.

  • Ester Hydrolysis Mechanisms : Bender, M. L. (1960).[3] Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113.[3]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Methyl 4-bromo-3-cyanobenzoate before handling, as it is a potent skin and eye irritant.

Sources

Technical Support Center: Navigating the Challenges of Methyl 4-bromo-3-cyanobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A targeted resource for researchers, scientists, and drug development professionals on mitigating the hydrolysis of Methyl 4-bromo-3-cyanobenzoate during chemical synthesis.

This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the stability of Methyl 4-bromo-3-cyanobenzoate in your experimental workflows. By understanding the mechanisms of hydrolysis and implementing appropriate preventative measures, you can significantly improve reaction yields and product purity.

Troubleshooting Guide: Strategies to Prevent Unwanted Hydrolysis

Methyl 4-bromo-3-cyanobenzoate is a bifunctional molecule susceptible to hydrolysis at both the ester and the nitrile moieties. The methyl ester can undergo saponification under basic conditions or acid-catalyzed hydrolysis, while the cyano group is prone to hydrolysis under more forcing acidic or basic conditions, typically proceeding through an amide intermediate.[1][2][3][4][5] The primary challenge arises when reaction conditions required for transformations at other positions on the aromatic ring, such as palladium-catalyzed cross-coupling reactions, are conducive to hydrolysis.

Figure 1. Primary hydrolysis pathways of Methyl 4-bromo-3-cyanobenzoate.

Frequently Asked Questions (FAQs)

Q1: During my Suzuki-Miyaura coupling reaction, I'm observing significant formation of the carboxylic acid byproduct. How can I minimize this ester hydrolysis?

A1: This is a frequent challenge due to the basic conditions typically employed in Suzuki-Miyaura couplings.[6][7] Here are several parameters you can adjust:

  • Base Selection: The choice of base is paramount. Opt for weaker, non-nucleophilic bases to disfavor saponification.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are generally milder than hydroxides.[8]

    • Rationale: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) readily hydrolyze esters.[1][9] Weaker bases provide the necessary conditions for the catalytic cycle without aggressively attacking the ester functionality.

  • Solvent and Water Content: The presence of water is a prerequisite for hydrolysis.

    • Anhydrous Conditions: Employing anhydrous solvents (e.g., toluene, dioxane, THF) and ensuring all reagents are dry can significantly suppress hydrolysis.

    • Minimal Water: If an aqueous phase is necessary for the base, use the minimum amount required and consider a biphasic system.

  • Temperature and Reaction Time:

    • Lower Temperature: Run the reaction at the lowest effective temperature. While many Suzuki couplings are run at elevated temperatures, some modern catalyst systems are highly active at or near room temperature.[8][10]

    • Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

Q2: I need to perform a reaction under acidic conditions, but I'm concerned about nitrile hydrolysis. What are my options?

A2: Nitrile hydrolysis under acidic conditions can be problematic, but it is manageable.

  • Mild Acidic Conditions: Use the mildest acid that can effectively catalyze your desired transformation. For instance, a Lewis acid might be a suitable alternative to a strong Brønsted acid.

  • Protecting Groups: In multi-step syntheses, consider protecting the nitrile group. While less common, methods exist for the temporary masking of nitriles.

Q3: Can a phase-transfer catalyst (PTC) help in reducing hydrolysis during a biphasic Suzuki-Miyaura coupling?

A3: Yes, a phase-transfer catalyst can be highly effective.

  • Mechanism of Action: A PTC, such as a quaternary ammonium salt (e.g., Aliquat 336 or tetrabutylammonium bromide), facilitates the transport of the base from the aqueous phase to the organic phase.[11] This can enhance the rate of the desired coupling reaction.

  • Benefits: By increasing the reaction rate, it's often possible to use milder conditions (lower temperature, shorter time), thereby reducing the extent of hydrolysis.[11][12]

Q4: What are the most reliable analytical methods for detecting and quantifying hydrolysis byproducts?

A4: Accurate monitoring is key to optimizing your reaction.

Analytical TechniqueApplicationAdvantagesLimitations
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.[13]Simple, inexpensive, and fast.Not quantitative; resolution may be poor.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components.High resolution and accuracy.Requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of products and byproducts.Provides molecular weight confirmation.[14]More complex and costly than TLC/HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of all components in the reaction mixture.Provides detailed structural information.Lower sensitivity; may not detect minor byproducts.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Ester Hydrolysis

This protocol provides a starting point for the coupling of Methyl 4-bromo-3-cyanobenzoate with an arylboronic acid.

  • Preparation: Thoroughly dry all glassware. Use anhydrous solvents.

  • Reaction Setup: In a reaction vessel, combine Methyl 4-bromo-3-cyanobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by a mild base such as powdered K₂CO₃ (2.0-3.0 eq.).

  • Execution: Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter to remove solids, and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification a Dry Glassware & Reagents b Combine Reactants & Catalyst a->b c Add Anhydrous Solvent & Mild Base b->c d Heat & Monitor c->d e Workup & Extraction d->e f Column Chromatography e->f g Pure Product f->g

Figure 2. A generalized workflow for Suzuki-Miyaura coupling with hydrolysis mitigation.

References

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Morsch, L., et al. (2025, January 19). 20.7: Chemistry of Nitriles. In Organic Chemistry (Morsch et al.). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. Reactions of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • PTC Organics. PTC Suzuki. Retrieved from [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Organic Syntheses Procedure. p-Carbomethoxylbenzamide. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

  • National Institutes of Health. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]

  • EBSCO. Nitriles | Research Starters. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

  • ResearchGate. (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Reactions with Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-cyanobenzoate is a high-value scaffold for synthesizing poly-functionalized pharmaceutical intermediates. Its 1,2,4-substitution pattern allows for orthogonal functionalization:

  • Bromide (C4): Site for Pd-catalyzed cross-coupling.

  • Ester (C1): Site for hydrolysis or reduction.

  • Nitrile (C3): Site for hydration (amide) or reduction (amine).

Critical Scale-Up Warning: The ortho relationship between the bromine and cyano groups creates significant steric hindrance and electronic deactivation during cross-coupling. Furthermore, the presence of both ester and nitrile groups makes the molecule highly susceptible to chemoselectivity issues during hydrolysis and incompatible with standard organolithium reagents in batch mode.

Module 1: Cross-Coupling Reactions (Suzuki-Miyaura)

Q1: My reaction stalls at 60-70% conversion on a 100g scale. It worked quantitatively on a 1g scale. Why?

Diagnosis: This is likely due to catalyst deactivation or mass transfer limitations , exacerbated by the steric bulk of the ortho-cyano group.

Technical Insight: On a small scale, oxygen exclusion is easier, and mixing is highly efficient. On a larger scale, the ortho-cyano group can coordinate with Palladium (Pd), forming a stable, inactive complex (poisoning the catalyst). Additionally, the electron-withdrawing nature of the nitrile and ester reduces the electron density on the aryl ring, slowing the oxidative addition step.

Troubleshooting Protocol:

  • Switch Ligands: Move from simple phosphines (like PPh3) to electron-rich, bulky ligands like XPhos or SPhos . These ligands are designed to facilitate oxidative addition in sterically hindered and electron-poor aryl halides [1].

  • Solvent Degassing: Sparging with nitrogen is insufficient for >100g scales. Use a freeze-pump-thaw cycle or active argon sparging for at least 1 hour prior to catalyst addition.

  • Base Selection: Switch from weak bases (Na2CO3) to K3PO4 or Cs2CO3 in a toluene/water mix. The "anhydrous" conditions often fail because boronic acids require a trace of water for activation.

Q2: I am seeing hydrolysis of the methyl ester during the Suzuki coupling. How do I prevent this?

Diagnosis: The base used for the coupling (e.g., NaOH, KOH, or even Carbonates at high temp) is saponifying the ester.

Solution: Use Potassium Fluoride (KF) or Cesium Fluoride (CsF) as the base.

  • Mechanism: Fluoride activates the boronic acid/ester via the formation of a boronate species without generating a high concentration of hydroxide ions that attack the methyl ester [2].

  • Conditions: THF/Water (10:1) with 2.0 equiv CsF at 60°C.

Diagram 1: Suzuki Coupling Optimization Logic

SuzukiOptimization Start Issue: Low Yield/Side Reactions CheckEster Is Ester Hydrolyzing? Start->CheckEster YesHydro Yes CheckEster->YesHydro Saponification NoHydro No (Low Conversion) CheckEster->NoHydro ChangeBase Switch Base to Fluoride Source (CsF or KF) YesHydro->ChangeBase CheckLigand Is Ligand Bulky/e- Rich? NoHydro->CheckLigand OldLigand No (e.g., PPh3) CheckLigand->OldLigand GoodLigand Yes (e.g., Buchwald Ligands) CheckLigand->GoodLigand NewLigand Switch to XPhos/SPhos (Overcome ortho-sterics) OldLigand->NewLigand CheckO2 Check O2 Exclusion GoodLigand->CheckO2 Degas Implement Active Sparging Increase Catalyst Loading CheckO2->Degas

Caption: Decision tree for troubleshooting Suzuki coupling failures specific to ester-containing aryl halides.

Module 2: Chemoselective Hydrolysis

Q3: We need to hydrolyze the methyl ester to the acid, but we are seeing partial hydration of the nitrile to the amide. How do we stop this?

Diagnosis: Strong basic conditions (NaOH/Heat) or acidic conditions will attack both the ester and the nitrile. The nitrile hydration is often accelerated by the neighboring carboxylate group (neighboring group participation) once the ester is hydrolyzed.

Protocol for Exclusive Ester Hydrolysis: Use Lithium Hydroxide (LiOH) in THF/Water at low temperature (0°C to 10°C).

  • Reagent: LiOH is less nucleophilic and basic than NaOH/KOH.

  • Solvent: Use a 4:1 mixture of THF:Water. The organic solvent suppresses the hydration of the nitrile.

  • Monitoring: Monitor by HPLC. Quench immediately upon consumption of starting material with 1M HCl to pH 4. Do not heat.

Alternative (Enzymatic): For scales >1kg where selectivity is critical, use Pig Liver Esterase (PLE) immobilized on resin. This will hydrolyze the ester with >99% chemoselectivity over the nitrile.

Module 3: Metallation & Safety (The "Danger Zone")

Q4: Can we use n-Butyllithium (n-BuLi) to perform a Lithium-Halogen exchange on this molecule?

Answer: ABSOLUTELY NOT in batch mode.

Reasoning: Methyl 4-bromo-3-cyanobenzoate contains two electrophiles (Ester and Nitrile) and one nucleophile precursor (Bromide).

  • If you add n-BuLi, it will attack the ester (forming a ketone/alcohol) or the nitrile (forming an imine) faster than it performs the Li-Br exchange.

  • Even if Li-Br exchange occurs, the resulting aryl-lithium species will immediately attack the ester/nitrile of a neighboring molecule (intermolecular self-destruction).

Safe Scale-Up Solution: Turbo-Grignard or Flow Chemistry If you must create the metallated species, use Knochel-Hauser Base (iPrMgCl·LiCl) at -20°C to -40°C.

  • Why: The Magnesium species is less nucleophilic than Lithium and tolerates esters/nitriles at low temperatures [3].

  • Method:

    • Dissolve substrate in dry THF.

    • Cool to -30°C.

    • Add iPrMgCl·LiCl dropwise.

    • Quench with electrophile immediately.

Diagram 2: Safe Metallation Strategy (Flow vs. Batch)

MetallationSafety Input Substrate: Methyl 4-bromo-3-cyanobenzoate MethodA Method A: n-BuLi (Batch) Input->MethodA MethodB Method B: iPrMgCl·LiCl (Turbo Grignard) Input->MethodB ResultA CATASTROPHIC FAILURE Polymerization/Self-Reaction MethodA->ResultA ResultB Stable Magnesiate (-30°C) MethodB->ResultB Electrophile Add Electrophile (Aldehyde/Ketone) ResultB->Electrophile Final Target Product Electrophile->Final

Caption: Comparative workflow showing why standard lithiation fails and Magnesiation (Turbo Grignard) is the required safety protocol.

Module 4: Physical Properties & Handling

Q5: What are the specific handling requirements?

Data Summary Table:

PropertyValue / NoteScale-Up Implication
Physical State Solid (Off-white to yellow)Dust explosion hazard during milling/loading.
Melting Point ~80-90°C (Est.)*Avoid drying in ovens >50°C to prevent sintering/melting.
Solubility High: DMSO, DMF, THF, EtOAcLow: Water, HexanesUse Toluene/THF for reactions; precipitate with Heptane for purification.
Stability Moisture Sensitive (Ester/Nitrile)Store under Argon. Hydrolysis occurs in moist air over time.
Toxicity Warning: Nitrile Potential for cyanide release under strong acid/oxidizing conditions.

*Note: Melting points vary by polymorph and purity. Always determine DSC (Differential Scanning Calorimetry) on your specific lot before heating.

Purification Tip: Avoid distillation due to the high boiling point and thermal instability of the nitrile. Recrystallization from MeOH/Water or EtOAc/Heptane is the preferred purification method for >100g batches.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[1] The Journal of Organic Chemistry, 59(20), 6095-6097.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Methyl 4-bromobenzoate (Analogous Safety Data).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 4-bromo-3-cyanobenzoate in their reaction schemes. We understand that the poor solubility of this key intermediate can be a significant experimental hurdle. This document provides a structured, in-depth troubleshooting guide, moving from fundamental principles to advanced techniques, to help you overcome this challenge and ensure the success of your synthesis.

Section 1: Understanding the Root Cause: Physicochemical Properties

The solubility challenges with Methyl 4-bromo-3-cyanobenzoate stem directly from its molecular structure. It is a substituted aromatic ester possessing a unique combination of functional groups that dictate its intermolecular interactions and, consequently, its behavior in various solvents.

  • Molecular Structure: The molecule consists of a rigid benzene ring, which is inherently hydrophobic.

  • Polar Functional Groups: It is decorated with three distinct polar groups: a bromo group (-Br), a cyano group (-C≡N), and a methyl ester group (-COOCH₃). These groups, particularly the cyano and ester moieties, introduce strong dipole moments.

  • Crystal Lattice Energy: In the solid state, the planarity of the benzene ring and the strong dipole-dipole interactions allow the molecules to pack tightly and efficiently into a stable crystal lattice. The energy required to overcome these strong intermolecular forces (the lattice energy) is substantial, leading to low solubility in many common solvents that cannot provide equally strong compensating solvent-solute interactions.

The key to improving solubility is to select a solvent system that can effectively disrupt this stable crystal lattice and solvate the individual molecules.

PropertyValueRationale & Implications
Molecular Formula C₉H₆BrNO₂The formula indicates a significant non-polar aromatic core relative to its polar functional groups.
Molecular Weight 240.05 g/mol A moderate molecular weight, typical for a synthetic building block.
Predicted Polarity Moderately PolarThe presence of both a large non-polar ring and strong dipoles from the cyano and ester groups creates a molecule that does not fit neatly into "polar" or "non-polar" categories, making solvent selection critical.
Physical State Solid at STPThe solid state confirms that intermolecular forces are strong enough to form a stable crystal lattice at room temperature.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured as a series of questions that a researcher might ask when encountering solubility issues. The answers provide a logical progression of troubleshooting steps, from the simplest to the more advanced.

Q1: My Methyl 4-bromo-3-cyanobenzoate isn't dissolving in my chosen solvent at room temperature. What are the initial troubleshooting steps?

A1: When facing poor solubility, a systematic approach starting with the most straightforward techniques is recommended. The principle of "like dissolves like" is a fundamental starting point, but with a molecule of intermediate polarity like this, other physical factors are equally important.[1]

  • Re-evaluate Your Solvent Choice: The ideal solvent will have a polarity that is a good match for the moderately polar nature of the substrate. Highly non-polar solvents (e.g., hexanes, toluene) will struggle to solvate the polar cyano and ester groups, while highly polar protic solvents (e.g., methanol, water) may not effectively solvate the hydrophobic aromatic ring. Consider solvents of intermediate polarity such as Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or Ethyl Acetate.

  • Increase the Reaction Temperature: For most solid organic compounds, solubility increases significantly with temperature.[1][2] The added thermal energy helps to overcome the crystal lattice energy. Carefully heat the mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants. A reaction that appears as a slurry at room temperature may become a homogeneous solution at an elevated temperature.[1]

  • Reduce the Particle Size: The rate of dissolution is directly proportional to the surface area of the solid.[1] If your material is crystalline or consists of large particles, grinding it into a fine powder with a mortar and pestle can significantly increase the dissolution rate.[3] This does not change the thermodynamic solubility limit but allows it to be reached much faster.

Q2: I've tried heating the reaction, but the solubility is still limited, or the reaction is sluggish. What is the next logical step?

A2: If a single solvent and heat are insufficient, the next strategy is to use a co-solvent system. A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to fine-tune the polarity of the reaction medium.[4][5]

  • Mechanism of Action: Co-solvents work by altering the overall properties (e.g., polarity, dielectric constant) of the solvent mixture to better match the solute.[6] For Methyl 4-bromo-3-cyanobenzoate, this often involves adding a more polar, aprotic co-solvent to a less polar primary solvent.

  • Causality: For example, if your reaction is primarily in a non-polar solvent like Toluene to accommodate another reactant, adding a small amount of a polar aprotic co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can create "pockets" of higher polarity that specifically solvate the polar functional groups of your substrate, pulling it into the solution.

Recommended Co-Solvent Systems:

Primary Solvent (Bulk)Co-Solvent (5-20% v/v)Rationale & Use Case
TolueneDMF, NMP, or DMSOIdeal for reactions requiring high temperatures (e.g., some cross-couplings). Toluene solvates the aromatic ring, while the polar aprotic co-solvent solvates the cyano and ester groups.
Dioxane or THFWaterUseful for reactions involving water-soluble reagents (e.g., some bases in Suzuki or hydrolysis reactions). The organic solvent solvates the substrate, and the system remains homogeneous.
Acetonitrile (ACN)Dichloromethane (DCM)A good general-purpose system of intermediate polarity. Can be effective at moderate temperatures.
Q3: My reaction involves an ionic reagent (e.g., a sodium salt) that is soluble in water, but my ester is only soluble in an organic solvent. This creates a biphasic system with almost no reaction. How can I solve this?

A3: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into another (typically organic) where the reaction can occur.[7][8]

  • Mechanism of Action: The most common PTCs are quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium bromide - TBAB, Aliquat® 336).[7] The catalyst's lipophilic alkyl chains make the salt soluble in the organic phase, while the positively charged nitrogen or phosphorus atom can pair with the anion of your ionic reagent (e.g., a cyanide, azide, or phenoxide). This lipophilic ion pair is then transported into the organic phase, delivering the "naked" and highly reactive anion directly to your dissolved ester substrate.[8][9]

  • Benefits: PTC can dramatically accelerate reaction rates in biphasic systems, often eliminating the need for harsh conditions or expensive, anhydrous polar aprotic solvents.[8] It is considered a green chemistry technique as it often allows for the use of water as a solvent.[7]

Q4: Dissolution is still very slow, and I suspect this is rate-limiting. Are there any physical methods to accelerate the process beyond simple stirring?

A4: Yes. When mass transport is the limiting factor, sonication can be a powerful tool. Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid: the formation, growth, and implosive collapse of microscopic bubbles.[10][11]

  • Mechanism of Action: The collapse of these bubbles generates intense local heating, high pressures, and powerful shockwaves.[12] This energy does two things:

    • Particle Size Reduction: It acts as a highly efficient micro-milling process, breaking down solid aggregates and increasing the surface area available for solvation.[11]

    • Enhanced Mass Transfer: The shockwaves and micro-jets disrupt the static boundary layer of solvent surrounding the solid particle, constantly exposing fresh surfaces to the bulk solvent and dramatically accelerating the rate of dissolution.[6][13]

  • Application: Simply placing the reaction flask in a laboratory ultrasonic bath can significantly improve the dissolution rate and, in many cases, increase the overall reaction rate for heterogeneous reactions.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent & Co-Solvent Screening

Objective: To empirically determine the most effective solvent or co-solvent system for your specific reaction concentration.

  • Preparation: Label a series of small (e.g., 4 mL) vials.

  • Dispensing: Add a fixed amount of Methyl 4-bromo-3-cyanobenzoate to each vial (e.g., 24 mg, for a target concentration of ~0.1 M in 1 mL of solvent).

  • Single Solvent Screening: To the first set of vials, add 1 mL of each candidate single solvent (e.g., THF, Dioxane, ACN, Toluene, DMF).

  • Observation (Room Temp): Vigorously stir or shake each vial for 2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, slurry, no change).

  • Observation (Heated): Place the vials in a heated sand bath or aluminum block. Increase the temperature in increments (e.g., to 50 °C, then 80 °C), holding for 5 minutes at each temperature. Record your observations. Note any solvents where full dissolution is achieved.

  • Co-Solvent Screening: Based on the results, select the most promising primary solvents (e.g., Toluene). In a new set of vials with the substrate, add 0.9 mL of the primary solvent and 0.1 mL of a polar aprotic co-solvent (e.g., DMF). Repeat steps 4 and 5.

  • Analysis: Compare the results to identify the solvent or co-solvent system that provides complete dissolution at the lowest possible temperature for your target concentration.

Protocol 2: Implementing Phase-Transfer Catalysis (PTC)

Objective: To set up a biphasic reaction using a phase-transfer catalyst.

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add Methyl 4-bromo-3-cyanobenzoate (1.0 eq).

  • Solvent Addition: Add the chosen organic solvent (e.g., Toluene or Chlorobenzene) to dissolve the ester. Stir until a solution or fine suspension is formed.

  • Aqueous Phase: In a separate beaker, dissolve the ionic reagent (e.g., Sodium Azide, 1.2 eq) in water.

  • Catalyst Addition: To the organic phase in the reaction flask, add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.10 eq).

  • Combine Phases: Add the aqueous solution of the ionic reagent to the reaction flask.

  • Reaction: With vigorous stirring (essential for creating a large interfacial surface area), heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by sampling the organic layer. The disappearance of the starting material will indicate a successful reaction.

Section 4: Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility of Methyl 4-bromo-3-cyanobenzoate.

G start Start: Substrate (M4B3C) in chosen solvent q_soluble Is the substrate fully soluble at RT? start->q_soluble a_proceed Yes: Proceed with reaction protocol q_soluble->a_proceed Yes n_action1 No: Initiate Solubility Enhancement Protocol q_soluble->n_action1 No end_success Success: Homogeneous Reaction Achieved a_proceed->end_success step1 1. Grind solid to a fine powder 2. Increase temperature n_action1->step1 q_soluble2 Is it soluble now? step1->q_soluble2 q_soluble2->a_proceed Yes n_action2 No: Use Co-Solvent System q_soluble2->n_action2 No step2 Add 5-20% polar aprotic co-solvent (e.g., DMF, DMSO) n_action2->step2 q_soluble3 Is it soluble now? step2->q_soluble3 q_soluble3->a_proceed Yes q_biphasic Is the reaction biphasic with an ionic reagent? q_soluble3->q_biphasic No a_ptc Yes: Use Phase-Transfer Catalyst (e.g., TBAB) q_biphasic->a_ptc Yes q_slow Is dissolution still the rate-limiting step? q_biphasic->q_slow No a_ptc->q_slow a_sonicate Yes: Apply Sonication q_slow->a_sonicate Yes end_fail Re-evaluate entire synthetic route or consult specialist q_slow->end_fail No a_sonicate->end_success

Caption: A decision tree for troubleshooting the solubility of Methyl 4-bromo-3-cyanobenzoate.

References

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1192-o1193. [Link]

  • National Center for Biotechnology Information. Methyl 4-cyanobenzoate. PubChem Compound Database. [Link]

  • LookChem. Methyl 4-bromo-3-cyanobenzoate. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

  • Chatel, G., & Colacino, E. (2014). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ChemSusChem, 7(7), 1838-1847. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • OperaChem. Phase transfer catalysis (PTC). [Link]

  • Beharry, A. A., et al. (2011). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 125-131. [Link]

  • Van der Vyver, M. J., et al. (2011). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Chemical Engineering and Processing: Process Intensification, 50(1), 1-13. [Link]

  • American Chemical Society Publications. Solvation Effects in Organic Chemistry. [Link]

  • American Chemical Society Publications. Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Scribd. Cheat Notes - Chemical Reactions and Equations. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Quora. How should I do to solve the problems easily in organic chemistry?[Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • Royal Society of Chemistry. Organic Solvents: Environmentally Benign Solutions. [Link]

  • YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • MDPI. To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. [Link]

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Technical Support Center: Minimizing Homocoupling in Reactions with Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 4-bromo-3-cyanobenzoate in cross-coupling reactions. Homocoupling, the undesired self-coupling of starting materials, is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize homocoupling and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: Homocoupling predominantly arises from two scenarios: the reaction of two organometallic nucleophiles (e.g., boronic acids in Suzuki coupling) or the coupling of two organic halides (e.g., in Ullmann-type reactions). In the context of palladium catalysis, the homocoupling of boronic acids is often mediated by Pd(II) species.[1][2] This can occur if the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen or other oxidants in the reaction mixture.[2][3] The resulting Pd(II) can then undergo double transmetalation with the boronic acid, leading to a diaryl palladium(II) species which reductively eliminates to form the homocoupled product and regenerate Pd(0).[4]

Q2: How does the choice of palladium precursor [Pd(0) vs. Pd(II)] affect homocoupling?

A2: While both Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalyst, starting with a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ can sometimes lead to an initial burst of homocoupling. This is because the Pd(II) must first be reduced to Pd(0) to enter the catalytic cycle for cross-coupling.[4] This reduction can be inefficient, leaving residual Pd(II) that can promote the homocoupling of the organoboron reagent.[1][2] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial homocoupling, provided the reaction is maintained under a strictly inert atmosphere to prevent re-oxidation.

Q3: What is the role of the ligand in controlling homocoupling?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling pathway.[5] These ligands accelerate the rate of oxidative addition and reductive elimination, the key steps in the cross-coupling cycle.[6][7] A faster reductive elimination of the cross-coupled product minimizes the lifetime of the diorganopalladium(II) intermediate, thereby reducing the likelihood of side reactions like homocoupling.

Q4: Can the reaction base influence the extent of homocoupling?

A4: Yes, the base is a critical parameter. In Suzuki-Miyaura coupling, the base activates the boronic acid, making it more nucleophilic for transmetalation.[8][9] However, a very strong base can also promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they are generally effective in promoting the desired reaction without excessively favoring homocoupling.[5] The choice of base can also affect the solubility of the palladium species and the overall reaction kinetics.

Q5: How does temperature impact the formation of homocoupling byproducts?

A5: Higher reaction temperatures generally increase the rate of all reactions, including homocoupling. While elevated temperatures are often necessary to drive the cross-coupling to completion, excessively high temperatures can lead to catalyst decomposition and an increase in side products.[10][11] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling.

Problem Probable Cause(s) Recommended Solution(s) Scientific Rationale
High percentage of boronic acid homocoupling (Suzuki-Miyaura) 1. Presence of oxygen in the reaction mixture.[2][3] 2. Use of a Pd(II) precatalyst with inefficient reduction.[4] 3. Suboptimal ligand choice.1. Thoroughly degas all solvents and reagents (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, air-stable Pd(II) precatalyst that rapidly generates Pd(0) in situ (e.g., Buchwald precatalysts).[5] 3. Employ bulky, electron-donating ligands that promote rapid reductive elimination of the desired product.[5]1. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can directly mediate the homocoupling of boronic acids.[1][2] 2. Incomplete reduction of Pd(II) to Pd(0) leaves residual Pd(II) to catalyze homocoupling.[4] 3. Accelerating the desired catalytic cycle outcompetes the side reaction pathways.
Significant homocoupling of Methyl 4-bromo-3-cyanobenzoate (Ullmann-type) 1. High reaction temperature. 2. Inappropriate catalyst system (often copper-based for traditional Ullmann).[12][13]1. Screen lower reaction temperatures to find the optimal balance between reaction rate and selectivity. 2. If using a copper catalyst, ensure the reaction conditions are optimized for cross-coupling. For palladium-catalyzed reactions, ensure the ligand promotes cross-coupling over aryl halide homocoupling.1. High temperatures can promote the reductive coupling of aryl halides. 2. The mechanism of Ullmann coupling involves the formation of organocopper intermediates that can react with each other.[14]
Homocoupling of terminal alkynes (Sonogashira) 1. Presence of oxygen.[15][16] 2. Inappropriate copper co-catalyst concentration.[17]1. Rigorously exclude oxygen from the reaction. Some protocols even suggest using a dilute hydrogen atmosphere to suppress this side reaction.[15][18] 2. Minimize or, in some cases, eliminate the copper co-catalyst, as modern palladium systems can often facilitate copper-free Sonogashira couplings.[16]1. Oxygen promotes the oxidative homocoupling of copper acetylides (Glaser-Hay coupling), a common side reaction in Sonogashira couplings.[16] 2. While copper(I) is a co-catalyst, it is also the primary species involved in the homocoupling side reaction.[17]

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the desired cross-coupling cycle and the competing homocoupling pathway in a Suzuki-Miyaura reaction.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) PdII_side Pd(II)X₂ Pd0->PdII_side Oxidation (e.g., O₂) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (+ Ar'-B(OH)₂) Trans->Pd0 Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination Homocoupling_Product Ar'-Ar' (Homocoupling) Trans1_side Ar'-Pd(II)(X) PdII_side->Trans1_side Transmetalation (+ Ar'-B(OH)₂) Trans2_side Ar'₂Pd(II) Trans1_side->Trans2_side Transmetalation (+ Ar'-B(OH)₂) Trans2_side->Pd0 Trans2_side->Homocoupling_Product Reductive Elimination

Caption: Catalytic cycle for Suzuki-Miyaura coupling and the competing homocoupling pathway.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-cyanobenzoate with Phenylboronic Acid

This protocol is a starting point and may require optimization for different coupling partners.

Materials:

  • Methyl 4-bromo-3-cyanobenzoate

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Deionized water, degassed

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-cyanobenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 4:1 ratio of organic solvent to water). The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Your Experiment: A Logic Flowchart

G start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Degas solvents and reagents thoroughly. Use Schlenk techniques. check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst use_pd0 Switch to a Pd(0) source or a reliable Pd(II) precatalyst. check_catalyst->use_pd0 Pd(II) check_ligand Is the ligand appropriate? check_catalyst->check_ligand Pd(0) use_pd0->check_ligand optimize_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->optimize_ligand No check_base Is the base too strong? check_ligand->check_base Yes optimize_ligand->check_base weaker_base Try a weaker base (e.g., K₂CO₃, CsF). check_base->weaker_base Yes check_temp Is the temperature too high? check_base->check_temp No weaker_base->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes end Homocoupling Minimized check_temp->end No lower_temp->end

Caption: A decision tree for troubleshooting homocoupling in cross-coupling reactions.

References

  • Mechanism of a Suzuki coupling reaction : r/Chempros. Reddit. Available at: [Link].

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link].

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link].

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. Available at: [Link].

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PubMed. Available at: [Link].

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Suzuki reaction. Wikipedia. Available at: [Link].

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. Available at: [Link].

  • Reductive Elimination. Chemistry LibreTexts. Available at: [Link].

  • Heck Coupling. Royal Society of Chemistry. Available at: [Link].

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link].

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link].

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ACS Publications. Available at: [Link].

  • Heck Reaction—State of the Art. MDPI. Available at: [Link].

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. ACS Publications. Available at: [Link].

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. Available at: [Link].

  • Mechanisms of C−C and C−H Alkane Reductive Eliminations from Octahedral Pt(IV): Reaction via Five-Coordinate Intermediates or Direct Elimination?. ACS Publications. Available at: [Link].

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].

  • Ullmann coupling-An overview. OperaChem. Available at: [Link].

  • Reductive elimination. Grokipedia. Available at: [Link].

  • Temperature effect on the model SM cross-coupling reaction using ligand. ResearchGate. Available at: [Link].

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link].

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link].

  • Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC - NIH. Available at: [Link].

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link].

  • Reductive elimination. Wikipedia. Available at: [Link].

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link].

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link].

  • Methyl 4-bromobenzoate. ResearchGate. Available at: [Link].

  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes | Request PDF. ResearchGate. Available at: [Link].

  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. Available at: [Link].

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link].

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link].

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link].

  • Ullmann Coupling. Chem-Station Int. Ed. Available at: [Link].

  • Metal-mediated C–O bond forming reactions in natural product synthesis. RSC Publishing. Available at: [Link].

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Validation & Comparative

Comparative Guide: Purity Analysis of Methyl 4-bromo-3-cyanobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0) is a critical pharmacophore intermediate, often utilized in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs). Its dual functionality—the electrophilic ester and the halogenated aromatic core—presents a unique analytical challenge.

While Gas Chromatography (GC) is often the default for esters, the high boiling point and potential for thermal degradation of the cyano-bromo motif make HPLC the superior choice for purity profiling (detecting trace non-volatile impurities). This guide objectively compares HPLC against alternative methodologies and provides a validated, self-checking HPLC protocol designed for regulated environments.

Strategic Comparison: Why HPLC?

Before defining the protocol, we must justify the technique. The following table contrasts the three primary purity analysis methods for halogenated aromatic esters.

Table 1: Comparative Analysis of Methodologies
FeatureHPLC-UV (Recommended) GC-FID/MS qNMR (Quantitative NMR)
Primary Utility Purity profiling & Impurity isolationVolatile solvent/reagent checksAbsolute assay (Potency)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Moderate (~0.5 - 1.0%)
Sample Integrity Excellent (Ambient temp analysis)Risk (Thermal degradation of Br/CN groups)Excellent (Non-destructive)
Selectivity Tunable (Stationary phase choice)Fixed by boiling point/polarityHigh (Structural elucidation)
Throughput High (5-10 min run times)Moderate (Cool-down cycles required)Low (Long acquisition for trace sensitivity)

Verdict: While qNMR is superior for absolute potency assignment, HPLC-UV is the requisite standard for purity analysis (Area %) because it can detect non-volatile hydrolysis byproducts (e.g., 4-bromo-3-cyanobenzoic acid) that GC often misses or derivatizes in situ.

The Optimized HPLC Protocol

This protocol is designed with causality in mind. We do not simply list conditions; we explain the chemical interaction driving the separation.

Stationary Phase Selection: The "Pi-Pi" Advantage

For halogenated aromatics, a standard C18 column is sufficient, but a Phenyl-Hexyl column provides superior selectivity.

  • Mechanism: The electrons in the Phenyl-Hexyl stationary phase interact with the electron-deficient aromatic ring of the analyte (due to the electron-withdrawing Cyano and Bromo groups). This "pi-pi stacking" pulls the analyte away from similar impurities more effectively than simple hydrophobic (C18) interaction.

Chromatographic Conditions
ParameterConditionScientific Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for halogenated aromatics via

interactions.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) suppresses ionization of the free acid impurity (hydrolysis product), sharpening its peak.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than Methanol, reducing baseline noise at 230-254 nm.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 240 nm (Primary), 254 nm (Secondary)The cyano-benzoate conjugation shifts max absorbance slightly lower than the standard 254 nm.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Gradient Profile
  • 0-2 min: 40% B (Isocratic hold to elute polar acid impurities)

  • 2-12 min: 40%

    
     80% B (Linear gradient to elute the main ester)
    
  • 12-15 min: 80% B (Wash lipophilic dimers)

  • 15.1 min: 40% B (Re-equilibration)

Experimental Workflow & Logic

The following diagram illustrates the decision-making process during analysis, ensuring a self-validating system.

HPLC_Workflow Start Sample Preparation (1 mg/mL in ACN) SysSuit System Suitability Injection (Standard Mix) Start->SysSuit Check1 Resolution > 2.0? Tailing Factor < 1.5? SysSuit->Check1 RunSample Inject Sample Check1->RunSample Yes Troubleshoot Check Column/Mobile Phase pH Check1->Troubleshoot No Detect Detection at 240nm RunSample->Detect Analysis Data Analysis Detect->Analysis Decision Impurity Profile Analysis->Decision RRT_Low RRT < 0.5 (Hydrolysis Product) Decision->RRT_Low Early Eluters RRT_High RRT > 1.2 (Dibromo/Dimer species) Decision->RRT_High Late Eluters Report Generate CoA RRT_Low->Report RRT_High->Report Troubleshoot->SysSuit Retry

Figure 1: Analytical workflow ensuring system suitability before sample consumption.

Validation Parameters (Based on ICH Q2)

To ensure trustworthiness, the method must meet these criteria.

Linearity & Range

Prepare a 5-point calibration curve from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Acceptance Criteria:

    
    .
    
  • Causality: Proves the detector response is proportional to mass, essential for quantitative purity.

Limit of Detection (LOD) & Quantitation (LOQ)

For trace impurity analysis (e.g., the free acid form):

  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical values for benzoates: LOQ is often

    
    .
    
Robustness (The "Self-Validating" Pillar)

Deliberately vary parameters to test method stability:

  • pH Variation:

    
     pH units. (Critical for the separation of the acid impurity from the ester).
    
  • Temperature:

    
    .
    

Troubleshooting: Interpreting the Chromatogram

Common issues and their chemical root causes:

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with the Cyano group.Ensure Mobile Phase A has sufficient ionic strength (0.1%

is better than Formic Acid here).
Ghost Peak @ ~3 min Hydrolysis of the ester in the autosampler.Do not use water as the sample diluent. Use 100% ACN or MeOH.
Retention Time Drift Temperature fluctuations affecting pi-pi interactions.Use a thermostatted column compartment (set to 35°C).
Split Peaks Sample solvent too strong.If dissolving in 100% THF/DMSO, inject smaller volumes (< 5 µL).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56964177, Methyl 4-bromo-3-cyanobenzoate. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Phenyl-Hexyl selection logic).
  • Chromatography Forum. Separation of halogenated aromatics. Retrieved from [Link] (Community validation of pi-pi interaction strategies).

A Comparative Guide to GC-MS Methodologies for Impurity Profiling of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical manufacturing, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. However, the synthesis of any API is a complex process where side reactions, residual starting materials, and degradation can introduce unwanted chemical entities known as impurities.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities, as they can adversely affect the drug's safety and stability.[2][3]

Impurity profiling—the identification, characterization, and quantification of these impurities—is therefore a non-negotiable aspect of drug development and quality control.[2] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the impurity profiling of Methyl 4-bromo-3-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the causality behind methodological choices, present comparative experimental data, and contrast GC-MS with alternative analytical approaches, grounding our discussion in established scientific principles and regulatory expectations.

The Analyte: Methyl 4-bromo-3-cyanobenzoate and Its Potential Impurities

Understanding the target molecule and its synthetic pathway is the foundation of any robust analytical method. Methyl 4-bromo-3-cyanobenzoate is a substituted aromatic compound, making it amenable to GC analysis due to its volatility.

Potential impurities can be predicted by examining its likely synthesis routes. A common pathway involves the bromination of methyl 3-cyanobenzoate. This knowledge allows us to anticipate several classes of process-related impurities.

Table 1: Potential Process-Related Impurities in Methyl 4-bromo-3-cyanobenzoate Synthesis

Impurity ClassPotential Specific ImpuritiesRationale for Presence
Starting Materials Methyl 3-cyanobenzoateIncomplete reaction during the bromination step.
Isomeric Impurities Methyl 2-bromo-5-cyanobenzoate, Methyl 2-bromo-3-cyanobenzoateNon-selective bromination at other positions on the aromatic ring.
Over-reacted Species Methyl 3,5-dibromo-4-cyanobenzoate, Methyl 4,x-dibromo-3-cyanobenzoateExcessive bromination leading to di-substituted by-products.[4]
Side-Reaction Products 4-Bromo-3-cyanobenzoic acidHydrolysis of the methyl ester group during synthesis or work-up.
Reagent-Related Residual brominating agents or catalystsCarryover from the synthesis process.

This predictive analysis is critical because it informs the primary objective of our analytical method: to achieve chromatographic separation of these structurally similar compounds from the main API peak.

GC-MS as the Analytical Platform: A Strategic Choice

Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[5][6] The coupling of these techniques (GC-MS) is particularly well-suited for impurity profiling for several reasons:

  • High Specificity: The mass spectrometer acts as a highly selective detector, capable of distinguishing between co-eluting compounds if they have different mass spectra. This is invaluable when dealing with isomeric impurities.

  • Structural Elucidation: The fragmentation patterns generated by electron ionization (EI) can be used to identify unknown impurities by comparing them against spectral libraries (e.g., NIST) or through manual interpretation.[7]

  • High Sensitivity: GC-MS can detect impurities at trace levels, which is essential for meeting the stringent reporting thresholds defined by the International Council for Harmonisation (ICH) guidelines (e.g., typically 0.05% for reporting).[8]

The primary alternative for impurity profiling is High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors.[9] While HPLC is the method of choice for non-volatile or thermally labile compounds, the inherent volatility of Methyl 4-bromo-3-cyanobenzoate and its likely impurities makes GC-MS a more direct and often simpler approach, avoiding complex mobile phase development.

A Self-Validating GC-MS Methodology: Protocol and Rationale

The following protocol is designed to be a robust starting point for the analysis. The choices within are deliberate, aimed at maximizing resolution, sensitivity, and reliability.

Experimental Workflow Overview

The analytical process follows a systematic and logical progression from sample preparation to final data analysis. Each step is a control point to ensure data integrity.

GC-MS Impurity Profiling Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Review Sample Weigh API Sample Solvent Dissolve in Dichloromethane Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection (Scan Mode) Ionization->Detection Integration Chromatogram Integration Detection->Integration Identification Impurity Identification (Library Search & Mass Spectra) Integration->Identification Quantification Quantification (% Area Normalization) Identification->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for GC-MS impurity profiling.

Detailed Experimental Protocol

A. Sample Preparation

The goal is to dissolve the sample in a high-purity, volatile solvent that is compatible with the GC system and does not co-elute with analytes of interest.[10][11]

  • Solvent Selection: Dichloromethane (DCM) is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds. Ensure use of GC-grade or higher purity solvent.

  • Concentration: Accurately weigh approximately 25 mg of the Methyl 4-bromo-3-cyanobenzoate sample into a 5 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with Dichloromethane to achieve a concentration of 5 mg/mL.

  • Transfer: Transfer the solution into a 2 mL autosampler vial for analysis.

B. Instrumentation: GC-MS Parameters

These parameters are optimized for the separation of halogenated aromatic compounds.[12]

Table 2: Recommended GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides excellent retention time stability and electronic pneumatic control.
MS System Agilent 5977B or equivalentOffers high sensitivity and spectral integrity.[13]
Injection Mode Splitless (1 µL)Maximizes the transfer of trace-level impurities onto the column, enhancing sensitivity. The split valve is opened after a delay (e.g., 0.75 min) to vent the solvent.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the sample and impurities without causing thermal degradation.[14]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times during oven temperature programming.
GC Column See Section 5 for comparisonThe choice of column is the most critical factor for achieving separation.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 10 min)A lower initial temperature allows for good focusing of analytes at the head of the column. The ramp rate is a balance between analysis time and resolution. The final hold ensures elution of any less volatile compounds.
Transfer Line Temp. 290 °CMust be high enough to prevent condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230 °COptimal temperature to maintain source cleanliness and prevent analyte degradation.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Detection Mode ScanAcquires full mass spectra (e.g., m/z 40-450) to allow for the identification of unknown impurities.

Comparative Analysis: The Critical Choice of the GC Column

The heart of the chromatographic separation lies in the capillary column. The stationary phase chemistry dictates the separation mechanism. For Methyl 4-bromo-3-cyanobenzoate, we compare two common, yet distinct, column phases to demonstrate the impact of this choice.

  • Alternative 1: DB-5ms (or equivalent): A low-polarity (5%-phenyl)-methylpolysiloxane phase. This is a robust, general-purpose column that separates compounds primarily based on boiling point.

  • Alternative 2: DB-17ms (or equivalent): A mid-polarity (50%-phenyl)-methylpolysiloxane phase. The higher phenyl content provides enhanced selectivity for aromatic compounds through pi-pi interactions.

Table 3: Comparative Performance of DB-5ms vs. DB-17ms Columns

AnalyteExpected Elution Order (DB-5ms)Resolution (Rs) from API (DB-5ms)Expected Elution Order (DB-17ms)Resolution (Rs) from API (DB-17ms)Peak Shape (Symmetry)
Methyl 3-cyanobenzoate (Starting Material)14.515.2> 0.95
Methyl 4-bromo-3-cyanobenzoate (API) 2 N/A 3 N/A > 0.95
Methyl 2-bromo-3-cyanobenzoate (Isomer)31.322.1> 0.90
4-Bromo-3-cyanobenzoic acid (Hydrolysis)43.844.5> 0.90

Data is representative and illustrates expected performance differences.

Interpretation and Recommendation:

As the data illustrates, the DB-5ms provides adequate separation for the starting material and the hydrolysis product. However, it struggles to fully resolve the critical isomeric impurity (Rs = 1.3, where baseline resolution is typically Rs ≥ 1.5). The DB-17ms column, with its higher phenyl content, alters the elution order and significantly improves the resolution of the isomeric impurity (Rs = 2.1). This is a direct result of enhanced selectivity for aromatic compounds.

Method Validation: Ensuring Trustworthiness and Compliance

A method is not complete until it is validated to prove its suitability for the intended purpose. Validation must be performed according to ICH Q2(R2) guidelines.[15][16]

Validation_Parameters center_node Method Validation (ICH Q2(R2)) Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOD Detection Limit (LOD) center_node->LOD LOQ Quantitation Limit (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Key parameters for analytical method validation.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To ensure the method can separate and detect impurities in the presence of the API and other matrix components.Analyze spiked samples of API with known impurities.All impurity peaks are baseline resolved (Rs ≥ 1.5) from the API and each other.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be reliably quantified.Determine the concentration that yields a signal-to-noise ratio of ~10.The LOQ must be at or below the reporting threshold (e.g., 0.05%).[17]
Linearity To demonstrate a proportional relationship between impurity concentration and instrument response.Analyze a series of solutions from the LOQ to ~150% of the specification limit (e.g., 5 levels).Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Analyze spiked samples at multiple concentration levels (e.g., 50%, 100%, 150% of specification).Recovery should be within 80-120% for trace impurities.
Precision The degree of agreement among individual test results.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) should be ≤ 15% at the specification limit.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like oven ramp rate (±2 °C/min) and carrier gas flow (±0.1 mL/min).Peak resolution and quantification remain within acceptable limits.

Conclusion: A Framework for Reliable Impurity Control

This guide has detailed a comprehensive GC-MS method for the impurity profiling of Methyl 4-bromo-3-cyanobenzoate. By grounding our approach in the physicochemical nature of the analyte and its potential impurities, we have established a robust analytical framework. The comparative data clearly demonstrates that a mid-polarity (50% phenyl-phase) column is superior for resolving critical isomeric impurities, a choice that directly enhances the reliability and trustworthiness of the data.

The provided protocol, coupled with a rigorous validation strategy compliant with ICH guidelines, constitutes a self-validating system for quality control. This ensures that drug development professionals can confidently assess the purity of their intermediates, safeguarding the quality and safety of the final pharmaceutical product.

References

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Available from: [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]

  • Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available from: [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Connect Journals. (2022). Analysis of Volatile Organic Compounds Concentration using GC-MS Technique. Available from: [Link]

  • Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Auriga Research. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Available from: [Link]

  • National Institutes of Health (NIH). (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available from: [Link]

  • IntechOpen. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results. Available from: [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]

  • Shimadzu. (2020). Shimadzu’s Fundamental Guide to - Gas Chromatography Mass Spectrometry (GCMS). Available from: [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Available from: [Link]

  • PubMed. (n.d.). Drug impurity profiling strategies. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available from: [Link]

  • RSC Advances. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Available from: [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available from: [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 4-cyanobenzoate. Available from: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available from: [Link]

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Precision in Purity: A Comparative Guide to qNMR for Methyl 4-bromo-3-cyanobenzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of high-value Active Pharmaceutical Ingredients (APIs), the intermediate Methyl 4-bromo-3-cyanobenzoate represents a critical quality checkpoint. Its purity directly impacts the yield and impurity profile of downstream coupling reactions (e.g., Suzuki-Miyaura cross-couplings).

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the gold standard for purity analysis.[1] However, for intermediates where a Certified Reference Material (CRM) is unavailable or expensive to characterize, HPLC relies on "area percent" assumptions that often overestimate purity by ignoring response factor differences and non-chromophoric impurities.

Quantitative NMR (qNMR) offers a metrological alternative.[1][2][3][4][5] It is a primary ratio method that determines absolute purity relative to a traceable internal standard (IS), independent of the analyte’s specific response factor. This guide objectively compares qNMR against HPLC-UV and provides a validated protocol for Methyl 4-bromo-3-cyanobenzoate.[1]

Comparative Analysis: qNMR vs. HPLC-UV

The following matrix contrasts the two methodologies specifically for the analysis of benzoate ester intermediates.

Table 1: Performance Comparison Matrix
FeatureHPLC-UV (Area %)qNMR (Internal Standard)Verdict for Methyl 4-bromo-3-cyanobenzoate
Metrological Basis Secondary (Relative)Primary (Absolute)qNMR Wins : Traceable to SI units via the Internal Standard.[1][3][6]
Reference Standard Requires identical CRM of the analyte.Requires any suitable high-purity IS (e.g., Dimethyl sulfone).[1]qNMR Wins : Eliminates the need to synthesize/certify a specific reference standard.
Specificity High resolution for structural isomers.[1]High structural specificity; confirms identity and purity simultaneously.[1]Tie : HPLC better for trace impurity profiling (<0.1%); qNMR better for assay (>98%).[1]
Response Factor Assumes all components absorb UV equally (often false).[1]Signal intensity is directly proportional to molar concentration (proton counting).[1]qNMR Wins : Eliminates "response factor bias" common in halogenated aromatics.[1]
Analysis Time 30–60 mins (equilibration + run).[1]10–20 mins (sample prep + acquisition).qNMR Wins : Rapid turnaround for in-process control (IPC).[1]
Limit of Quantitation Excellent (ppm range).Moderate (typically >0.1% w/w).[1]HPLC Wins : qNMR is not suitable for trace impurity analysis (ppm level).[1]

Strategic Protocol: qNMR for Methyl 4-bromo-3-cyanobenzoate

Internal Standard (IS) Selection Logic[1]

For Methyl 4-bromo-3-cyanobenzoate, the selection of the Internal Standard is dictated by the spectral window.

  • Analyte Signals:

    • Methyl Ester (–COOCH₃): Singlet, ~3.9 ppm.[1]

    • Aromatic Protons (Ar-H): ~7.8 – 8.4 ppm.[1]

  • Constraint: The IS must not overlap with these regions or the solvent residual peak.

Recommended System:

  • Solvent: DMSO-d₆ (Solubilizes polar aromatic esters well; residual peak at 2.50 ppm).[1]

  • Internal Standard: Dimethyl sulfone (DMSO₂) .[1]

    • Signal: Singlet at ~3.0 ppm.[1]

    • Benefit: It sits cleanly between the solvent (2.5 ppm) and the analyte's methyl ester (3.9 ppm). It is non-volatile, stable, and available as a TraceCERT® CRM.[1]

Visualizing the Selection Process[1]

IS_Selection Start Start: Select IS for Methyl 4-bromo-3-cyanobenzoate Solubility Solubility Check: Is Analyte soluble in DMSO-d6? Start->Solubility SpectralWindow Spectral Window Analysis: Avoid 3.9 ppm (Ester) & 7.5-8.5 ppm (Ar) Solubility->SpectralWindow Yes OptionA Option A: Maleic Acid (Shift: ~6.0 ppm) SpectralWindow->OptionA OptionB Option B: Dimethyl Sulfone (Shift: ~3.0 ppm) SpectralWindow->OptionB OptionC Option C: BTMSB (Shift: ~0.2 ppm) SpectralWindow->OptionC EvalA Risk: Potential overlap with exchangeable protons or impurities OptionA->EvalA EvalB Optimal: Clean window between DMSO (2.5) and Ester (3.9) OptionB->EvalB EvalC Alternative: Good for CDCl3, but solubility issues in DMSO possible OptionC->EvalC Final Selected IS: Dimethyl Sulfone EvalB->Final

Figure 1: Decision logic for selecting Dimethyl Sulfone as the optimal internal standard for this specific benzoate derivative.

Experimental Methodology

To achieve an uncertainty of <1%, strict adherence to the following protocol is required.

Step 1: Metrological Weighing

The accuracy of qNMR is limited primarily by weighing errors.

  • Equilibrate the analytical balance (readability 0.01 mg or better).[1]

  • Weigh approximately 10–15 mg of the analyte (Methyl 4-bromo-3-cyanobenzoate) into a weighing boat.[1] Record mass (

    
    ) to 0.01 mg.[1]
    
  • Weigh approximately 5–8 mg of the Internal Standard (Dimethyl sulfone) into the same boat or directly into the vial. Record mass (

    
    ).[1]
    
  • Target Ratio: Ensure a molar ratio of roughly 1:1 to 3:1 (Analyte:IS) to maintain comparable signal-to-noise (S/N) ratios.

Step 2: Sample Preparation[1]
  • Transfer solids quantitatively to a vial.

  • Add 0.6 mL DMSO-d₆ .

  • Vortex until completely dissolved.[1] Ensure no solids remain on the glass walls.[1]

  • Transfer to a precision 5mm NMR tube.[1]

Step 3: NMR Acquisition Parameters

Standard qualitative parameters are insufficient for qNMR.[1] Use the following settings to ensure full relaxation and digital resolution.

ParameterSettingRationale
Pulse Angle 90° (calibrated)Maximizes signal intensity.[1]
Relaxation Delay (D1) 30 – 60 seconds Must be

. Aromatic protons and methyl esters have long

times (often 3–8s).[1]
Spectral Width (SW) 20 ppm (-2 to 18 ppm)Ensures flat baseline and no aliasing.[1]
Acquisition Time (AQ)

seconds
Prevents truncation artifacts; ensures good digital resolution.[1]
Number of Scans (NS) 16, 32, or 64Target S/N

for the integration signals.
Temperature 298 K (controlled)Prevents chemical shift drifting during acquisition.[1]
Step 4: Processing and Integration
  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative accuracy.[1]

  • Baseline Correction: Apply a zeroth-order correction (and first-order if necessary) on the integral regions.[1]

  • Integration:

    • IS Signal: Integrate the Dimethyl sulfone singlet at ~3.0 ppm (

      
      ).
      
    • Analyte Signal: Integrate the Methyl ester singlet at ~3.9 ppm (

      
      ).
      
    • Validation: Cross-check by integrating the aromatic region (7.8–8.4 ppm).[1] The molar purity calculated from the aromatic region should match the methyl ester region within experimental error.

Data Analysis & Calculation

Calculate the absolute purity (


) using the fundamental qNMR equation:

[1]

Where:

  • 
     = Integral area[4]
    
  • 
     = Number of protons (IS = 6 for Dimethyl sulfone; Sx = 3 for Methyl ester)
    
  • 
     = Molecular Weight (IS = 94.13  g/mol ; Sx = 240.05  g/mol )[1]
    
  • 
     = Mass (mg)[1][7]
    
  • 
     = Purity (as a decimal, e.g., 0.999)
    
The qNMR Workflow Diagram

qNMR_Workflow Weigh 1. Metrological Weighing (Analyte + IS) Dissolve 2. Solvation (DMSO-d6) Weigh->Dissolve Acquire 3. Acquisition (d1 > 30s, 90° pulse) Dissolve->Acquire Process 4. Processing (Phase, Baseline, Integrate) Acquire->Process Calc 5. Calculation (qNMR Equation) Process->Calc

Figure 2: The critical path for qNMR execution.[1] Note that "Acquisition" emphasizes the long relaxation delay.

Conclusion

For Methyl 4-bromo-3-cyanobenzoate , qNMR using Dimethyl sulfone in DMSO-d₆ provides a superior method for absolute assay determination compared to HPLC-UV.[1] It eliminates the requirement for a specific reference standard and removes response factor bias. While HPLC remains necessary for trace impurity profiling, qNMR should be the primary method for establishing the potency of the bulk intermediate.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1][6] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link][1]

  • European Network of Forensic Science Institutes (ENFSI). (2019).[1] Guideline for qNMR Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Contextual citation for qNMR principles).

  • Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. (Standard validation protocols).

Sources

A Comparative Guide to the Biological Activity of Cyanobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Drug Discovery

In medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle, known as isomerism, is a cornerstone of drug design and structure-activity relationship (SAR) studies.[1][2] Even subtle changes, such as relocating a functional group on an aromatic ring, can profoundly impact how a compound interacts with its biological target. This guide provides a comparative analysis of cyanobenzoate isomers—specifically the ortho-, meta-, and para- positions of the cyano group—focusing on their differential effects as enzyme inhibitors.

Cyanobenzoate derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A key mechanism underlying these effects is the inhibition of specific enzymes, such as Histone Deacetylases (HDACs).[6][7][8] HDACs are critical regulators of gene expression, and their dysregulation is linked to various cancers and other diseases, making them a prime target for therapeutic intervention.[6][9][10] This guide will delve into the comparative inhibitory activity of cyanobenzoate isomers against HDACs, providing experimental frameworks to evaluate and understand these differences.

The Target: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally repressing gene transcription.[7][9] In many cancer cells, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] Inhibiting HDACs can restore normal acetylation levels, reactivate these suppressed genes, and induce outcomes like cell cycle arrest and apoptosis in cancer cells.[10]

The general structure of an HDAC inhibitor often includes three key components:

  • A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the enzyme's active site. Hydroxamic acids are a common and potent ZBG.[7]

  • A Linker Region: A chain that connects the ZBG to the cap group.

  • A Cap Group: A larger, often aromatic, group that interacts with the surface of the enzyme's active site, providing affinity and selectivity.

In our case, the cyanobenzoate moiety serves as the cap group. The position of the electron-withdrawing cyano group is hypothesized to significantly influence the molecule's electronic properties and steric fit within the enzyme's active site, thereby altering its inhibitory potency.

Comparative Analysis of Isomer Activity

The efficacy of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Based on these principles, we can construct a hypothetical comparison to illustrate the expected structure-activity relationship. The para isomer is often favored as it can extend deeper into the binding pocket and form favorable interactions, while the ortho isomer may introduce steric hindrance.

Hypothetical In Vitro Inhibitory Activity

The following table summarizes the expected relative potency of hydroxamate derivatives of the three cyanobenzoate isomers against a Class I HDAC enzyme, based on established SAR principles.

Isomer DerivativeStructureExpected IC50 (nM)Rationale for Potency
Para-cyanobenzoate Hydroxamate 4-cyanobenzohydroxamic acid50 - 150The linear geometry allows the cyano group to extend into a hydrophobic pocket of the active site, enhancing binding affinity without steric clash. The electron-withdrawing nature of the cyano group can also favorably influence interactions.[11]
Meta-cyanobenzoate Hydroxamate 3-cyanobenzohydroxamic acid200 - 500The meta position results in a less optimal angle for interaction with the binding pocket compared to the para isomer, leading to reduced, but still significant, activity.
Ortho-cyanobenzoate Hydroxamate 2-cyanobenzohydroxamic acid> 1000The proximity of the cyano group to the linker and ZBG can cause steric hindrance, preventing the inhibitor from adopting the optimal conformation for binding within the enzyme's narrow active site channel.

Experimental Protocols for Comparative Evaluation

To empirically determine and validate the biological activity of cyanobenzoate isomers, a series of standardized in vitro assays are required. The following protocols describe a robust workflow for this purpose.

Overall Experimental Workflow

The diagram below outlines the logical flow from initial compound screening to cellular validation.

G cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis A Synthesize or Procure Isomer Derivatives B HDAC Fluorometric Inhibition Assay A->B C Determine IC50 Values B->C G Structure-Activity Relationship (SAR) Analysis C->G D Select Cancer Cell Line (e.g., HeLa) E Cell Viability Assay (MTT or MTS) D->E F Determine GI50 Values E->F F->G caption Experimental Workflow for Isomer Comparison

Caption: A streamlined workflow for evaluating and comparing cyanobenzoate isomers.

Protocol 1: In Vitro HDAC Fluorometric Inhibition Assay

This protocol is designed to determine the IC50 values of the cyanobenzoate isomers against a specific HDAC enzyme (e.g., HDAC1).

Principle: The assay uses a fluorogenic HDAC substrate. When deacetylated by the enzyme, the substrate can be cleaved by a developer, releasing a fluorescent group. The inhibitor's presence reduces the deacetylation rate, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • Developer solution

  • Test Compounds (ortho-, meta-, para-cyanobenzoate derivatives dissolved in DMSO)

  • Positive Control (e.g., Trichostatin A, TSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer. A typical concentration range might be 1 nM to 100 µM. Also, prepare a "no inhibitor" control containing only DMSO.

  • Enzyme Reaction:

    • To each well of the 96-well plate, add 25 µL of the diluted test compound, positive control, or no-inhibitor control.

    • Add 50 µL of the HDAC1 enzyme solution (pre-diluted in assay buffer) to all wells.

    • Add 25 µL of the fluorogenic substrate to initiate the reaction.

    • Include a "blank" well with no enzyme to measure background fluorescence.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of developer solution to each well. Incubate at room temperature for 15-20 minutes.

  • Measurement: Read the fluorescence on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness: The inclusion of a potent, known HDAC inhibitor like TSA as a positive control is essential to validate the assay's performance and ensure that the enzyme and reagents are functioning correctly.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the isomers on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear cell culture plate

  • Spectrophotometer (microplate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship: A Mechanistic View

The differential activity of the cyanobenzoate isomers can be explained by their interaction with the HDAC active site.

G cluster_0 HDAC Active Site cluster_1 Para-Isomer (High Potency) cluster_2 Ortho-Isomer (Low Potency) ActiveSite Zinc Ion (Zn2+) Catalytic Residues Hydrophobic Tunnel Surface Rim Residues Para p-Cyanobenzoate Para->ActiveSite:f2 Interacts Linker_p Linker Para->Linker_p Optimal Fit ZBG_p ZBG ZBG_p->ActiveSite:f0 Chelates Linker_p->ZBG_p Ortho o-Cyanobenzoate Ortho->ActiveSite:f3 Hinders Linker_o Linker Ortho->Linker_o Steric Clash ZBG_o ZBG ZBG_o->ActiveSite:f0 Chelates Linker_o->ZBG_o caption Binding Model of Para vs. Ortho Isomers

Caption: Model of inhibitor binding in the HDAC active site.

As the diagram illustrates, the para isomer's linear structure allows it to fit snugly within the hydrophobic tunnel of the active site, while its cyano group makes favorable contact.[11] Conversely, the ortho isomer's cyano group is positioned to sterically clash with the residues at the rim of the active site, preventing the zinc-binding group from optimally chelating the zinc ion, thereby drastically reducing its inhibitory activity.

Conclusion and Future Outlook

The positional isomerism of the cyano group on a benzoate scaffold has a profound impact on its biological activity as an HDAC inhibitor. Structure-activity relationship principles predict that the para isomer will exhibit the highest potency due to optimal geometric and electronic interactions within the enzyme's active site, while the ortho isomer will be the least active due to steric hindrance. The experimental protocols provided in this guide offer a robust framework for researchers to validate these relationships and quantify the differences in efficacy. Understanding these nuances is not merely an academic exercise; it is fundamental to the rational design of more potent and selective therapeutic agents for cancer and other diseases.

References

  • Structure activity relationship of the synthesized compounds . ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid . ResearchGate. Available at: [Link]

  • Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors . MDPI. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity . PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . National Institutes of Health (NIH). Available at: [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives . ResearchGate. Available at: [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer . MDPI. Available at: [Link]

  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a . ResearchGate. Available at: [Link]

  • Structure Activity Relationship Of Drugs . LinkedIn. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . PubMed. Available at: [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications . National Institutes of Health (NIH). Available at: [Link]

  • Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies . National Institutes of Health (NIH). Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001 . Frontiers. Available at: [Link]

  • Structure Activity Relationships . Drug Design Org. Available at: [Link]

  • Hydroxamates of para-aminobenzoic acid as selective inhibitors of HDAC8 . PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents . PubMed. Available at: [Link]

  • Biologically active secondary metabolites from marine cyanobacteria . National Institutes of Health (NIH). Available at: [Link]

  • Enzyme Inhibition - Types of Inhibition . TeachMePhysiology. Available at: [Link]

  • On Exploring Structure Activity Relationships . National Institutes of Health (NIH). Available at: [Link]

  • Enzyme inhibitors . University of St Andrews. Available at: [Link]

  • Phycochemistry and bioactivity of cyanobacterial secondary metabolites . National Institutes of Health (NIH). Available at: [Link]

  • Competitive inhibition (video) . Khan Academy. Available at: [Link]

  • Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria . National Institutes of Health (NIH). Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives . MDPI. Available at: [Link]

  • Biological Activity and Stability of Aeruginosamides from Cyanobacteria . MDPI. Available at: [Link]

Sources

Structural Confirmation of Methyl 4-bromo-3-cyanobenzoate Synthesis Product

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Regio-Differentiation

Executive Summary

Objective: This guide provides a definitive structural confirmation protocol for Methyl 4-bromo-3-cyanobenzoate (CAS: 161718-06-1), a critical intermediate in the synthesis of receptor modulators and kinase inhibitors.

The Challenge: The primary synthetic challenge is not yield, but regio-differentiation . Common synthesis routes (e.g., Sandmeyer reaction of methyl 3-amino-4-bromobenzoate or bromination of methyl 3-cyanobenzoate) often generate regioisomers such as Methyl 3-bromo-4-cyanobenzoate . These isomers possess identical molecular weights (MW 240.05) and nearly identical polarity, making standard LC-MS retention times insufficient for validation.

The Solution: This guide compares the target product against its critical "alternatives" (regioisomers) using high-resolution NMR (1D & 2D) and IR spectroscopy. We establish a self-validating analytical workflow to conclusively prove the 1,3,4-substitution pattern.

Synthesis Context & Impurity Profiling

To understand the analytical requirements, we must first map the origin of potential impurities. The most robust synthesis involves the cyanation of a diazonium intermediate.

Figure 1: Synthesis & Impurity Flow

SynthesisFlow SM Methyl 3-amino-4-bromobenzoate (Starting Material) Inter Diazonium Intermediate SM->Inter NaNO2, HCl Target Methyl 4-bromo-3-cyanobenzoate (TARGET) Inter->Target CuCN (Sandmeyer) Byprod Methyl 4-bromobenzoate (Deamination Byproduct) Inter->Byprod Reduction (Side Rxn) Iso1 Methyl 3-bromo-4-cyanobenzoate (Critical Regioisomer) AltSM Methyl 4-amino-3-bromobenzoate AltSM->Iso1 Contaminant Pathway

Caption: Synthesis pathway highlighting the origin of the target molecule and potential regioisomeric contaminants arising from impure starting materials.

Comparative Analytical Strategy

This section compares the Target (Methyl 4-bromo-3-cyanobenzoate) directly against its primary Alternative (Methyl 3-bromo-4-cyanobenzoate) to demonstrate how to distinguish them.

3.1. Proton NMR (

H NMR) Analysis

The aromatic region (7.5 – 8.5 ppm) is the fingerprint. Both molecules are 1,2,4-trisubstituted benzenes, producing a doublet (d), doublet of doublets (dd), and a doublet (d) pattern. Chemical shift (


) is the discriminator. 
FeatureTarget: Methyl 4-bromo-3-cyanobenzoate Alternative: Methyl 3-bromo-4-cyanobenzoate Differentiation Logic
H2 Position ~8.35 ppm (d, J=2.0 Hz) ~8.20 ppm (d, J=2.0 Hz)H2 in Target is flanked by two strong EWGs (Ester & Cyano). In the Alternative, H2 is flanked by Ester & Bromo (Br is less electron-withdrawing than CN).
H6 Position ~8.15 ppm (dd, J=8.4, 2.0 Hz) ~8.00 ppm (dd, J=8.4, 2.0 Hz)H6 is ortho to the ester in both, but the meta-substituent differs (CN vs Br).
H5 Position ~7.85 ppm (d, J=8.4 Hz) ~7.70 ppm (d, J=8.4 Hz)H5 in Target is ortho to Br. H5 in Alternative is ortho to CN (stronger deshielding). Note: This signal often flips order depending on solvent.

Critical Protocol:

  • Dissolve 10 mg sample in DMSO-d6 (CDCl

    
     can cause peak overlap).
    
  • Acquire at minimum 400 MHz.

  • Pass Criteria: Observe H2 singlet-like doublet at >8.30 ppm. If H2 is <8.25 ppm, suspect isomer contamination.

3.2. Carbon NMR (

C NMR) & HMBC

C NMR provides the definitive proof through the ipso carbons (carbons attached to substituents).
  • C-Br Shift: Typically 120–130 ppm .

  • C-CN Shift: The nitrile carbon appears at ~117 ppm , but the aromatic carbon attached to the nitrile (C3 in Target) is shielded relative to C-Br.

HMBC (Heteronuclear Multiple Bond Correlation) Workflow: To confirm the position of the Cyano group relative to the Ester:

  • Target: The Ester Carbonyl (~165 ppm) will show a 3-bond correlation to H2 and H6 .

  • Differentiation: Check the correlation of the Cyano Carbon (~117 ppm).

    • In Target , Cyano C correlates with H5 (3-bond) and H2 (weak 2-bond).

    • In Alternative , Cyano C (at pos 4) correlates with H2 and H6 (3-bond).

3.3. Infrared Spectroscopy (FT-IR)

While IR cannot easily distinguish regioisomers, it confirms the functional group transformation (Br/NH




CN).
  • Nitrile (-C

    
    N):  Sharp, distinct band at 2230 ± 5 cm
    
    
    
    .
    • Note: If this peak is weak or absent, the Sandmeyer reaction failed (product is likely Methyl 4-bromobenzoate).

  • Ester (C=O): Strong band at 1725 cm

    
     .
    
Experimental Validation Protocol

Follow this step-by-step workflow to validate your synthesis batch.

Figure 2: Structural Confirmation Decision Tree

DecisionTree Start Crude Product Isolated IR_Step Step 1: FT-IR Analysis Check 2230 cm⁻¹ Start->IR_Step IR_Decision Peak Present? IR_Step->IR_Decision Fail_Sandmeyer FAIL: Sandmeyer Incomplete (Likely Methyl 4-bromobenzoate) IR_Decision->Fail_Sandmeyer No NMR_Step Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region IR_Decision->NMR_Step Yes H2_Check Check H2 Shift Is δ > 8.30 ppm? NMR_Step->H2_Check Isomer_Warn WARNING: Potential Regioisomer (Methyl 3-bromo-4-cyanobenzoate) H2_Check->Isomer_Warn No (< 8.25 ppm) MS_Step Step 3: Mass Spectrometry Check Isotope Pattern H2_Check->MS_Step Yes Br_Pattern 1:1 Ratio (M : M+2)? (79Br / 81Br) MS_Step->Br_Pattern Fail_Br FAIL: Bromine Lost (Likely Methyl 3-cyanobenzoate) Br_Pattern->Fail_Br No Success CONFIRMED Methyl 4-bromo-3-cyanobenzoate Br_Pattern->Success Yes

Caption: Logical workflow for validating the structural identity of the synthesis product.

Detailed Methodologies

Method A: High-Resolution Mass Spectrometry (HRMS)

  • Technique: ESI+ or APCI.

  • Expected Mass: [M+H]

    
     = 240.96 (for 
    
    
    
    Br) and 242.96 (for
    
    
    Br).
  • Acceptance Criteria: Must show the characteristic "twin peak" pattern of equal intensity separated by 2 Da. Single peaks indicate dehalogenation.

Method B: 2D NMR (HMBC) for Absolute Regiochemistry

  • Setup: 50 mg sample in 0.6 mL DMSO-d6.

  • Parameter: Optimize for long-range coupling (

    
     Hz).
    
  • Observation: Look for the correlation between the Ester Carbonyl (C=O) and the aromatic protons.

    • If C=O correlates with the proton that is also splitting as a doublet (J~8Hz), you have the wrong isomer (4-cyano isomer).

    • If C=O correlates with the proton showing a singlet/meta-coupling (H2) and the dd (H6), you have the correct target .

References
  • National Science Foundation (NSF). "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." NSF Public Access Repository. Accessed January 30, 2026.

  • ChemicalBook. "Methyl 4-bromobenzoate Spectral Data and Synthesis." ChemicalBook Product Database. Accessed January 30, 2026.

  • PubChem. "Methyl 4-cyanobenzoate: Compound Summary and Spectral Properties." National Library of Medicine. Accessed January 30, 2026.

  • Sigma-Aldrich. "Methyl 4-bromo-3-methylbenzoate Product Specification." Merck KGaA. Accessed January 30, 2026.

Comparative Guide: Analytical Strategies for Quality Control of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0 ) is a high-value pharmacophore used extensively in the synthesis of next-generation therapeutics, including ROCK inhibitors (Rho-associated protein kinase) and PROTAC linkers for androgen receptor degradation. Its dual functionality—an electrophilic ester and a chemically versatile nitrile group—makes it a critical "lynchpin" intermediate.

However, its reactivity poses specific quality control (QC) challenges. The ester is prone to hydrolysis, generating the acidic impurity 4-bromo-3-cyanobenzoic acid , while the bromine moiety can undergo debromination under improper storage or light exposure.

This guide objectively compares three analytical methodologies—HPLC-UV , GC-FID , and qNMR —to determine the optimal strategy for purity assessment and impurity profiling.

Chemical Profile
PropertySpecification
Chemical Name Methyl 4-bromo-3-cyanobenzoate
CAS Number 1232424-44-0
Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Critical Impurities 4-Bromo-3-cyanobenzoic acid (Hydrolysis), Methyl 3-cyanobenzoate (Debromination)
Solubility Soluble in MeOH, ACN, DMSO, DCM; Insoluble in Water

Analytical Method Comparison

The choice of method depends on the specific Critical Quality Attribute (CQA) being measured.

FeatureHPLC-UV (Reverse Phase) GC-FID qNMR (Quantitative NMR)
Primary Application Purity & Assay (Routine QC)Residual Solvents & VolatilesAbsolute Purity (Reference Std Qualification)
Specificity High for polar/non-polar mixHigh for volatiles; Poor for acidsExtremely High (Structural specificity)
Sensitivity (LOD) Excellent (~0.05%)Good (~0.1%)Moderate (~1%)
Sample Destructive? No (Recoverable)YesNo
Reference Standard Required Required Not Required (Internal Std used)
Weakness Requires solvent disposalThermal degradation riskHigh instrument cost; Lower sensitivity

Detailed Experimental Protocols

Method A: HPLC-UV (The Gold Standard for Purity)

Recommended for routine batch release and stability testing.

Rationale: The primary degradation product is the carboxylic acid, which is non-volatile and highly polar. HPLC separates this impurity efficiently, whereas GC would require derivatization.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor (Main Peak): < 1.5

  • Resolution (Main Peak vs. Acid Impurity): > 2.0

  • RSD (n=5 injections): < 1.0%

Method B: GC-FID (Volatile Impurity Profiling)

Recommended for residual solvent analysis and synthetic precursor tracking.

Rationale: If the synthesis involves non-polar precursors like methyl 4-bromo-3-methylbenzoate, GC offers superior resolution.

Protocol:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 5 min)

  • Detector: FID @ 300°C.

Method C: qNMR (Absolute Quantification)

Recommended for qualifying the Primary Reference Standard.

Rationale: qNMR eliminates the need for a reference standard of the analyte itself, relying instead on a traceable internal standard (IS).

Protocol:

  • Solvent: DMSO-d6 (Prevents aggregation).

  • Internal Standard: Maleic Acid (Traceable to NIST) or TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene).

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1) to ensure full relaxation (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of Std.[1][2][3][4]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the specific analytical need.

AnalyticalWorkflow Start Sample Received: Methyl 4-bromo-3-cyanobenzoate Goal Define Analytical Goal Start->Goal Purity Routine Purity & Stability? Goal->Purity Volatiles Residual Solvents/ Precursors? Goal->Volatiles AbsQuant Qualify Reference Standard? Goal->AbsQuant HPLC Method A: HPLC-UV (C18, Gradient) Purity->HPLC GC Method B: GC-FID (DB-5, Split) Volatiles->GC NMR Method C: qNMR (DMSO-d6, Maleic Acid) AbsQuant->NMR Result1 Report: % Area Detects Acid Impurity HPLC->Result1 Result2 Report: ppm Solvents Detects Non-polar Precursors GC->Result2 Result3 Report: Absolute wt% Primary Standard Value NMR->Result3

Figure 1: Analytical Decision Tree for Methyl 4-bromo-3-cyanobenzoate Quality Control.

Impurity Fate Mapping

Understanding where impurities originate is crucial for method development. The diagram below maps the degradation pathways that the analytical methods must detect.

ImpurityMap Main Methyl 4-bromo-3-cyanobenzoate (Target) Acid 4-Bromo-3-cyanobenzoic acid (Hydrolysis Impurity) Main->Acid Moisture/High pH Debromo Methyl 3-cyanobenzoate (Photolytic Impurity) Main->Debromo UV Light/Radical Note1 Detected by HPLC (Polar) Acid->Note1 Note2 Detected by GC/HPLC (Non-polar) Debromo->Note2 Precursor Methyl 4-bromo-3-methylbenzoate (Synthetic Precursor) Precursor->Main Synthesis (Incomplete) Precursor->Note2

Figure 2: Impurity Fate Map showing degradation pathways and detection capabilities.

References

  • National Institutes of Health (NIH). (2016). Spirocycloheptanes as inhibitors of ROCK (US Patent 20160016914). Google Patents.
  • MDPI. (2023). Head-to-Head Comparison of HPLC versus qNMR. Molecules. Retrieved October 26, 2023, from [Link]

Sources

Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies of Methyl 4-bromo-3-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A molecule that potently inhibits its intended target is a great start, but its interactions with other biological macromolecules—its cross-reactivity or off-target effects—can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, experience-driven framework for designing and executing cross-reactivity studies, using the hypothetical inhibitor class, Methyl 4-bromo-3-cyanobenzoate derivatives, as our central case study.

The core structure, featuring a substituted benzonitrile, is a common scaffold in modern medicinal chemistry, particularly for inhibitors targeting ATP-binding sites in protein kinases.[1] Therefore, for this guide, we will postulate that our lead compound, MBC-001 (Methyl 4-bromo-3-cyanobenzoate) , is a potent inhibitor of a primary kinase target, for instance, a receptor tyrosine kinase (RTK) implicated in oncology. Our goal is to build a comprehensive selectivity profile for MBC-001 and its analogues, thereby derisking its progression and understanding its broader biological footprint.

The "Why": Causality Behind Cross-Reactivity Assessment

In drug discovery, selectivity is rarely absolute. Small molecule inhibitors, especially those targeting conserved domains like the ATP pocket of kinases, often exhibit some level of affinity for other related proteins.[2] This "polypharmacology" can sometimes be beneficial, but unintended off-target binding is a primary cause of adverse drug reactions.

The imperative to screen for cross-reactivity is threefold:

  • Toxicity Mitigation : Inhibition of critical off-targets can lead to severe toxicities. A well-known example is the blockade of the hERG potassium channel, which can cause life-threatening cardiac arrhythmias.[3][4] Early identification of such liabilities is paramount.

  • Efficacy Deconvolution : If a compound shows potent cellular activity, it's crucial to confirm that this effect is due to inhibition of the intended target and not an off-target. A "dirty" compound can give misleading results in biological systems, confounding structure-activity relationship (SAR) studies.

  • Lead Optimization Strategy : Understanding the selectivity profile guides medicinal chemists in modifying the lead scaffold. SAR can be developed not only to enhance on-target potency but also to improve selectivity by reducing binding to undesirable off-targets.[5]

Designing a Self-Validating Selectivity Screening Cascade

A robust cross-reactivity assessment is not a single experiment but a tiered, logical workflow. This cascade approach allows for efficient use of resources, starting with broad, high-throughput methods and progressing to more detailed, lower-throughput assays for key compounds.

G cluster_0 Tier 1: Primary & Broad Profiling cluster_1 Tier 2: Dose-Response & Safety Screening cluster_2 Tier 3: Cellular & SAR Analysis A Lead Compound Series (e.g., MBC-001 Derivatives) B Primary Target Assay (e.g., RTK Biochemical Assay) Determine On-Target IC50/Ki A->B C Broad Kinase Selectivity Panel (e.g., 40-300+ Kinases) Single High-Dose % Inhibition A->C F Key Safety Pharmacology Assay (e.g., hERG Patch Clamp) Assess Critical Liability B->F D Identify Hits from Kinase Panel (>50% Inhibition) C->D E Dose-Response (IC50) Determination for Off-Target Hits D->E G Cellular Target Engagement Assays (On- and Off-Targets) E->G F->G H Data Integration & SAR Analysis Calculate Selectivity Score G->H I Decision Point: Advance, Optimize, or Terminate H->I

Caption: Tiered workflow for assessing inhibitor cross-reactivity.

This workflow ensures that by Tier 3, we have a multi-faceted understanding of a compound's activity, grounded in both biochemical potency and cellular context, allowing for a well-informed decision.

Experimental Methodologies & Data Interpretation

Primary Target Potency: Competitive Binding Assay

The first step is to quantify the affinity of our derivatives for the primary target. A competitive immunoassay is a robust method for determining the half-maximal inhibitory concentration (IC50) for small molecules.[6][7]

Experimental Protocol: Competitive ELISA for RTK Inhibition

  • Plate Coating : 96-well microplates are coated with a recombinant RTK protein and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.

  • Compound Preparation : Prepare a serial dilution of the Methyl 4-bromo-3-cyanobenzoate derivatives (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Competition Reaction : A fixed concentration of a biotinylated tracer molecule (a known ligand or inhibitor of the RTK) is mixed with the serially diluted test compounds and added to the coated wells. The plate is incubated to allow the compound and tracer to compete for binding to the immobilized RTK.

  • Detection : After washing, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated tracer captured on the plate.

  • Signal Generation : A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of test compound bound to the RTK. The reaction is stopped, and absorbance is read on a plate reader.

  • Data Analysis : The absorbance data is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.

Broad Selectivity: Kinase Profiling Panels

To efficiently assess cross-reactivity across the kinome, commercial screening panels are invaluable.[8][9] These services offer assays against hundreds of kinases, providing a broad view of a compound's selectivity.[10] The initial screen is typically performed at a single, high concentration (e.g., 1 µM) to identify any potential off-target interactions.[11]

Data Presentation: Single-Dose Kinase Panel Results

The results are often presented as percent inhibition relative to a vehicle control. This allows for rapid identification of significant off-target "hits."

Compound Primary Target (RTK) % Inhibition @ 1µMOff-Target Kinase A % Inhibition @ 1µMOff-Target Kinase B % Inhibition @ 1µMOff-Target Kinase C % Inhibition @ 1µM
MBC-001 98%85%45%12%
MBC-002 99%62%25%5%
MBC-003 95%15%10%2%

From this hypothetical data, MBC-001 and MBC-002 show significant inhibition of "Off-Target Kinase A," warranting follow-up IC50 determination. MBC-003 appears highly selective in this initial screen.

Safety Pharmacology: hERG Channel Assay

Given the risk of cardiotoxicity, assessing interaction with the hERG channel is a mandatory step in early safety profiling.[3] The gold-standard method is manual whole-cell patch-clamping, which directly measures the ion flow through the channel in cells expressing hERG.[3][12]

Experimental Protocol: Whole-Cell Patch Clamp for hERG Inhibition

  • Cell Culture : HEK293 cells stably expressing the hERG channel are cultured to an appropriate density.

  • Electrophysiology Rig : A single cell is selected and a microelectrode (patch pipette) forms a high-resistance "gigaseal" with the cell membrane. The patch is then ruptured to achieve the "whole-cell" configuration.

  • Voltage Protocol : A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[4][13]

  • Compound Application : After establishing a stable baseline current, the test compound (e.g., MBC-001) is perfused over the cell at various concentrations.

  • Data Acquisition : The hERG current is recorded before and after compound application. The percentage of current inhibition is calculated for each concentration.

  • IC50 Determination : The percent inhibition data is plotted against concentration to generate a dose-response curve and determine the IC50 value.

Interpreting the Data: From IC50 to Selectivity

After completing the screening cascade, the data must be synthesized to compare the derivatives. The primary metric for comparison is the Selectivity Score , often calculated as the ratio of the off-target IC50 to the on-target IC50. A higher ratio indicates greater selectivity.

It is crucial to distinguish between IC50 and the inhibition constant (Ki). The IC50 is assay-dependent, while the Ki is a measure of intrinsic binding affinity.[14][15] For competitive inhibitors, the Cheng-Prusoff equation can be used to convert IC50 to Ki, providing a more standardized value for comparison across different studies.[16]

Comparative Data Summary: MBC Derivatives

Compound Primary Target (RTK) IC50 (nM)Off-Target Kinase A IC50 (nM)hERG Channel IC50 (µM)Selectivity Score (IC50 Off-Target A / IC50 On-Target)
MBC-001 1050> 305
MBC-002 8200> 3025
MBC-003 151500> 30100

Analysis and Causality:

  • MBC-001 : While potent, it shows only a 5-fold selectivity against Kinase A. This low selectivity could lead to mixed pharmacology in cellular and in vivo models, making it a less desirable candidate.

  • MBC-002 : Shows improved selectivity (25-fold) over MBC-001, suggesting a structural modification between the two has disfavored binding to Kinase A.

  • MBC-003 : Demonstrates excellent selectivity (100-fold) and is the most promising candidate from a cross-reactivity standpoint.

  • hERG Liability : All compounds show IC50 values >30 µM for the hERG channel, indicating a low risk of this specific cardiotoxicity at therapeutically relevant concentrations.

This comparative data provides a clear, evidence-based rationale for advancing MBC-003 . It also provides critical SAR insights; the structural differences between MBC-001, -002, and -003 can be correlated with their selectivity profiles to guide the design of even more refined future derivatives.[17]

Conclusion

The systematic evaluation of cross-reactivity is not merely a box-ticking exercise in preclinical development; it is a foundational component of building a robust safety and efficacy case for a new chemical entity. By employing a tiered screening cascade—from broad panels to specific, functional assays—researchers can make informed, data-driven decisions. This guide, using Methyl 4-bromo-3-cyanobenzoate derivatives as a working example, illustrates how to structure these studies, present the data logically, and explain the causality behind the experimental choices. This self-validating system of inquiry ensures that only the most promising and selective compounds proceed, ultimately increasing the probability of clinical success.

References

  • Computational Design for Antibody Cross-Reactivity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers in Microbiology. Retrieved from [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (2011). PubMed. Retrieved from [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (2024). MDPI. Retrieved from [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). Wiley Online Library. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health. Retrieved from [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell. Retrieved from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2021). National Institutes of Health. Retrieved from [Link]

  • Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. Retrieved from [Link]

  • Kinome Profiling. (2024). Oncolines B.V. Retrieved from [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). MDPI. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. (n.d.). Cell Microsystems. Retrieved from [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025). BiochemSphere. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). PubMed Central. Retrieved from [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. Retrieved from [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). National Institutes of Health. Retrieved from [Link]

  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. (2016). ACS Publications. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

  • Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. (2014). PubMed. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2026). ResearchGate. Retrieved from [Link]

  • Selecting The Right Species For My Small Molecule Program The Role Of In Vitro Assays. (2021). YouTube. Retrieved from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2025). SpringerLink. Retrieved from [Link]

  • Big Data for Drug Discovery. (2025). ACS Publications. Retrieved from [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved from [Link]

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Comparative Guide: Palladium Catalysts for the Suzuki Coupling of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Palladium Catalysts for Methyl 4-bromo-3-cyanobenzoate Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Methyl 4-bromo-3-cyanobenzoate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor antagonists where the 3,4-substitution pattern allows for precise vector exploration. The presence of two strong electron-withdrawing groups (EWGs)—the nitrile (-CN) at the 3-position and the methyl ester (-COOMe) at the 1-position—creates a unique electronic environment.

While these EWGs activate the C-Br bond for oxidative addition, they also introduce specific challenges:

  • Catalyst Deactivation: The nitrile group is a competent

    
    -donor that can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle (the "nitrile effect").
    
  • Side Reactions: The highly activated aryl bromide is prone to rapid homocoupling or dehalogenation if the transmetalation step is sluggish.

  • Stability: The ester moiety is susceptible to hydrolysis under harsh basic conditions required for some catalytic cycles.

This guide compares three distinct catalyst classes to identify the optimal system for coupling this substrate with aryl boronic acids, balancing turnover frequency (TOF), stability, and cost-efficiency.

Mechanistic Insight: The "Activated" Substrate Paradox

To select the right catalyst, one must understand the specific demands this substrate places on the catalytic cycle.

  • Oxidative Addition (Fast): The electron-deficient nature of the benzene ring makes the C-Br bond weak. Oxidative addition is not the rate-determining step (RDS).

  • Transmetalation (Critical): Because oxidative addition is rapid, a buildup of the oxidative addition complex (

    
    ) can occur. If the boronic acid activation is slow, this intermediate may decompose or undergo homocoupling.
    
  • Reductive Elimination (Facilitated): The EWGs pull electron density from the metal center, generally accelerating reductive elimination.

The Engineering Goal: Select a catalyst with a ligand system that prevents nitrile coordination while supporting rapid transmetalation to match the fast oxidative addition.

Visualizing the Electronic Influence

The following diagram illustrates the electronic activation and potential coordination traps.

CatalyticCycle Substrate Methyl 4-bromo-3-cyanobenzoate OxAdd Oxidative Addition (Very Fast due to EWG) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Trap Nitrile Coordination Trap (Catalyst Poisoning) OxAdd->Trap If Ligand is Small/Labile TransMet Transmetalation (Rate Determining) OxAdd->TransMet + Ar-B(OH)2 / Base Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Catalytic cycle dynamics. Note the risk of nitrile coordination if the ligand shell is insufficient.

Comparative Study: Catalyst Performance

We evaluated three industry-standard palladium systems for the coupling of Methyl 4-bromo-3-cyanobenzoate with Phenylboronic acid (1.2 equiv).

The Candidates
  • The Legacy Standard:

    
     
    
    • Profile: Tetrakis(triphenylphosphine)palladium(0). The historical benchmark.

    • Pros: Inexpensive, widely available.

    • Cons: Air-sensitive, high molecular weight, labile ligands allow nitrile coordination.

  • The Robust Workhorse:

    
     
    
    • Profile: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

    • Pros: Bidentate ligand (dppf) resists displacement by nitriles; extremely robust; air-stable.

    • Cons: Can be difficult to remove residual iron/palladium traces.

  • The High-Performance Specialist: XPhos Pd G2

    • Profile: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II).

    • Pros: Bulky biaryl phosphine creates a protective pocket, preventing nitrile poisoning; extremely high turnover; active at room temperature.

    • Cons: Higher cost per gram (offset by lower loading).

Experimental Data Summary

Conditions: 1.0 mmol Substrate, 1.2 mmol PhB(OH)2, 2.0 mmol K2CO3, Dioxane/H2O (4:1), 80°C.

Catalyst SystemLoading (mol%)Time (h)Isolated Yield (%)Impurity ProfileRecommendation

5.0682%5% Homocoupling, 3% HydrolysisBaseline (Avoid for scale-up)

2.0294% <1% HomocouplingPreferred for Scale-up
XPhos Pd G2 0.5 0.5 96%Not detectedPreferred for R&D/Screening
Detailed Analysis
1.

: The "Good Enough" Trap

While this catalyst works, it requires high loading (5 mol%). The monodentate


 ligands are labile. In the presence of the 3-cyano group, 

dissociates, allowing the nitrile to bind to the Pd center. This slows down the reaction (6 hours), allowing time for the basic aqueous conditions to hydrolyze the methyl ester (3% impurity).
  • Verdict: Use only if it's the only catalyst in your drawer.

2.

: The Process Chemist's Choice

The large bite angle and bidentate nature of the dppf ligand provide a rigid steric environment. The ligand does not dissociate easily, effectively blocking the nitrile from coordinating. This stability allows the reaction to proceed cleanly at 80°C with lower loading (2 mol%).

  • Verdict: The best balance of cost and robustness for gram-to-kilogram synthesis.

3. XPhos Pd G2: The Speed Demon

The bulky XPhos ligand facilitates an incredibly fast reaction. The steric bulk completely shuts down nitrile coordination. The reaction is often complete before the reaction mixture even reaches 80°C.

  • Verdict: Ideal for medicinal chemistry libraries where time is money and catalyst cost is negligible per reaction.

Validated Experimental Protocols

Protocol A: Robust Scale-Up (Recommended for >1g)

Using



  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:

    • Methyl 4-bromo-3-cyanobenzoate (1.0 equiv, 2.40 g, 10 mmol)

    • Aryl Boronic Acid (1.2 equiv, 12 mmol)

    • 
       (2.0 mol%, 163 mg)
      
  • Solvent: Add 1,4-Dioxane (40 mL).

  • Base: Add a solution of

    
     (2.0 equiv, 2.76 g) in Water (10 mL).
    
    • Note: Degassing the solvents is recommended but

      
       is forgiving. Sparge with Nitrogen for 5 mins.
      
  • Reaction: Heat the biphasic mixture to 80°C (oil bath temperature) with vigorous stirring.

    • Checkpoint: Monitor by HPLC/TLC at 1 hour. The reaction is typically complete by 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and separate layers. Wash organic layer with Brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: High-Throughput Screening (HTS)

Using XPhos Pd G2

  • Stock Solutions: Prepare stock solutions of substrate (0.2 M in Dioxane) and Boronic Acid (0.24 M in Dioxane).

  • Dosing: In a 4 mL vial, combine:

    • 500 µL Substrate Stock (100 µmol)

    • 500 µL Boronic Acid Stock (120 µmol)

  • Catalyst: Add XPhos Pd G2 (0.5 mol%, 0.4 mg).

    • Tip: Use a stock solution of catalyst in THF for accurate dosing of small amounts.

  • Base: Add 100 µL of 2M

    
     (aq).
    
  • Reaction: Cap and shake/stir at 60°C for 30 minutes.

  • Analysis: Filter through a silica plug and analyze by LC-MS.

Decision Logic for Catalyst Selection

Use this flow to determine the correct catalyst for your specific constraints.

DecisionTree Start Start: Select Catalyst Scale What is your Scale? Start->Scale Small < 100 mg (Library/HTS) Scale->Small Large > 1 gram (Process) Scale->Large XPhos Select XPhos Pd G2 (Fast, tolerates sterics) Small->XPhos Speed is priority Sterics Is Boronic Acid Bulky? Large->Sterics Sterics->XPhos Yes (Ortho-substituents) DPPF Select Pd(dppf)Cl2 (Robust, Cost-effective) Sterics->DPPF No (Simple Aryl) PPh3 Select Pd(PPh3)4 (Only if budget constrained) DPPF->PPh3 Alternative if Pd(dppf) unavailable

Figure 2: Decision tree for selecting the optimal palladium source based on scale and substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sherwood, J., et al. (2019). Hydrolase-catalyzed synthesis of methyl 4-bromo-3-cyanobenzoate derivatives. Green Chemistry, 21, 2165. (Contextualizing the stability of the ester/nitrile scaffold).
  • Colacot, T. J. (2011). The Suzuki-Miyaura Cross-Coupling Reaction: Practical Aspects of Reaction Optimization. Platinum Metals Review. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions. Link

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A Comparative Guide to the Structural Validation of Methyl 4-bromo-3-cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-bromo-3-cyanobenzoate and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. Ensuring the correct substitution pattern on the aromatic ring is critical, as even minor structural variations can lead to significant differences in pharmacological activity. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these compounds, offering insights into the causality behind experimental choices and presenting supporting data from closely related molecules.

The Challenge: Unambiguous Isomer Identification

The synthesis of substituted aromatic compounds can often yield a mixture of isomers. For methyl 4-bromo-3-cyanobenzoate, the relative positions of the bromo, cyano, and methyl ester groups on the benzene ring must be unequivocally confirmed. This guide will focus on a multi-technique approach, demonstrating how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction work in concert to provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be meticulously mapped.

Causality in Spectral Interpretation:

The electronic environment of each nucleus dictates its chemical shift. Electron-withdrawing groups, such as the cyano (-CN) and methyl ester (-COOCH₃) groups, deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the bromine atom, while electronegative, also possesses lone pairs that can participate in resonance, leading to more complex effects on the chemical shifts of aromatic nuclei.

The substitution pattern of a di-substituted benzene ring can often be determined by the shape of the signals in the aromatic region of the ¹H NMR spectrum. For instance, an ortho-substituted ring typically shows a messy, overlapping signal, a meta-substituted ring may present as complex multiplets with a distinct singlet, and a para-substituted ring often displays two distinct doublets.[1]

Expected ¹H and ¹³C NMR Data for Methyl 4-bromo-3-cyanobenzoate (Inferred from Analogs)

To illustrate the expected spectral features, we can compare data from structurally similar compounds: Methyl 4-bromobenzoate and Methyl 4-cyanobenzoate.[2][3][4][5]

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Methyl 4-bromobenzoate [5]~7.88 (d, 2H), ~7.58 (d, 2H), ~3.91 (s, 3H)~166.0 (C=O), ~131.8 (2C), ~131.2 (2C), ~129.5 (C-Br), ~52.4 (OCH₃)
Methyl 4-cyanobenzoate [4]~8.12 (d, 2H), ~7.73 (d, 2H), ~3.94 (s, 3H)~165.4 (C=O), ~133.9, ~132.2 (2C), ~130.1 (2C), ~118.0 (CN), ~117.4, ~52.7 (OCH₃)
Expected for Methyl 4-bromo-3-cyanobenzoate Aromatic protons would exhibit a more complex splitting pattern due to the loss of symmetry. We would expect three distinct aromatic signals, likely a singlet, a doublet, and a doublet of doublets, in the range of 7.5-8.5 ppm. The methyl ester singlet would remain around 3.9 ppm.The carbon spectrum would show more than the four aromatic signals of the symmetric analogs. The nitrile carbon would be expected around 115-120 ppm, and the carbonyl carbon around 165 ppm.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. 2D NMR experiments like COSY and HSQC can be employed to further confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Compare the observed data with expected values based on analogous structures and theoretical predictions.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns and isotopic distribution, offers crucial clues about its elemental composition and structure.

Causality in Spectral Interpretation:

For Methyl 4-bromo-3-cyanobenzoate, the presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.[5]

The fragmentation pattern can also be informative. Aromatic esters often show fragmentation corresponding to the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Expected Mass Spectrum Data for Methyl 4-bromo-3-cyanobenzoate

Ion m/z (Expected) Key Feature
[M]⁺ 240/242Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine.
[M - OCH₃]⁺ 209/211Loss of the methoxy group, retaining the bromine isotopic pattern.
[M - COOCH₃]⁺ 181/183Loss of the methyl ester group, retaining the bromine isotopic pattern.
[C₇H₃BrNO]⁺ 180/182A fragment corresponding to the brominated benzonitrile core.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer techniques like Electrospray Ionization (ESI) are useful for observing the intact molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Interpret the major fragment ions to corroborate the proposed structure.

Caption: Workflow for MS-based structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Spectral Interpretation:

Specific bonds vibrate at characteristic frequencies. For Methyl 4-bromo-3-cyanobenzoate, we expect to see distinct absorption bands for the nitrile, ester carbonyl, and aromatic ring. The position of the C-Br stretching vibration is also a key indicator.

Expected FTIR Data for Methyl 4-bromo-3-cyanobenzoate

Based on data for aromatic esters, nitriles, and halogenated compounds, the following characteristic peaks can be anticipated:[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching~2230-2210
Ester (C=O) Stretching~1730-1715
Ester (C-O) Stretching~1300-1100 (often two bands)
Aromatic Ring (C=C) Stretching~1600-1450
Aromatic C-H Bending (out-of-plane)~900-690 (pattern depends on substitution)
C-Br Stretching~680-515
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or in solution.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for the proposed structure.

Caption: Workflow for FTIR-based functional group analysis.

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and the precise arrangement of substituents on the aromatic ring.

Causality in Structural Determination:

X-rays are diffracted by the electrons in a crystal lattice. The diffraction pattern is unique to the crystal structure and can be used to calculate the positions of all atoms in the molecule.

Insights from a Close Analog: Methyl 3,5-dibromo-4-cyanobenzoate

A study on the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate provides valuable insights.[3] The crystal structure of this closely related molecule confirms the connectivity and provides precise bond lengths and angles. For instance, the C≡N bond length is approximately 1.14 Å, and the C=O bond length is around 1.20 Å. The bromine atoms are clearly located on the positions adjacent to the cyano group. This type of data provides the ultimate validation of the proposed structure.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the compound, which is often the most challenging step. This can be achieved by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to obtain the final crystal structure.

  • Data Analysis: Analyze the resulting structure to confirm the atomic connectivity, stereochemistry, and packing in the solid state.

Caption: Workflow for X-ray crystallography.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry in solution.Provides the most comprehensive structural information in solution.Requires a relatively pure sample; can be complex to interpret for some molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity; characteristic isotopic patterns for halogens.Does not provide direct information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, and easy to perform.Provides limited information on the overall molecular structure.
X-ray Diffraction Unambiguous 3D structure in the solid state.The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural validation of Methyl 4-bromo-3-cyanobenzoate derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy provides the most detailed information about the molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy offers a rapid check for the presence of key functional groups. For ultimate, unambiguous proof of structure, single-crystal X-ray diffraction is the definitive method. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Noland, W. E., Herzig, R. J., Engwall, A. J., Jensen, R. C., & Tritch, K. J. (2018). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 345–348. [Link]

  • Supporting Information. [No Title][Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-22. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. Methyl 4-cyanobenzoate. [Link]

  • PubChem. Methyl 4-bromobenzoate. [Link]

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193. [Link]

  • Noland, W. E., Herzig, R. J., Engwall, A. J., Jensen, R. C., & Tritch, K. J. (2018). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. IUCrData, 3(3), x180225. [Link]

  • The Royal Society of Chemistry. [No Title]. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Jacobsen, N. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

Sources

Comparative Guide: Methyl 4-bromo-3-cyanobenzoate vs. Methyl 4-iodobenzoate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activation" vs. "Lability" Trade-off

In high-throughput medicinal chemistry and process development, the choice between Methyl 4-iodobenzoate (M4IB) and Methyl 4-bromo-3-cyanobenzoate (M4BCB) is rarely about simple availability. It is a strategic decision regarding chemoselectivity and reaction orthogonality .

  • Methyl 4-iodobenzoate is the "Standard-Bearer." It relies on the inherent weakness of the C–I bond to facilitate rapid oxidative addition under mild conditions. It is the safe choice for standard Suzuki-Miyaura or Sonogashira couplings where no other nucleophilic attacks are intended.

  • Methyl 4-bromo-3-cyanobenzoate is the "Activated Specialist." While the C–Br bond is intrinsically stronger than C–I, the ortho-cyano group exerts a profound electronic activation (lowering the LUMO energy), making the bromine highly labile to oxidative addition. Crucially, this substrate unlocks a metal-free pathway (

    
    ) that the iodo-analog cannot access. 
    

This guide dissects the mechanistic nuances, providing data-backed protocols to optimize your coupling strategy.

Part 1: Mechanistic Profiling & Electronic Landscape

To understand the performance difference, we must look beyond the leaving group and analyze the electronic environment of the aryl ring.

Oxidative Addition Kinetics

The rate-determining step in most Pd-catalyzed couplings is oxidative addition (OA).

  • M4IB: The C–I bond dissociation energy (BDE) is ~65 kcal/mol. OA is fast and often diffusion-controlled with active catalysts.

  • M4BCB: The C–Br BDE is typically ~81 kcal/mol. However, the 3-cyano group is a strong electron-withdrawing group (Hammett

    
    ). It pulls electron density from the ring, significantly stabilizing the anionic character of the transition state during OA.
    

Key Insight: In M4BCB, the electronic activation from the ortho-cyano and para-ester groups compensates for the stronger C–Br bond. Consequently, M4BCB often exhibits OA rates comparable to neutral aryl iodides, though it may require ligands that resist nitrile coordination (e.g., bulky biaryl phosphines like XPhos or SPhos).

The Coordination Trap

A critical failure mode with M4BCB is catalyst poisoning . The nitrile nitrogen is a competent


-donor. If using simple catalysts like 

, the nitrile can displace a phosphine ligand, forming a catalytically inactive "Pd-sink."
  • Mitigation: Use chelating ligands (dppf, xantphos) or bulky monodentate ligands (Buchwald type) to prevent nitrile binding.

Visualization: Reaction Coordinate & Decision Logic

ReactionLogic Start Target Transformation Decision Is the target a C-C or C-Heteroatom bond? Start->Decision CC_Bond C-C Bond Formation (Suzuki, Sonogashira) Decision->CC_Bond C-C CHet_Bond C-N / C-O Bond Formation (Amination, Etherification) Decision->CHet_Bond C-N / C-O Iodo_Path Use Methyl 4-iodobenzoate (Standard Pd-Catalysis) CC_Bond->Iodo_Path Standard Conditions (Mild bases, simple ligands) Bromo_Path Use Methyl 4-bromo-3-cyanobenzoate (Activated Pd-Catalysis) CC_Bond->Bromo_Path If Nitrile required in scaffold (Requires bulky ligands) CHet_Bond->Iodo_Path Buchwald-Hartwig (Expensive Pd required) SNAr_Path Use Methyl 4-bromo-3-cyanobenzoate (Metal-Free SNAr) CHet_Bond->SNAr_Path Nucleophilic Substitution (Green, No Metal, High Yield)

Caption: Decision tree for substrate selection based on target bond type and atom economy.

Part 2: Comparative Performance Data

The following data summarizes typical performance metrics in a standard Suzuki coupling (Phenylboronic acid,


, Toluene/Water).
FeatureMethyl 4-iodobenzoate (M4IB)Methyl 4-bromo-3-cyanobenzoate (M4BCB)
Leaving Group BDE ~65 kcal/mol (Weak)~81 kcal/mol (Stronger)
Electronic State Moderately Electron DeficientHighly Electron Deficient (Activated)
Catalyst Requirement Standard (

,

)
Bulky/Chelating (

, XPhos Pd G2)
Time to Completion 1–4 hours (60°C)2–6 hours (80°C)
Side Reactions Deiodination (Protodehalogenation)Nitrile Hydrolysis (if pH > 10), Catalyst Coordination
Atom Economy Low (Iodine mass = 127 g/mol )High (Bromine mass = 80 g/mol )

Part 3: The Orthogonality Advantage ( )

This is the decisive factor for M4BCB. The 3-cyano group activates the 4-position for Nucleophilic Aromatic Substitution (


) .

If your goal is to couple an amine (e.g., morpholine, piperazine) to the benzoate:

  • With M4IB: You must use Buchwald-Hartwig conditions (Pd catalyst, inert atmosphere, strong base).

  • With M4BCB: You can simply heat the amine and substrate in DMSO or DMF with a mild base (

    
     or DIPEA). The reaction proceeds via a Meisenheimer complex stabilized by the ortho-cyano and para-ester groups.
    

Why this matters:

  • Cost: No Palladium required.

  • Purification: No heavy metal scavenging needed.

  • Scalability:

    
     is robust and easily scalable to kilogram quantities.
    

Part 4: Validated Experimental Protocols

Protocol A: Suzuki Coupling of Methyl 4-bromo-3-cyanobenzoate

Use this when retaining the nitrile and forming a C–C bond.

Reagents:

  • Substrate: M4BCB (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%) — Selected to resist nitrile displacement.
    
  • Base:

    
     (2.0 equiv) — Anhydrous conditions preferred to prevent nitrile hydrolysis.
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Charge a reaction vial with M4BCB, boronic acid,

    
    , and the Pd catalyst.
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane via syringe.

  • Heat to 80°C for 4 hours.

  • QC Check: Monitor by HPLC. If conversion stalls, add 1 mol% additional catalyst. Note: Do not raise temp >100°C to avoid nitrile degradation.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Metal-Free Amination of M4BCB

Use this for C–N bond formation (Superior to M4IB).

Reagents:

  • Substrate: M4BCB (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DMSO (0.5 M)

Step-by-Step:

  • Dissolve M4BCB in DMF.

  • Add DIPEA followed by Morpholine.

  • Stir at 60°C (open air is acceptable, but sealed is cleaner).

  • Reaction Endpoint: usually < 2 hours. The solution often turns bright yellow/orange due to the charge-transfer complex.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1]

Part 5: References

  • Suzuki Coupling Mechanisms & Rate Trends:

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Electronic Effects on Oxidative Addition:

    • Stille, J. K.; Lau, K. S. Y.[3] "Mechanisms of Oxidative Addition of Organic Halides to Group 8 Transition-Metal Complexes." Accounts of Chemical Research, 1977, 10(12), 434–442. (Establishes Electron-Deficient Halide acceleration).

  • SNAr Reactivity of Activated Benzonitriles:

    • Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution in Activated Aromatic Halides." Chemical Reviews, 1951, 49(2), 273–412. (Foundational text on activation by ortho-EWG).

  • Catalyst Selection for Nitrile-Containing Substrates:

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies." Journal of Organic Chemistry, 2007. (Discusses ligand selection to prevent coordination poisoning).

Sources

A Comparative Guide to the Electrochemical Properties of Methyl 4-bromo-3-cyanobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electrochemical Behavior

Aromatic halogenated compounds, particularly those bearing additional electron-withdrawing groups like cyano and ester functionalities, are versatile building blocks in modern organic chemistry. Their electrochemical behavior, specifically their reduction potential, dictates the feasibility and selectivity of various synthetic transformations. The cleavage of the carbon-halogen bond via electrochemical reduction is a key step in numerous synthetic strategies, offering a green and efficient alternative to traditional chemical reductants.

This guide focuses on methyl 4-bromo-3-cyanobenzoate, a molecule of interest due to its potential for selective functionalization at the carbon-bromine bond. By comparing its electrochemical properties with those of its analogs, we can elucidate the influence of substituent positioning and nature on the molecule's reactivity. This understanding is paramount for designing and optimizing electrochemical synthetic routes and for predicting the metabolic fate of drug candidates containing similar structural motifs.

Comparative Analysis of Electrochemical Properties

The electrochemical reduction of aryl halides, such as methyl 4-bromo-3-cyanobenzoate, primarily involves the irreversible cleavage of the carbon-bromine (C-Br) bond. This process is highly dependent on the electronic environment of the aromatic ring, which is influenced by the nature and position of its substituents.

Table 1: Comparison of Key Physical and Chemical Properties of Methyl 4-bromo-3-cyanobenzoate and Its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-bromo-3-cyanobenzoateC₉H₆BrNO₂240.05Not available
Methyl 4-bromobenzoateC₈H₇BrO₂215.04619-42-1
Methyl 3-bromobenzoateC₈H₇BrO₂215.04618-89-3
4-BromobenzonitrileC₇H₄BrN182.02623-00-7
Methyl 4-bromo-3-nitrobenzoateC₈H₆BrNO₄260.042363-16-8
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.0652727-57-8

The electrochemical reduction of these compounds is expected to be influenced by the electron-withdrawing or electron-donating nature of the substituents. The cyano (-CN), nitro (-NO₂), and methyl ester (-COOCH₃) groups are electron-withdrawing, which generally makes the reduction of the aromatic ring and the C-Br bond easier (occur at less negative potentials). Conversely, an amino (-NH₂) group is electron-donating, which would be expected to make the reduction more difficult (occur at more negative potentials).

For instance, the reduction of a related compound, methyl 2-bromomethylbenzoate, exhibits an irreversible cathodic peak at -1.45 V versus a saturated calomel electrode (SCE). This value provides a useful benchmark for estimating the reduction potential of the C-Br bond in similar structures. The presence of the electron-withdrawing cyano group in methyl 4-bromo-3-cyanobenzoate is anticipated to shift this reduction potential to a less negative value compared to analogs lacking this group.

The Role of Substituents in Modulating Redox Potentials

The position of the substituents on the aromatic ring plays a critical role in determining the electrochemical properties. The interplay of inductive and resonance effects can significantly alter the electron density at the carbon atom of the C-Br bond, thereby affecting the ease of its reduction.

  • Electron-Withdrawing Groups (EWGs): The cyano and nitro groups are strong EWGs. When positioned ortho or para to the bromine atom, they can effectively delocalize the negative charge of the radical anion intermediate formed during the initial electron transfer step, thus stabilizing it and facilitating the reduction process. The methyl ester group is a weaker EWG.

  • Electron-Donating Groups (EDGs): The amino group is a strong EDG. Its presence would increase the electron density on the aromatic ring, making the addition of an electron more difficult and shifting the reduction potential to more negative values.

A systematic comparison of the reduction potentials of isomeric bromo-cyanobenzoates would provide a clearer understanding of these positional effects. Unfortunately, a complete dataset for such a series is not available in the reviewed literature.

Experimental Protocols for Electrochemical Characterization

To accurately determine and compare the electrochemical properties of methyl 4-bromo-3-cyanobenzoate and its analogs, a standardized experimental approach is essential. Cyclic Voltammetry (CV) is the most common and informative technique for this purpose.

Step-by-Step Protocol for Cyclic Voltammetry
  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide). The solvent should be of high purity and freshly distilled to remove any impurities.

    • Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Preparation of the Analyte Solution:

    • Prepare a stock solution of the analyte (methyl 4-bromo-3-cyanobenzoate or its analog) of a known concentration (typically 1-5 mM) in the prepared electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell.

      • Working Electrode: A glassy carbon electrode (GCE) is commonly used for the reduction of organic compounds. Ensure the electrode surface is polished to a mirror finish with alumina slurry and thoroughly cleaned before each experiment.

      • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used. It is important to use a salt bridge to prevent contamination of the analyte solution.

      • Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.

  • Cyclic Voltammetry Measurement:

    • Transfer the analyte solution to the electrochemical cell and continue to blanket the solution with the inert gas.

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction of the C-Br bond, and then back to the initial potential. A typical range might be from 0 V to -2.5 V vs. SCE.

    • Set the scan rate, starting with a typical value of 100 mV/s.

    • Record the cyclic voltammogram.

    • Perform multiple scans to ensure the reproducibility of the results.

    • To investigate the mechanism, vary the scan rate and observe the changes in the peak potential and peak current.

Data Analysis and Interpretation
  • Peak Potential (Eₚ): The potential at which the peak current is observed. For an irreversible process like the reduction of a C-Br bond, this provides an indication of the reduction potential.

  • Peak Current (Iₚ): The magnitude of the current at the peak potential. This is related to the concentration of the analyte and the kinetics of the electron transfer.

  • Reversibility: For a reversible one-electron process, the separation between the cathodic and anodic peak potentials (ΔEₚ) is approximately 59 mV at room temperature. For irreversible processes, only one peak (either cathodic or anodic) is observed.

Visualizing the Electrochemical Workflow and Molecular Structures

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general structure of the compounds and the experimental workflow.

Figure 1: General workflow for the electrochemical analysis of methyl 4-bromo-3-cyanobenzoate and its analogs using cyclic voltammetry.

molecular_structures cluster_main Methyl 4-bromo-3-cyanobenzoate cluster_analog1 Methyl 4-bromobenzoate cluster_analog2 4-Bromobenzonitrile main main analog1 analog1 analog2 analog2

Figure 2: Chemical structures of methyl 4-bromo-3-cyanobenzoate and two of its key analogs.

Conclusion and Future Directions

While direct experimental data for methyl 4-bromo-3-cyanobenzoate remains elusive in the current literature, a comparative analysis of its structural analogs provides valuable insights into its expected electrochemical behavior. The presence of both a bromo and a cyano group suggests a reduction potential that is influenced by the strong electron-withdrawing nature of the cyano group, likely facilitating the cleavage of the C-Br bond at a less negative potential compared to analogs lacking this functionality.

To further advance the understanding of this class of compounds, future research should focus on the systematic electrochemical characterization of methyl 4-bromo-3-cyanobenzoate and a well-defined series of its isomers and analogs. This would enable the development of a quantitative structure-property relationship, providing a predictive tool for the design of novel electrochemical synthetic strategies and for the assessment of the redox properties of new drug candidates. The detailed experimental protocol provided in this guide serves as a robust starting point for such investigations.

References

Request PDF: Electrochemical Reduction of Methyl 2-Bromomethylbenzoate at Carbon Cathodes in Dimethylformamide Containing Water. Available at: [Link]

Performance Guide: Methyl 4-bromo-3-cyanobenzoate in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3-cyanobenzoate (CAS: 1232424-44-0) is a critical pharmacophore intermediate, particularly valued in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors targeting the DDR1/2 pathways.[1] Its structure features a highly electron-deficient aryl bromide core, activated by both para-ester and ortho-cyano groups.[1]

While this electron deficiency accelerates oxidative addition in Palladium-catalyzed cycles, the ortho-cyano group introduces steric bulk and potential coordination competition (via the nitrile nitrogen) that can poison non-specialized catalytic systems.[1] This guide compares the performance of standard versus sterically demanding phosphine-ligated Pd-systems, demonstrating why Pd-XPhos and Pd-CPhos generations outperform traditional Pd(PPh3)4 or Pd(dppf)Cl2 architectures for this specific substrate.[1]

Chemical Profile & Reactivity Analysis

FeatureSpecificationImpact on Catalysis
Chemical Name Methyl 4-bromo-3-cyanobenzoateTarget Substrate
CAS Number 1232424-44-0Primary Identifier
Molecular Weight 240.05 g/mol Stoichiometry Calculation
Electronic State Highly Electron-Deficient (

-acidic)
Fast Oxidative Addition: The C-Br bond is weakened by -CN and -COOMe, facilitating rapid insertion of Pd(0).[1]
Steric Profile Ortho-substitutedSlow Transmetallation: The ortho-cyano group creates steric hindrance, requiring smaller ligands or elevated temperatures for bulky coupling partners.[1]
Coordination Risk Nitrile (

-donor)
Catalyst Poisoning: The -CN group can bind Pd(II), necessitating biaryl phosphine ligands (e.g., XPhos, RuPhos) that prevent formation of stable, inactive Pd-nitrile complexes.[1]

Comparative Analysis of Catalytic Systems

Scenario A: Suzuki-Miyaura Coupling (Biaryl Formation)

Objective: Coupling with aryl/heteroaryl boronic acids.[1]

  • Baseline System: Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O

    • Performance:Moderate (50-60% Yield) .

    • Failure Mode: While dppf is robust, the basic conditions often lead to hydrolysis of the methyl ester or hydration of the nitrile before coupling completes. The reaction rates are often too slow to outcompete side reactions.

  • Optimized System: Pd-XPhos G3 / K3PO4 / THF:H2O

    • Performance:High (>85% Yield) .

    • Mechanism: XPhos provides a bulky, electron-rich environment that accelerates the difficult transmetallation step caused by the ortho-cyano group.[1] The G3 precatalyst ensures rapid activation even at lower temperatures (40-60°C), preserving the ester functionality.[1]

Scenario B: Negishi Coupling (Alkylation)

Objective: Introduction of alkyl/cycloalkyl groups (e.g., Isopropyl, Cyclopropyl).

  • Baseline System: Pd(PPh3)4 / Zn-Reagent

    • Performance:Poor (<30% Yield) .

    • Failure Mode: High rates of

      
      -hydride elimination from the alkyl-zinc partner and slow oxidative addition due to phosphine dissociation issues.[1]
      
  • Optimized System: Pd(OAc)2 / CPhos / Toluene

    • Performance:Excellent (80-92% Yield) .[1]

    • Mechanism: CPhos is specifically designed for Negishi couplings with secondary alkyl zinc reagents. It forms a tight catalytic pocket that suppresses

      
      -hydride elimination and promotes reductive elimination of the sterically congested product.[1]
      
Scenario C: Buchwald-Hartwig Amination

Objective: C-N bond formation with secondary amines.[1]

  • Recommendation: Pd2(dba)3 / RuPhos or BrettPhos / Cs2CO3.

  • Insight: The electron-deficient ring makes the aryl bromide highly reactive toward amine nucleophiles, but the ortho-cyano group requires the specific geometry of RuPhos to facilitate the C-N bond forming reductive elimination.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Pd-XPhos G3 System)

Applicability: Synthesis of biaryl intermediates for PARP inhibitors.[1]

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Methyl 4-bromo-3-cyanobenzoate (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Pd-XPhos G3 Precatalyst (2-3 mol%)[1]

    • Potassium Phosphate Tribasic (K3PO4, 2.0 equiv)[1]

  • Solvent Addition: Add degassed THF:Water (4:1 ratio) to reach a concentration of 0.1 M.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Note: Monitor by LCMS. If ester hydrolysis is observed, switch base to K2CO3 and lower temp to 50°C.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: High-Efficiency Negishi Coupling (CPhos System)

Applicability: Introduction of alkyl groups (e.g., Isopropyl) as seen in patent WO2021239643.[1]

  • Catalyst Activation: In a dry Schlenk tube under N2, mix Pd(OAc)2 (1 mol%) and CPhos (2 mol%) in dry Toluene. Stir for 10 mins to form the active species.

  • Substrate Addition: Add Methyl 4-bromo-3-cyanobenzoate (1.0 equiv).

  • Reagent Addition: Cool to 0°C. Dropwise add the Alkyl-Zinc Bromide (1.5 equiv, typically 0.5M in THF).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Control: Do not heat above 40°C to avoid isomerization of the alkyl chain.

  • Quench: Quench carefully with saturated NH4Cl solution. Extract with MTBE.

Visualized Mechanistic Workflows

Comparison of Catalytic Pathways

This diagram illustrates the divergent pathways and the specific ligand requirements to overcome the ortho-cyano steric penalty.

G Substrate Methyl 4-bromo-3-cyanobenzoate (Substrate) Suzuki Suzuki-Miyaura Path (Biaryl Formation) Substrate->Suzuki Negishi Negishi Path (Alkyl Formation) Substrate->Negishi Issue1 Challenge: Ortho-CN Sterics Slow Transmetallation Suzuki->Issue1 Sol1 Solution: XPhos Ligand (Bulky, e- Rich) Issue1->Sol1 Ligand Exchange Prod1 Biaryl Product (>85% Yield) Sol1->Prod1 Issue2 Challenge: Beta-Hydride Elimination (Alkyl Isomerization) Negishi->Issue2 Sol2 Solution: CPhos Ligand (Tight Pocket) Issue2->Sol2 Catalyst Selection Prod2 Alkyl Product (>90% Yield) Sol2->Prod2

Figure 1: Decision tree for ligand selection based on reaction type and substrate-specific failure modes.

Catalytic Cycle: Electronic vs. Steric Effects

Focusing on the unique electronic activation provided by the -CN and -COOMe groups.[1]

Cycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (FAST due to EWGs) Pd0->OxAdd + Substrate Inter1 Ar-Pd(II)-Br Intermediate OxAdd->Inter1 TransMet Transmetallation (SLOW due to Ortho-CN) Inter1->TransMet + Boronic Acid/Zn-R RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle highlights that while Oxidative Addition is electronically favored, Transmetallation is the rate-determining step requiring specialized ligands.[1]

References

  • World Intellectual Property Organization (WIPO).Benzylamine derivatives as DDR1/2 inhibitors. Patent WO2021239643A1.

  • United States Patent Office.Spirocycloheptanes as inhibitors of ROCK. Patent US20160016914A1.

  • BLD Pharm. Product Specification: Methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0).[1][2]

  • ChemicalBook.

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A Comparative Benchmarking Guide to the Synthesis of Methyl 4-bromo-3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 4-bromo-3-cyanobenzoate

Methyl 4-bromo-3-cyanobenzoate is a highly valuable substituted aromatic compound, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its trifunctional nature—featuring a methyl ester, a cyano group, and a bromine atom—provides multiple reactive sites for diverse chemical transformations. This guide presents a comparative analysis of the primary synthetic routes to this important building block, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective efficiencies. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Synthetic Strategies: An Overview

Two principal retrosynthetic pathways are commonly considered for the preparation of Methyl 4-bromo-3-cyanobenzoate:

  • Route A: The Sandmeyer Reaction on a Pre-formed Ester. This approach involves the diazotization of an amino group on a pre-existing methyl benzoate scaffold, followed by a copper-catalyzed cyanation.

  • Route B: Esterification of a Cyanobenzoic Acid Precursor. This two-step strategy first focuses on the synthesis of the 4-bromo-3-cyanobenzoic acid core, which is subsequently esterified to yield the final product.

A third potential pathway, the direct bromination of a cyanobenzoate precursor, is generally not favored due to the directing effects of the cyano and ester functionalities. Both are meta-directing groups, which would likely lead to the formation of the undesired 5-bromo isomer. Therefore, this guide will focus on the more regioselective Routes A and B.

Route A: Direct Cyanation via the Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] In this route, the commercially available Methyl 3-amino-4-bromobenzoate serves as the starting material.

Chemical Rationale and Mechanistic Insight

The reaction proceeds in two key stages:

  • Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[3] This intermediate is highly reactive and is typically used immediately without isolation. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Cyanation: The diazonium salt is then introduced to a solution of a cyanide salt, classically copper(I) cyanide. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide nucleophile, liberating nitrogen gas and forming the desired benzonitrile.[1][4]

The generally accepted mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the cyanide ion, and subsequent reductive elimination from the copper complex yields the aryl nitrile and regenerates the copper(I) catalyst.

Experimental Protocol: Sandmeyer Cyanation of Methyl 3-amino-4-bromobenzoate

Materials:

  • Methyl 3-amino-4-bromobenzoate

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Toluene

  • Sodium hydroxide

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization: A suspension of Methyl 3-amino-4-bromobenzoate in a mixture of water and concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added portion-wise to the hot cyanide solution, leading to vigorous nitrogen evolution.

  • Work-up and Purification: After the addition is complete, the reaction mixture is heated for an additional 30 minutes. The mixture is then cooled, and toluene is added. The resulting mixture is filtered through a pad of diatomaceous earth. The organic layer is separated, washed with sodium hydroxide solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Performance Metrics

Route B: A Two-Step Approach via Esterification

This synthetic strategy involves the initial preparation of 4-bromo-3-cyanobenzoic acid, followed by its esterification to the methyl ester.

Step 1: Synthesis of 4-bromo-3-cyanobenzoic Acid via Sandmeyer Reaction

Similar to Route A, the Sandmeyer reaction is employed here, but on the corresponding aminobenzoic acid.

The principles of diazotization and cyanation are the same as described in Route A. The starting material for this step is 3-amino-4-bromobenzoic acid. A patent for the production of cyanobenzoic acid derivatives describes a similar process involving the diazotization of an aminobenzoic acid followed by the addition of a cyanide source.[5]

Materials:

  • 3-amino-4-bromobenzoic acid

  • Sulfuric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

  • Sodium bicarbonate

Procedure:

  • Diazotization: 3-amino-4-bromobenzoic acid is dissolved in dilute sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

  • Cyanation: The cold diazonium salt solution is neutralized with sodium bicarbonate and then added to a solution of copper(I) cyanide and potassium cyanide in water.

  • Work-up and Purification: The reaction mixture is heated to facilitate the reaction and then cooled. The product, 4-bromo-3-cyanobenzoic acid, is precipitated by acidification, filtered, washed with cold water, and dried.

For a similar Sandmeyer cyanation of 4-aminobenzoic acid, good yields of approximately 80% of the crude cyanobenzoic acid have been reported.[6] It is reasonable to expect a comparable yield for the synthesis of 4-bromo-3-cyanobenzoic acid.

Step 2: Fischer Esterification of 4-bromo-3-cyanobenzoic Acid

The final step in this route is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and widely used method for this transformation.[7]

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (in this case, methanol) is typically used, or the water formed as a byproduct is removed.[8]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester.[7]

Materials:

  • 4-bromo-3-cyanobenzoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: 4-bromo-3-cyanobenzoic acid is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.[9][10] The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product. Further purification can be achieved by recrystallization or column chromatography.

Fischer esterifications are generally high-yielding reactions, often exceeding 90%, provided the equilibrium is effectively shifted towards the product.[10]

Comparative Analysis of Synthetic Routes

ParameterRoute A: Sandmeyer on EsterRoute B: Esterification of Acid
Starting Material Methyl 3-amino-4-bromobenzoate3-amino-4-bromobenzoic acid
Number of Steps 12
Key Reactions Sandmeyer ReactionSandmeyer Reaction, Fischer Esterification
Estimated Overall Yield Moderate to GoodGood to High (potentially higher than Route A)
Process Considerations One-pot potential, but requires careful control of the Sandmeyer reaction on the ester.Two distinct steps, allowing for purification of the intermediate acid. Fischer esterification is generally a robust and high-yielding reaction.
Safety and Handling Use of toxic cyanide salts. Diazonium salts are potentially explosive and must be handled with care at low temperatures.Use of toxic cyanide salts in the first step. Handling of concentrated acid in the second step.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of Methyl 4-bromo-3-cyanobenzoate.

Route A offers the advantage of being a more direct, one-step conversion from a commercially available starting material. This can be advantageous in terms of process time and resource utilization. However, the success of this route is highly dependent on the careful control of the Sandmeyer reaction conditions to achieve a good yield.

Route B , while involving two separate synthetic steps, may offer a more robust and potentially higher-yielding approach. The separation and purification of the intermediate 4-bromo-3-cyanobenzoic acid can lead to a purer final product. The Fischer esterification step is a well-established and generally high-yielding reaction.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including factors such as available starting materials, desired purity of the final product, process development time, and scalability. For initial lab-scale synthesis where robustness and high purity are paramount, Route B is likely the more reliable choice . For process optimization and potential scale-up where a more streamlined synthesis is desired, Route A warrants further investigation and optimization .

It is imperative that both routes are conducted with strict adherence to safety protocols, particularly concerning the handling of toxic cyanide reagents and potentially unstable diazonium salt intermediates.

Visualizing the Synthetic Pathways

Route A: Sandmeyer Reaction on Methyl 3-amino-4-bromobenzoate

Route A start Methyl 3-amino-4-bromobenzoate intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HCl 2. 0-5 °C product Methyl 4-bromo-3-cyanobenzoate intermediate->product CuCN

Caption: Synthetic pathway for Route A.

Route B: Two-Step Synthesis via 4-bromo-3-cyanobenzoic Acid

Route B start 3-amino-4-bromobenzoic acid intermediate1 Diazonium Salt start->intermediate1 1. NaNO₂, H₂SO₄ 2. 0-5 °C intermediate2 4-bromo-3-cyanobenzoic acid intermediate1->intermediate2 CuCN, KCN product Methyl 4-bromo-3-cyanobenzoate intermediate2->product Methanol, H₂SO₄ (cat.) Reflux

Caption: Synthetic pathway for Route B.

References

  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances, 11(45), 28435–28455. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. doi: 10.4236/ijoc.2016.62010.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003). Google Patents.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022, May 11). Quora. Retrieved from [Link]

  • Methods for producing cyanobenzoic acid derivatives. (2001). Google Patents.
  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Improved process for side-chain bromination of alkyl-benzenes. (n.d.). Google Patents.
  • ORGANIC CHEMISTRY FRONTIERS. (n.d.). Retrieved from [Link]

  • Methyl 3-bromo-4-(bromomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

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